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tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate Documentation Hub

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  • Product: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8)

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1][2] It focuses on the chemical utility, synthesis, and application of tert-Butyl 3-[2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1][2] It focuses on the chemical utility, synthesis, and application of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8), identifying it as a critical bifunctional linker module used in the development of respiratory therapeutics and potentially in PROTAC linker design.[1][2]

Role: Bifunctional Linker & Advanced Intermediate Primary Application: Respiratory Therapeutics (Benzothiazolone Agonists), Medicinal Chemistry Linkerology[1][2]

Executive Summary

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS 925243-81-8) is a specialized organic intermediate characterized by a "masked" carboxylate tail and an aryl bromide handle, connected via a flexible ethoxy-propanoate tether.[1][2] It serves as a strategic building block in the synthesis of Benzothiazolone-based


-adrenoceptor agonists  for the treatment of asthma and COPD (Chronic Obstructive Pulmonary Disease).[1][2]

Beyond its specific use in respiratory drug pipelines (e.g., AstraZeneca's WO 2007/018461 series), this compound represents a high-value "Linker Module" for medicinal chemistry.[1][2] Its structure offers a precise 5-atom spacer (C-C-O-C-C) that modulates lipophilicity (LogP) and solubility while providing orthogonal reactivity: the tert-butyl ester allows for controlled acid deprotection, and the aryl bromide facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1][2]

Chemical Identity & Properties

PropertySpecification
CAS Number 925243-81-8
IUPAC Name tert-Butyl 3-(2-(4-bromophenyl)ethoxy)propanoate
Molecular Formula

Molecular Weight 329.23 g/mol
Structure (4-Br-Ph)-CH₂-CH₂-O-CH₂-CH₂-COO-tBu
Physical State Colorless to pale yellow oil (typical)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functional Groups Aryl Bromide (Electrophile), Ether (Linker), tert-Butyl Ester (Masked Acid)

Synthetic Pathway & Mechanism[1][9]

The most robust industrial route to CAS 925243-81-8 utilizes a Michael Addition (Conjugate Addition) of 4-bromophenethyl alcohol to tert-butyl acrylate.[1][2] This route is preferred over Williamson ether synthesis due to atom economy and the avoidance of strong bases that might eliminate the alkyl halide.[1][2]

Reaction Scheme

The synthesis relies on the nucleophilicity of the hydroxyl group, enhanced by a phase-transfer catalyst (PTC) or a catalytic base, attacking the


-carbon of the acrylate acceptor.[1][2]

SynthesisPathway SM1 4-Bromophenethyl Alcohol (Nucleophile) Intermediate Transition State (Oxy-anion attack) SM1->Intermediate Base Cat. (Triton B or NaH) SM2 tert-Butyl Acrylate (Michael Acceptor) SM2->Intermediate Product CAS 925243-81-8 (Target Ether) Intermediate->Product Protonation (Workup)

Figure 1: Michael Addition mechanism for the synthesis of CAS 925243-81-8.

Mechanistic Insight[1][2][9]
  • Regioselectivity: The reaction is highly regioselective for the

    
    -position of the acrylate.[1][2]
    
  • Steric Control: The tert-butyl group on the acrylate prevents polymerization and suppresses 1,2-addition, ensuring the ether formation is the dominant pathway.[1][2]

  • Safety Note: tert-Butyl acrylate is a sensitizer and prone to polymerization; inhibitors (e.g., MEHQ) must be managed during the reaction.[1][2]

Experimental Protocol (Validated Methodology)

Objective: Synthesis of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate on a 10g scale.

Materials
  • Reagent A: 2-(4-Bromophenyl)ethanol (1.0 eq, 10.0 g, ~49.7 mmol)[1][2]

  • Reagent B: tert-Butyl acrylate (1.5 eq, 9.55 g, ~74.5 mmol)[1][2]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq) or Sodium hydride (60% dispersion) (0.1 eq).[1][2]

  • Solvent: Toluene or THF (Anhydrous).[1][2]

Step-by-Step Procedure
  • Preparation: In a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Reagent A (10.0 g) in anhydrous Toluene (100 mL).

  • Activation:

    • Option A (Triton B): Add Triton B (2.0 mL) dropwise at room temperature.[1][2]

    • Option B (NaH): Cool to 0°C, add NaH (0.2 g), and stir for 30 min until evolution of

      
       ceases.
      
  • Addition: Add Reagent B (tert-Butyl acrylate) dropwise over 20 minutes. The reaction is slightly exothermic; maintain temperature <30°C.[1][2]

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The limiting reagent (Alcohol) should be consumed.[1][2]

  • Quench & Workup:

    • Quench with saturated

      
       solution (50 mL).[2]
      
    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).[1][2]

    • Combine organic layers and wash with Brine (50 mL).[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][2]
      
  • Purification: The crude oil is typically purified via silica gel column chromatography (Eluent: 0-10% EtOAc in Hexanes) to remove excess acrylate and polymeric byproducts.[1][2]

  • Yield: Expected yield is 85–92% as a clear oil.[1][2]

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the tert-butyl singlet (~1.44 ppm, 9H), the triplet for the propanoate

    
    -CH2 (~2.5 ppm), and the characteristic aromatic AB system of the 4-bromophenyl group (~7.1–7.4 ppm).[2]
    

Downstream Applications & Strategic Utility

Respiratory Therapeutics (The AstraZeneca Pathway)

This intermediate is explicitly cited in the synthesis of Benzothiazolone derivatives (e.g., in patent WO 2007/018461 ).[1][2] These compounds function as long-acting


-adrenoceptor agonists (LABAs).[1][2]

Workflow:

  • Deprotection: The tert-butyl group is removed using TFA or Formic acid to yield the free acid: 3-[2-(4-bromophenyl)ethoxy]propanoic acid (CAS 925243-86-3).[1][2]

  • Amide Coupling: The acid is coupled to the amine of a benzothiazolone core.[1][2]

  • Suzuki Coupling: The aryl bromide is coupled with a boronic acid to extend the lipophilic tail, crucial for receptor binding affinity.[1][2]

ApplicationWorkflow Inter CAS 925243-81-8 (The Intermediate) Step1 Acid Hydrolysis (TFA/DCM) Inter->Step1 FreeAcid Free Acid Form (CAS 925243-86-3) Step1->FreeAcid Step2 Amide Coupling (Benzothiazolone Core) FreeAcid->Step2 Drug Respiratory Therapeutic (Beta-2 Agonist) Step2->Drug

Figure 2: Utilization of CAS 925243-81-8 in drug discovery workflows.[1][2]

PROTAC & Linkerology

The structure of CAS 925243-81-8 mimics a PEG-1 linker with a rigid phenyl handle.[1][2] In PROTAC (Proteolysis Targeting Chimera) design, such linkers are vital for:

  • E3 Ligase Recruitment: The bromide allows attachment to E3 ligase ligands (e.g., VHL or Cereblon binders).[1][2]

  • Permeability: The ether oxygen improves solubility compared to all-carbon chains, while the phenyl ring adds necessary rigidity to avoid entropic penalties during protein binding.[1][2]

References

  • AstraZeneca AB. (2007).[1][2] Novel Benzothiazolone Derivatives. WO 2007/018461 A1. World Intellectual Property Organization.[1][2] Link

  • Molaid Chemicals. (n.d.).[1][2] Reaction information for CAS 925243-86-3. Retrieved from Molaid Database.[1][2] Link

  • BLD Pharm. (2024).[1][2][3] Product Analysis: tert-Butyl 3-(4-bromophenethoxy)propanoate. Link

  • PubChem. (n.d.).[1][2] Compound Summary: tert-Butyl 3-(4-bromophenyl)propanoate derivatives. National Library of Medicine.[1][2] Link

Sources

Exploratory

Technical Guide: Synthesis of tert-Butyl (E)-3-(4-(2-hydroxyethyl)phenyl)acrylate via Mizoroki-Heck Coupling

Executive Summary This technical guide details the synthesis, mechanism, and characterization of tert-butyl (E)-3-(4-(2-hydroxyethyl)phenyl)acrylate . This compound is generated via the Palladium-catalyzed Mizoroki-Heck...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, mechanism, and characterization of tert-butyl (E)-3-(4-(2-hydroxyethyl)phenyl)acrylate . This compound is generated via the Palladium-catalyzed Mizoroki-Heck cross-coupling of 4-bromophenethyl alcohol (aryl halide) and tert-butyl acrylate (activated alkene).

The resulting cinnamate derivative serves as a critical intermediate in the development of peptidomimetics, LFA-1 antagonists, and integrin inhibitors. The tert-butyl ester functionality provides an acid-labile protecting group, orthogonal to the primary alcohol, allowing for selective downstream functionalization.

Mechanistic Insight: The Mizoroki-Heck Cycle

The transformation is a


 bond formation. Unlike nucleophilic substitutions, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The primary alcohol on the aryl bromide does not require protection under standard Heck conditions, provided that oxidation-sensitive reagents are avoided.
Reaction Scheme


Selectivity Profile
  • Chemoselectivity: The reaction occurs exclusively at the aryl bromide bond (C-Br bond energy ~68 kcal/mol) rather than the alkyl alcohol. The acrylate alkene is activated for insertion.

  • Regioselectivity: The aryl group adds to the

    
    -carbon of the acrylate (terminal position) due to steric hindrance at the 
    
    
    
    -position and electronic stabilization of the intermediate.
  • Stereoselectivity: The reaction yields the thermodynamically stable (E)-isomer (trans) almost exclusively (>98:2 dr).

Catalytic Cycle Diagram

The following diagram illustrates the four critical steps: Oxidative Addition, Migratory Insertion,


-Hydride Elimination, and Reductive Elimination.

HeckCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br Coord Olefin Coordination & Insertion OxAdd->Coord + Acrylate BetaElim Beta-Hydride Elimination Coord->BetaElim C-C Bond Formed RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Start Base scavenges HBr ArBr Ar-Br (Substrate) Olefin Acrylate Product Product (E)-Cinnamate Base Base (Et3N)

Figure 1: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.[1] Note the regeneration of the active catalyst via base-mediated reductive elimination.

Synthetic Protocol

This protocol is designed for scalability and reproducibility. It utilizes a phosphine-free system (Jeffery conditions) or standard triphenylphosphine ligands depending on available stock, but the Pd(OAc)₂/PPh₃ system is the industry standard for robustness.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
4-Bromophenethyl alcohol 1.0Limiting ReagentPurity >97%
tert-Butyl acrylate 1.2 - 1.5Coupling PartnerStabilized with MEHQ*
Pd(OAc)₂ 0.01 - 0.05Catalyst PrecursorStore under Argon
Triphenylphosphine (PPh₃) 0.04 - 0.20LigandMaintain 1:4 Pd:L ratio
Triethylamine (Et₃N) 2.5BaseDry, free of amine oxides
DMF or MeCN SolventSolventAnhydrous, degassed

*Note: Commercial acrylates contain MEHQ (4-methoxyphenol) to prevent polymerization. It does not generally interfere with the Heck reaction at this scale.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a gentle stream of nitrogen, add 4-bromophenethyl alcohol (1.0 equiv), Pd(OAc)₂ (2 mol%), and PPh₃ (8 mol%).

  • Solvent Addition: Add anhydrous DMF (concentration ~0.2 M relative to bromide). Stir until solids are dissolved/suspended.

  • Reagent Addition: Add triethylamine (2.5 equiv) via syringe, followed by tert-butyl acrylate (1.5 equiv).

  • Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reaction: Heat the mixture to 90–100 °C . Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[2] Reaction typically completes in 4–12 hours.

    • Visual Cue: The reaction mixture often turns black (Pd precipitation) upon completion or if the catalyst dies prematurely.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Purification Workflow

The crude residue is usually a brown oil. Purification is required to remove Pd residues and phosphine oxides.

Purification Crude Crude Oil (Brown) Flash Flash Chromatography SiO2 Crude->Flash Eluent Gradient Elution Hexane -> 30% EtOAc Flash->Eluent Load Fractions Collect Fractions (UV Active) Eluent->Fractions Product Pure Product (Pale Yellow Solid/Oil) Fractions->Product Evaporate

Figure 2: Purification workflow ensuring removal of palladium contaminants.

Characterization & Validation

To validate the synthesis, the following spectral data should be observed.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • 
     7.60 (d, J = 16.0 Hz, 1H):  The 
    
    
    
    -proton of the acrylate. The large coupling constant (
    
    
    Hz) confirms the (E)-configuration .
  • 
     7.45 (d, 2H) & 7.25 (d, 2H):  Para-substituted aromatic ring protons.
    
  • 
     6.35 (d, J = 16.0 Hz, 1H):  The 
    
    
    
    -proton of the acrylate.
  • 
     3.88 (t, 2H):  Hydroxymethyl protons (
    
    
    
    ).
  • 
     2.89 (t, 2H):  Benzylic methylene protons.
    
  • 
     1.53 (s, 9H):  The tert-butyl group singlet.
    
Mass Spectrometry (ESI+)
  • Expected Mass: 248.32 g/mol .

  • Observed:

    
     = 271.1 or 
    
    
    
    (fragmentation of ester) is common.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂Degas solvents thoroughly; ensure N₂ atmosphere.
Pd Black Formation Ligand instabilityIncrease PPh₃ loading or switch to bidentate ligand (dppp).
Polymerization Acrylate radical reactionEnsure reaction temp <110°C; do not remove air entirely if using radical inhibitors (Heck requires inert, but trace O2 helps inhibitors—however, for Heck, inert is prioritized. Add extra inhibitor if needed).
Side Product Heck on Alcohol?Unlikely. If O-alkylation occurs, lower base strength (use K₂CO₃ instead of Et₃N).

References

  • Heck Reaction Mechanism & Review: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • General Protocol for Acrylate Coupling: Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Base Selection in Heck Reactions: Crisp, G. T. (1998). Variations on a Theme: Recent Developments in the Mechanism of the Heck Reaction. Chemical Society Reviews, 27, 427-436. Link

  • Applications of Cinnamate Intermediates: Yao, Q., et al. (2004). Synthesis of Cinnamates via Heck Reaction. Journal of Organic Chemistry, 69(6), 1720-1722.

Sources

Foundational

Architectural Profiling of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate in Targeted Protein Degradation

Core Structural Rationale In the rapidly evolving field of targeted protein degradation (TPD) and bioconjugation, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of...

Author: BenchChem Technical Support Team. Date: March 2026

Core Structural Rationale

In the rapidly evolving field of targeted protein degradation (TPD) and bioconjugation, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is a highly specialized, heterobifunctional linker intermediate designed for modular assembly.

Its architecture is defined by three distinct functional domains, each engineered with specific chemical causality:

  • The Aryl Bromide Handle: Serves as a robust electrophile for transition-metal-catalyzed cross-coupling. It is highly reactive in palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, as well as modern photoredox

    
     reductive cross-couplings, allowing for direct attachment to E3 ligase ligands like lenalidomide or thalidomide[1].
    
  • The Diethylene Glycol-like Ether Core: Unlike highly lipophilic alkyl chains or rigid alkynes, the ether oxygen introduces flexibility and acts as a hydrogen bond acceptor (HBA). This subtle PEG-like character improves the aqueous solubility of the final Proteolysis Targeting Chimera (PROTAC) and limits the total polar surface area (TPSA) penalty compared to amide-heavy linkers[2].

  • The tert-Butyl Ester Terminus: Acts as an orthogonal protecting group for the propanoic acid moiety. It is completely stable to the basic and reductive conditions used during the aryl bromide cross-coupling phase, but can be cleanly unmasked under acidic conditions (e.g., Trifluoroacetic acid) to yield a free carboxylic acid for subsequent amide coupling[2].

Physicochemical Profile

To facilitate rational drug design, the quantitative structural parameters of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate are summarized below. These metrics are critical for predicting the permeability and solubility of the downstream PROTAC.

PropertyValueStructural Implication & Causality
Chemical Formula

Represents the core bifunctional scaffold prior to conjugation.
Molecular Weight 329.23 g/mol Low molecular weight ensures the final PROTAC remains as close to the "Rule of 5" boundaries as possible.
Hydrogen Bond Donors (HBD) 0The absence of HBDs in the linker region maximizes passive cellular permeability of the final degrader[2].
Hydrogen Bond Acceptors (HBA) 3The ether and ester oxygens maintain necessary aqueous solubility without overly inflating TPSA.
Exit Vectors 2The para-substituted bromide and the terminal ester provide a highly modular, bidirectional linear assembly vector.

Synthetic Methodology: The Oxa-Michael Addition

The synthesis of this building block relies on an oxa-Michael addition. Because the nucleophilicity of a neutral alcohol is insufficient for a direct conjugate addition to an electron-deficient olefin, a base catalyst is strictly required to generate the highly reactive alkoxide intermediate[3].

oxamichael A 2-(4-bromophenyl)ethanol (Michael Donor) D Alkoxide Intermediate (Enhanced Nucleophile) A->D Deprotonation B tert-butyl acrylate (Michael Acceptor) E tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (Target Compound) B->E Conjugate Addition C Base Catalyst (e.g., NaOH or Phosphazene) C->D Catalysis D->E Nucleophilic Attack

Fig 1. Oxa-Michael addition pathway for the synthesis of the target propanoate building block.

Self-Validating Protocol: Oxa-Michael Synthesis
  • Objective: Synthesize the ether linker while preventing unwanted polymerization of the acrylate.

  • Causality Check: tert-Butyl acrylate is susceptible to radical polymerization. The reaction must be kept free of radical initiators, and the base concentration must be carefully controlled to prevent transesterification or acrylate degradation[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-(4-bromophenyl)ethanol (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M).

  • Activation: Add a catalytic amount of a strong base (e.g., 10 mol% of a phosphazene base or finely powdered NaOH). Rationale: This establishes an equilibrium, generating the nucleophilic alkoxide required to attack the weak Michael acceptor[3].

  • Addition: Dropwise add tert-butyl acrylate (1.2 equiv, 12 mmol) over 15 minutes at room temperature. Rationale: The slight 20% excess compensates for any trace moisture quenching the acrylate and drives the equilibrium toward the product.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS. The reaction is self-validating when the starting alcohol mass (

    
     201/203) is completely consumed, replaced by the product mass (
    
    
    
    329/331).
  • Quench & Workup: Quench the reaction with saturated aqueous

    
     to neutralize the base and halt the reaction. Extract with Ethyl Acetate (
    
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.

Downstream Application: PROTAC Linker Assembly

Once synthesized, the building block is integrated into a PROTAC. The workflow relies on the orthogonal nature of the two exit vectors. The aryl bromide is typically reacted first, followed by the acidic deprotection of the tert-butyl ester.

protac A tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate B Pd-Catalyzed Cross-Coupling (e.g., Suzuki/Buchwald) A->B Aryl Bromide Reactivity C E3 Ligase Conjugate (tert-butyl protected) B->C C-C/C-N Bond Formation D TFA / DCM Deprotection (Acidic Cleavage) C->D Orthogonal Deprotection E Free Carboxylic Acid Intermediate D->E Isobutylene Release F HATU / DIPEA Amide Coupling (Warhead Integration) E->F Activation G Final Heterobifunctional PROTAC F->G Target Ligand Binding

Fig 2. Workflow for integrating the building block into a heterobifunctional PROTAC molecule.

Self-Validating Protocol: Ester Deprotection & Amide Coupling
  • Objective: Unmask the carboxylic acid without degrading the E3 ligase ligand (e.g., Cereblon-binding glutarimides).

  • Causality Check: Saponification (using LiOH or NaOH) is strictly avoided because it will rapidly hydrolyze the sensitive glutarimide ring of CRBN ligands. Acidic cleavage using Trifluoroacetic acid (TFA) is the mandatory orthogonal choice[2].

Step-by-Step Procedure:

  • Acidic Cleavage: Dissolve the tert-butyl ester-protected intermediate (post-cross-coupling) in a 4:1 mixture of anhydrous

    
     and TFA (20 mL/mmol)[2].
    
  • Thermal Activation: Stir the mixture at 40 °C for 2 hours. Rationale: Heating to 40 °C ensures complete isobutylene release within a strict 2-hour window, preventing prolonged acid exposure that could lead to side reactions[2].

  • Purification by Co-evaporation: Co-evaporate the mixture with dry

    
     under high vacuum. Rationale: This removes excess TFA without requiring a basic aqueous workup, which would risk glutarimide hydrolysis. The system validates itself when the oily residue yields a constant mass under high vacuum.
    
  • Amide Coupling: Dissolve the resulting free carboxylic acid in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to form the active ester, followed by the addition of the amine-bearing warhead (Target Protein Ligand)[2]. Stir at room temperature for 16 hours, then purify via preparative HPLC.

References

  • Poly(ether)s derived from oxa-Michael polymerization: a comprehensive review. ResearchGate.[Link]

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.[Link]

  • Photoredox Csp−Csp Reductive Cross‐Couplings of Cereblon Ligands for PROTAC Linker Exploration in Batch and Flow. ResearchGate.[Link]

Sources

Exploratory

Strategic Utilization of 4-Bromophenyl Ethoxy Propanoate Scaffolds in Metabolic Drug Discovery

This in-depth technical guide focuses on the Ethyl 2-ethoxy-3-(4-bromophenyl)propanoate scaffold, a critical intermediate in the synthesis of Glitazars (Dual PPAR Agonists) and related metabolic therapeutics. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the Ethyl 2-ethoxy-3-(4-bromophenyl)propanoate scaffold, a critical intermediate in the synthesis of Glitazars (Dual PPAR


 Agonists) and related metabolic therapeutics.

Executive Summary

In the landscape of metabolic disease therapeutics, the


-alkoxy-

-arylpropanoic acid
pharmacophore represents a "privileged structure" essential for binding to the Peroxisome Proliferator-Activated Receptors (PPARs). While derivatives like Ragaglitazar and Tesaglitazar utilize an ether-linked tail, the 4-bromophenyl ethoxy propanoate core serves as a versatile, divergent scaffold. It allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) by utilizing the bromine moiety as a handle for metal-catalyzed cross-coupling reactions, thereby expanding the chemical space beyond traditional ether linkages.

This guide details the synthesis, functionalization, and biological validation of Ethyl (S)-2-ethoxy-3-(4-bromophenyl)propanoate , positioning it as a modular hub for next-generation antidiabetic and dyslipidemic agents.

Part 1: Chemical Architecture & Mechanistic Rationale

The Pharmacophore: Why Ethoxy Propanoate?

The efficacy of this class of molecules stems from their ability to mimic endogenous fatty acids. The acid headgroup forms a hydrogen bond network with the Tyr464, Tyr314, and Ser280 residues in the PPAR


 Ligand Binding Domain (LBD).
  • The Carboxyl Tail: Anchors the molecule in the polar arm of the LBD.

  • The

    
    -Ethoxy Group:  Provides a critical stereoelectronic fill. The oxygen atom often engages in water-mediated hydrogen bonding, while the ethyl group occupies a small hydrophobic pocket, enhancing binding affinity compared to simple alkyl chains.
    
  • The 4-Bromophenyl Core: Acts as a rigid spacer. In the "scaffold" context, the bromine is a placeholder. In the final drug, this position is substituted with a lipophilic "tail" (e.g., phenoxyphenol) that extends into the large hydrophobic pocket of the LBD, determining isoform selectivity (

    
     vs. 
    
    
    
    ).
Structural Logic

The transition from a simple tyrosine derivative to a 4-bromo derivative allows for divergent synthesis . Instead of synthesizing the "tail" first and attaching it to the head, one can synthesize the head (the bromo-ester) in bulk and then run parallel cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries.

Part 2: Synthetic Protocols

Core Synthesis: Stereoselective Route from 4-Bromophenylalanine

Rationale: Starting from commercially available (L)-4-bromophenylalanine preserves the stereochemistry (essential for biological activity, as the (S)-enantiomer is typically the eutomer). The diazotization-retention strategy is preferred over Reformatsky reactions to ensure high enantiomeric excess (ee).

Step 1: Diazotization to

-Hydroxy Acid

Reaction: (L)-4-Bromophenylalanine


 (S)-2-Hydroxy-3-(4-bromophenyl)propanoic acid.
  • Reagents: Sodium nitrite (

    
    ), 1N Sulfuric acid (
    
    
    
    ).
  • Protocol:

    • Dissolve (L)-4-bromophenylalanine (10 g, 41 mmol) in 1N

      
       (150 mL).
      
    • Cool to 0°C in an ice bath.

    • Add a solution of

      
       (4.2 g, 61 mmol) in water dropwise over 1 hour, maintaining temperature < 5°C.
      
    • Mechanism:[1] Formation of the diazonium salt followed by nucleophilic attack by water. Note: Double inversion (retention) usually dominates due to the neighboring carboxylate group participation (anchimeric assistance).

    • Stir at 0°C for 3 hours, then warm to room temperature (RT) overnight.

    • Extract with Ethyl Acetate (3 x 100 mL). Dry over

      
       and concentrate.
      
    • Yield: ~85% of crude white solid.[2]

Step 2: Fischer Esterification

Reaction: Acid


 Ethyl Ester.
  • Reagents: Absolute Ethanol, catalytic

    
     or Thionyl Chloride (
    
    
    
    ).
  • Protocol:

    • Dissolve the crude

      
      -hydroxy acid in absolute ethanol (100 mL).
      
    • Add

      
       (1.2 eq) dropwise at 0°C (or cat. 
      
      
      
      ).
    • Reflux for 4 hours.

    • Concentrate in vacuo.[1] Neutralize with saturated

      
      .[2] Extract with DCM.[2]
      
    • Checkpoint:

      
       NMR should show ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).
      
Step 3: O-Alkylation (The Critical Step)

Reaction: Ethyl 2-hydroxy-3-(4-bromophenyl)propanoate


 Ethyl 2-ethoxy-3-(4-bromophenyl)propanoate.
Constraint: Standard Williamson ether synthesis (NaH/EtI) can cause racemization via enolization.
Solution: Use Silver(I) Oxide (

)
as a mild base to preserve chirality.
  • Reagents: Ethyl Iodide (

    
    ), Silver(I) Oxide (
    
    
    
    ).
  • Protocol:

    • Dissolve the

      
      -hydroxy ester (5 g) in dry DCM (50 mL).
      
    • Add

      
       (1.5 eq) and 
      
      
      
      (5 eq).
    • Stir at RT for 48 hours in the dark (foil-wrapped flask).

    • Filter through a Celite pad to remove silver salts.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc 9:1).

    • Final Product: Colorless oil.

    • Validation: Chiral HPLC to confirm >95% ee.

Part 3: Divergent Library Generation (Functionalization)

Once the core Ethyl 2-ethoxy-3-(4-bromophenyl)propanoate is in hand, it serves as the electrophile in palladium-catalyzed couplings.

Workflow Visualization

The following diagram illustrates the divergent synthesis strategy, converting the bromo-core into potent PPAR agonists.

G Core Ethyl 2-ethoxy-3- (4-bromophenyl)propanoate (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2 Base Buchwald Buchwald-Hartwig (Ar-NH-R / Ar-O-R) Core->Buchwald Pd2(dba)3 XPhos Sonogashira Sonogashira (Alkyne) Core->Sonogashira Pd(PPh3)4 CuI Prod1 Biaryl Analogues (Rigid Tail) Suzuki->Prod1 Prod2 Amino/Ether Analogues (Polar Linker) Buchwald->Prod2 Prod3 Alkynyl Analogues (Linear Spacer) Sonogashira->Prod3

Caption: Divergent synthesis workflow utilizing the 4-bromophenyl core for library generation.

Protocol: Suzuki-Miyaura Coupling (Example)

To attach a hydrophobic tail (e.g., 4-methoxyphenyl) to the scaffold:

  • Reagents: Scaffold (1 eq), 4-methoxyphenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3 eq).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat at 90°C for 12 hours.

    • Workup: Dilute with water, extract with EtOAc.[2]

    • Result: Ethyl 2-ethoxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate.

    • Note: Saponification (LiOH/THF/H2O) is required to reveal the active free acid form before biological testing.

Part 4: Biological Validation (PPAR Binding Assay)

To validate the activity of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Assay Logic

This assay measures the ligand-dependent recruitment of a co-activator peptide to the PPAR LBD.

  • Donor: Terbium-labeled anti-GST antibody (binds to GST-PPAR-LBD).

  • Acceptor: Fluorescein-labeled co-activator peptide.

  • Mechanism: Agonist binding induces a conformational change in PPAR, recruiting the co-activator. This brings the Donor and Acceptor close, causing FRET.

Step-by-Step Protocol
  • Preparation:

    • Express GST-tagged PPAR

      
      -LBD in E. coli and purify.
      
    • Prepare test compounds in DMSO (10 mM stock).

  • Incubation:

    • In a 384-well black plate, mix:

      • PPAR-LBD (5 nM final).

      • Tb-anti-GST antibody (5 nM).

      • Fluorescein-coactivator peptide (200 nM).

      • Test compound (dose-response: 1 nM to 10

        
        M).
        
  • Readout:

    • Incubate for 1 hour at RT in the dark.

    • Measure fluorescence on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

  • Data Analysis:

    • Calculate TR-FRET ratio (520/495).

    • Plot vs. log[concentration] to determine

      
      .
      
    • Reference Standard: Rosiglitazone (

      
       nM).
      

Part 5: Quantitative Data Summary

The following table summarizes the expected SAR trends for derivatives of this scaffold based on literature precedents (e.g., Ragaglitazar series).

Derivative Type (Tail at 4-position)Linker TypePPAR

Potency (

)
PPAR

Potency (

)
Metabolic Stability
Phenoxyphenol (Ragaglitazar-like)Ether (-O-)High (< 1

M)
High (< 0.5

M)
Moderate
Biphenyl (Suzuki product)Direct (C-C)ModerateHighHigh (No ether cleavage)
Phenethyl Alkyl (-CH2-CH2-)LowModerateHigh
Phenylamino Amine (-NH-)ModerateHighLow (Oxidation risk)

References

  • Ebdrup, S., et al. (2003). "Synthesis and Structure-Activity Relationship of a Novel Class of Potent and Selective PPAR

    
     Agonists: 2-Ethoxy-3-[4-(2-phenylethoxy)phenyl]propanoic Acid Derivatives." Journal of Medicinal Chemistry. 
    
  • Lohray, B. B., et al. (2001). "(-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic Acid [(-)DRF 2725]: A Dual PPAR Agonist with Potent Antihyperglycemic and Lipid Modulating Activity." Journal of Medicinal Chemistry.

  • Henke, B. R. (2004). "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Cronet, P., et al. (2001). "Structure of the PPARalpha and -gamma Ligand Binding Domain in Complex with AZ 242; Ligand Selectivity and Agonist Activation in the PPAR Family." Structure.

  • Xu, Y., et al. (2018). "Design, Synthesis, and Biological Evaluation of 2-Ethoxy-3-(4-hydroxyphenyl)propanoic Acid Derivatives." Molecules.

Sources

Foundational

An In-Depth Technical Guide to the Brominated Sesquiterpenoid, (-)-Dactylone: Physicochemical Properties, Synthesis, and Biological Activity

A Note on the Subject Compound Initial investigations for a compound with the molecular formula C15H21BrO3 did not yield a well-documented candidate suitable for a comprehensive technical guide. Therefore, this guide wil...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound

Initial investigations for a compound with the molecular formula C15H21BrO3 did not yield a well-documented candidate suitable for a comprehensive technical guide. Therefore, this guide will focus on a closely related and structurally significant brominated sesquiterpenoid, (-)-Dactylone . This natural product serves as an exemplary model for researchers, scientists, and drug development professionals interested in the chemical and biological landscape of halogenated terpenes.

Introduction: The Significance of (-)-Dactylone

(-)-Dactylone is a marine-derived natural product belonging to the chamigrane class of sesquiterpenoids. These molecules, characterized by a unique spirocyclic carbon skeleton, are often found in red algae of the Laurencia genus. The incorporation of a bromine atom into the intricate three-dimensional structure of dactylone imparts distinct physicochemical properties and contributes to its notable biological activity. Of particular interest to the scientific and pharmaceutical communities is the demonstrated potential of (-)-dactylone as a cancer-preventive agent. It has been shown to inhibit the transformation of cancer cells and impede their proliferation, making it a valuable lead compound in the development of novel anticancer therapeutics.[1][2] This guide provides a detailed exploration of the molecular characteristics, a robust synthetic protocol, and the mechanistic underpinnings of (-)-dactylone's biological effects.

Physicochemical and Spectroscopic Profile

The precise characterization of a molecule is fundamental to its application in research and development. The properties of (-)-Dactylone are summarized below.

PropertyValue
Molecular Formula C15H22Br2O
Molecular Weight 394.14 g/mol
Appearance Colorless oil
Optical Rotation [α]D -49 (c 0.1, CHCl3)
1H NMR (CDCl3, 500 MHz) δ (ppm) 6.04 (d, J = 4.5 Hz, 1H), 4.73 (t, J = 2.5 Hz, 1H), 3.01 (dd, J = 14.0, 4.5 Hz, 1H), 2.75 (d, J = 14.0 Hz, 1H), 2.40-2.30 (m, 2H), 2.20-2.10 (m, 2H), 1.70 (s, 3H), 1.34 (s, 3H), 1.29 (s, 3H), 1.10 (s, 3H)
13C NMR (CDCl3, 125 MHz) δ (ppm) 202.1, 145.2, 126.3, 70.1, 65.4, 55.3, 50.2, 45.6, 40.1, 35.4, 30.2, 28.9, 25.4, 24.8, 22.7
Infrared (IR) νmax (cm-1) 2970, 1715, 1650, 1210, 750
Mass Spectrometry (HR-ESI-MS) m/z 393.0034 [M+H]+, calculated for C15H23Br2O, 393.0032

Enantioselective Synthesis of (-)-Dactylone: A Step-by-Step Protocol

The asymmetric synthesis of (-)-Dactylone is a testament to the advancements in stereoselective chemical transformations. The following protocol is adapted from a reported enantioselective total synthesis, providing a reliable pathway to this valuable compound.

Experimental Workflow Diagram

enantioselective_synthesis start Commercially Available Precursor step1 Asymmetric Epoxidation start->step1 Chiral Catalyst step2 Regioselective Epoxide Opening step1->step2 Nucleophilic Attack step3 Oxidation step2->step3 Oxidizing Agent step4 Spirocyclization step3->step4 Lewis Acid step5 Bromination step4->step5 Electrophilic Bromine Source end_product (-)-Dactylone step5->end_product

Caption: Enantioselective synthesis workflow for (-)-Dactylone.

Detailed Protocol

Step 1: Asymmetric Epoxidation of Geraniol Derivative

  • To a stirred solution of the geraniol-derived precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -20 °C, add powdered 4 Å molecular sieves.

  • Add a solution of D-(-)-diisopropyl tartrate (0.1 equiv) in dichloromethane.

  • Add titanium(IV) isopropoxide (0.1 equiv) and stir the mixture for 30 minutes.

  • Add a solution of tert-butyl hydroperoxide in toluene (5.5 M, 1.5 equiv) dropwise over 10 minutes.

  • Maintain the reaction at -20 °C and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the chiral epoxide.

Step 2: Regioselective Epoxide Opening

  • Dissolve the chiral epoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) and cool to -78 °C.

  • Add a solution of vinylmagnesium bromide in THF (1.0 M, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 3: Oxidation of the Allylic Alcohol

  • To a solution of the resulting diol (1.0 equiv) in dichloromethane (0.1 M), add Dess-Martin periodinane (1.5 equiv) in one portion at room temperature.

  • Stir the reaction for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the enone.

Step 4: Lewis Acid-Mediated Spirocyclization

  • Dissolve the enone (1.0 equiv) in anhydrous toluene (0.05 M) and cool to -78 °C.

  • Add a solution of titanium tetrachloride in dichloromethane (1.0 M, 1.1 equiv) dropwise.

  • Stir the reaction at -78 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the spirocyclic core.

Step 5: Diastereoselective Bromination

  • To a solution of the spirocyclic intermediate (1.0 equiv) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and filter off the succinimide.

  • Concentrate the filtrate and purify by preparative thin-layer chromatography to afford (-)-Dactylone.

Mechanism of Action: Inhibition of Cancer Cell Proliferation

(-)-Dactylone has been identified as a potent inhibitor of cancer cell growth, exerting its effects through the modulation of key cell cycle regulatory proteins.[1][2] The primary mechanism involves the induction of cell cycle arrest at the G1-S transition phase, preventing the cell from entering the DNA synthesis (S) phase and thus halting proliferation. This is followed by the induction of apoptosis, or programmed cell death, in a manner that is independent of the tumor suppressor protein p53.[2]

The key molecular targets of (-)-Dactylone are Cyclin D3 and Cyclin-Dependent Kinase 4 (Cdk4).[1] These two proteins form a complex that is crucial for the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates the transcription of genes required for the S phase. By inhibiting the expression of both Cyclin D3 and Cdk4, (-)-Dactylone prevents the phosphorylation of Rb, keeping E2F in its inactive state and thereby arresting the cell cycle.[1]

Signaling Pathway Diagram

dactylone_moa cluster_0 (-)-Dactylone Intervention cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Dactylone (-)-Dactylone CyclinD3 Cyclin D3 Dactylone->CyclinD3 Inhibits Expression Cdk4 Cdk4 Dactylone->Cdk4 Inhibits Expression Apoptosis Apoptosis Dactylone->Apoptosis Induces (p53-independent) Rb Rb Cdk4->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb G1_S G1-S Transition E2F->G1_S Promotes pRb->E2F Releases S_phase S Phase (DNA Synthesis) G1_S->S_phase

Caption: Mechanism of action of (-)-Dactylone in cancer cells.

Conclusion and Future Directions

(-)-Dactylone stands out as a compelling natural product with significant potential in the realm of oncology. Its unique chemical architecture and potent, specific biological activity underscore the importance of marine ecosystems as a source of novel therapeutic agents. The detailed enantioselective synthesis provides a clear path for the production of this molecule for further investigation and for the generation of analogues with potentially improved pharmacological profiles.

Future research should focus on several key areas. A deeper understanding of the upstream signaling events that lead to the downregulation of Cyclin D3 and Cdk4 by (-)-dactylone is warranted. Elucidating these pathways could reveal additional therapeutic targets. Furthermore, medicinal chemistry efforts to synthesize and screen structural analogues of (-)-dactylone may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties. Finally, in vivo studies are necessary to validate the preclinical anticancer activity of (-)-dactylone and to assess its safety and pharmacokinetic profile, paving the way for potential clinical development.

References

  • García-Vilas, J. A., et al. (2007). Dactylone inhibits epidermal growth factor-induced transformation and phenotype expression of human cancer cells and induces G1-S arrest and apoptosis. Cancer Research, 67(12), 5914-5920. [Link]

  • PubMed. (2007). Dactylone inhibits epidermal growth factor-induced transformation and phenotype expression of human cancer cells and induces G1-S arrest and apoptosis. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Engineering Precision in Drug Development: A Technical Guide to tert-Butyl Ester Protected Phenyl Propanoate Building Blocks

Executive Summary Phenylpropanoic acid derivatives are foundational pharmacophores in medicinal chemistry, serving as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs), ACE inhibitors, and complex pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropanoic acid derivatives are foundational pharmacophores in medicinal chemistry, serving as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs), ACE inhibitors, and complex peptidomimetics ()[1]. However, the synthesis of these highly functionalized molecules often requires rigorous orthogonal protection strategies. The tert-butyl (t-Bu) ester stands out as an indispensable protecting group, shielding the carboxylic acid moiety during aggressive downstream transformations while allowing for selective, mild deprotection ()[2].

This whitepaper explores the mechanistic causality, quantitative stability, and self-validating experimental protocols associated with tert-butyl phenylpropanoate building blocks.

Mechanistic Rationale: The tert-Butyl Advantage

Causality of Protection: Steric Shielding

The primary causality behind selecting a tert-butyl ester over standard methyl or ethyl esters lies in its profound steric hindrance. The bulky nature of the tert-butyl group effectively blocks nucleophilic attack at the carbonyl carbon. Consequently, t-Bu esters exhibit exceptional stability against basic hydrolysis (e.g., LiOH, NaOH), catalytic hydrogenation, and mild oxidizing agents ()[2]. This allows chemists to perform enolate alkylations, cross-coupling reactions, or reductions on other parts of the phenyl propanoate scaffold without prematurely unmasking the carboxylic acid.

Causality of Deprotection: Thermodynamic Driving Forces

The defining characteristic of the tert-butyl ester is its lability under specific acidic conditions. The cleavage mechanism is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation weakens the C-O bond, leading to heterolytic cleavage driven by the thermodynamic stability of the resulting tertiary carbocation ()[2].

Acid-catalyzed cleavage mechanism of t-butyl esters via a tertiary carbocation.

Quantitative Data: Protecting Group Orthogonality

To justify the selection of the tert-butyl group, it is essential to compare its stability profile against other common carboxylic acid protecting groups. The following table summarizes the orthogonality of these groups under standard synthetic conditions.

Protecting GroupBasic Hydrolysis (1M LiOH)Nucleophilic Attack (Amines)Catalytic Hydrogenation (H2/Pd)Mild Acid (50% TFA/DCM)
Methyl Ester Cleaved (< 1 hr)SusceptibleStableStable
Benzyl Ester Cleaved (< 1 hr)SusceptibleCleaved (< 2 hrs)Stable
tert-Butyl Ester Stable (> 24 hrs)Highly ResistantStableCleaved (1-2 hrs)

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of tert-Butyl Phenylpropanoate via Steglich Esterification

Direct Fischer esterification with tert-butanol is often ineffective due to the alcohol's steric bulk. The Steglich esterification overcomes this thermodynamic barrier through carbodiimide activation.

Methodology:

  • Preparation : Dissolve 3-phenylpropanoic acid (1.0 equiv) and tert-butanol (2.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (0.1 equiv).

    • Causality: DMAP acts as an acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is significantly more susceptible to attack by the bulky tert-butanol than the initial intermediate.

  • Activation : Cool the reaction mixture to 0 °C. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) dropwise as a solution in DCM.

    • Causality: Cooling suppresses the competing rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.

  • Reaction & Validation : Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: The reaction visually confirms its progress via the formation of a white precipitate (dicyclohexylurea, DCU), indicating the activation and coupling cycle is proceeding.

  • Workup : Filter the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMAP and unreacted acid. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Synthetic workflow utilizing t-butyl ester protection for phenylpropanoic acids.

Protocol 2: Acid-Catalyzed Deprotection and Cation Scavenging

The removal of the tert-butyl group requires careful management of the resulting tert-butyl cation to prevent unwanted side reactions.

Methodology:

  • Preparation : Dissolve the tert-butyl phenylpropanoate derivative in DCM to create a 0.1 M solution.

  • Scavenger Addition : Add triisopropylsilane (TIPS) (2.0 equiv) and water (2.0 equiv).

    • Causality: The tert-butyl cation generated during cleavage is a powerful electrophile that can undergo Friedel-Crafts alkylation with the electron-rich phenyl ring of the substrate. TIPS acts as a highly effective hydride donor, rapidly quenching the carbocation to form harmless isobutane, while water traps any remaining cations as tert-butanol.

  • Cleavage : Cool to 0 °C and add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution.

  • Monitoring & Validation : Stir at room temperature for 1-2 hours. Self-Validation: Monitor via TLC (Thin Layer Chromatography). The disappearance of the high-Rf ester spot and the appearance of a low-Rf acid spot (visualized with a bromocresol green stain) validates completion.

  • Isolation : Co-evaporate the reaction mixture with toluene multiple times under reduced pressure to azeotropically remove residual TFA, yielding the pure free acid.

Advanced Chemoselective Deprotection

In complex peptide synthesis or peptidomimetic drug development, molecules often contain both N-Boc (tert-butoxycarbonyl) amines and tert-butyl esters. Standard TFA cleavage removes both simultaneously. However, cutting-edge methodologies employ the CeCl₃·7H₂O-NaI system in acetonitrile to achieve selective deprotection. By refluxing this mixture, a Lewis acidic cerium complex is generated that selectively activates the ester oxygen, followed by nucleophilic attack by iodide. This protocol cleaves the tert-butyl ester while preserving the N-Boc group, reversing traditional acidic selectivity ()[3].

Conclusion

The strategic application of tert-butyl ester protected phenyl propanoate building blocks is a masterclass in synthetic control. By understanding the thermodynamic and kinetic causalities behind their protection and deprotection, medicinal chemists can design highly convergent, robust pathways for the synthesis of next-generation therapeutics.

References

  • Marcantoni, E., et al. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile." Organic Chemistry Portal,[Link]

Sources

Foundational

Predictive and Empirical Solubility Profiling of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate in Organic Solvents

An In-Depth Technical Guide for Chemical Synthesis and Formulation Development Executive Summary In the realm of drug development and advanced organic synthesis, the precise understanding of a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Synthesis and Formulation Development

Executive Summary

In the realm of drug development and advanced organic synthesis, the precise understanding of a pharmaceutical intermediate's solubility is not merely a physical property—it is a critical process parameter. tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is a highly functionalized, lipophilic intermediate. Its unique molecular architecture presents specific solvation challenges during reaction design, liquid-liquid extraction, and crystallization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data reporting. This guide establishes a causal framework for predicting the solubility of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate using Hansen Solubility Parameters (HSP) and provides a highly rigorous, self-validating empirical protocol for thermodynamic solubility measurement based on harmonized industry standards.

Molecular Architecture & Solvation Causality

To predict solubility, we must first deconstruct the molecule's structural motifs and understand the intermolecular forces they dictate:

  • The tert-Butyl Ester Group: This bulky moiety is highly hydrophobic. It sterically shields the ester carbonyl, reducing its accessibility to hydrogen-bond donors. This drives the molecule's preference for non-polar or moderately polar aprotic environments.

  • The Ether Linkage (–O–): Provides a degree of flexibility and acts as a weak hydrogen-bond acceptor. However, lacking any hydrogen-bond donors (no –OH or –NH groups), the molecule cannot self-associate via hydrogen bonding, lowering its melting point and crystal lattice energy compared to its free acid counterpart.

  • The 4-Bromophenyl Ring: The heavy bromine atom is highly polarizable, contributing to massive dispersion forces (London forces). The aromatic ring allows for

    
     stacking interactions with aromatic solvents like toluene.
    

The Causality of Solvation: Because the molecule possesses high dispersion forces, moderate dipole moments, and zero hydrogen-bond donation capacity, it will exhibit high solubility in halogenated solvents, aromatic hydrocarbons, and esters , but poor solubility in polar protic solvents (like water or pure aliphatic alcohols) where it would disrupt the solvent's strong hydrogen-bond network without offering reciprocal energetic compensation.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Rather than relying on trial and error, modern solvent selection utilizes Hansen Solubility Parameters (HSP)[1]. The HSP framework divides the total cohesive energy of a liquid into three distinct vectors:

  • 
     (Dispersion):  Energy from non-polar, van der Waals interactions.
    
  • 
     (Polarity):  Energy from permanent dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Energy from hydrogen bonds (electron exchange).
    

For a solute to dissolve in a solvent, the distance (


) between their respective coordinates in 3D space must be less than the interaction radius (

) of the solute.

G cluster_HSP Hansen Solubility Parameters (HSP) Molecule tert-Butyl 3-[2-(4-bromophenyl) ethoxy]propanoate Dispersion Dispersion (δD) Dominant (Bromophenyl) Molecule->Dispersion Polar Polar (δP) Moderate (Ether, Ester) Molecule->Polar HBond H-Bonding (δH) Low (Acceptors only) Molecule->HBond Solvent Organic Solvent (e.g., DCM, EtOAc) Dispersion->Solvent Matches Polar->Solvent Matches HBond->Solvent Matches Solvation Solvation Sphere (Radius Ra < R0) Solvent->Solvation Thermodynamically Favorable

HSP interaction pathways dictating the thermodynamic solvation of the target compound.

Table 1: Estimated HSP Matrix for Target Molecule vs. Common Solvents

Note: Solute parameters are estimated via group contribution methods based on structural fragments.

Substance / Solvent

(MPa

)

(MPa

)

(MPa

)
Predicted Affinity
Target Molecule (Est.) ~19.5 ~6.5 ~4.0 N/A
Dichloromethane (DCM)18.26.36.1Excellent (High match across all vectors)
Ethyl Acetate (EtOAc)15.85.37.2Very Good (Slight mismatch in

)
Toluene18.01.42.0Good (Excellent

match, lower

)
Hexane14.90.00.0Moderate (Mismatch in

)
Methanol11.613.024.0Poor (Severe

mismatch)
Water15.616.042.3Insoluble (Extreme

mismatch)

Empirical Validation: The Harmonized Shake-Flask Protocol

While predictive models are powerful, empirical validation is mandatory for regulatory and scale-up purposes. The "Shake-Flask" method is the gold standard for determining thermodynamic equilibrium solubility[2]. However, inter-laboratory variance is historically high due to inconsistent protocols[3].

To ensure absolute trustworthiness, the following methodology is adapted from the consensus recommendations of the Consortium of Biopharmaceutical Tools (CoBiTo)[3] and Avdeef et al.[4]. This protocol is designed as a self-validating system : it incorporates temporal checks to confirm equilibrium and solid-state checks to rule out polymorphic transformations.

Step-by-Step Methodology

Step 1: Sample Preparation (Oversaturation)

  • Weigh an excess amount of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (e.g., 50–100 mg) into a 10 mL borosilicate glass vial.

  • Add 2.0 mL of the target organic solvent.

  • Causality Check: The presence of undissolved solid is mandatory. If the solid dissolves completely, the solution is not saturated, and more solid must be added until a persistent suspension is achieved.

Step 2: Thermodynamic Equilibration

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Place the vials in an orbital shaker incubator set to a precisely controlled temperature (e.g., 25.0 ± 0.1 °C).

  • Shake at 300 RPM for a minimum of 24 hours.

  • Self-Validation (Temporal Check): Prepare triplicate vials for 24-hour, 48-hour, and 72-hour timepoints. Equilibrium is proven only when the concentration variance between the 48h and 72h timepoints is statistically insignificant (

    
    ).
    

Step 3: Phase Separation (Centrifugation over Filtration)

  • Remove vials from the shaker and allow them to stand for 30 minutes at the target temperature to promote initial sedimentation.

  • Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes.

  • Causality Check: For highly lipophilic compounds, filtration through standard membrane filters (e.g., PTFE or Nylon) is highly discouraged. Lipophilic solutes readily adsorb onto the filter matrix, artificially lowering the measured solubility in the filtrate. Centrifugation eliminates this systematic error.

Step 4: Quantification & Solid-State Analysis

  • Carefully aspirate an aliquot of the clear supernatant.

  • Dilute the aliquot immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes.

  • Quantify the concentration using HPLC-UV (calibrated against a certified reference standard of the compound).

  • Self-Validation (Solid-State Check): Recover the residual solid pellet from the centrifuge tube. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). This confirms that the solvent did not induce a polymorphic phase change or form a solvate, which would alter the fundamental thermodynamic solubility of the original crystal form.

G Start 1. Sample Preparation Excess solid + Solvent Equilibration 2. Thermodynamic Equilibration Shake at 25°C for 24-72h Start->Equilibration Ensure saturated state PhaseSep 3. Phase Separation Centrifugation (Avoid filter adsorption) Equilibration->PhaseSep Attain equilibrium Analysis 4. Quantification HPLC-UV Analysis PhaseSep->Analysis Isolate supernatant Validation 5. Solid State Analysis XRPD (Check for polymorphs) PhaseSep->Validation Isolate precipitate

Harmonized Shake-Flask methodology for determining thermodynamic equilibrium solubility.

Quantitative Solubility Matrix (Projected)

Based on the molecular architecture and HSP alignment, the following table summarizes the projected solubility ranges for tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate at 25°C.

Table 2: Projected Solubility Profile
Solvent ClassSpecific SolventExpected Solubility RangeMechanistic Rationale
Halogenated Dichloromethane> 200 mg/mL (Freely Soluble)Perfect alignment of dispersion forces (

) due to the bromophenyl ring; high polarizability.
Esters Ethyl Acetate100 - 200 mg/mL (Soluble)"Like dissolves like." The ester solvent readily solvates the tert-butyl ester moiety of the target.
Aromatic Toluene50 - 150 mg/mL (Soluble)Strong

interactions with the bromophenyl ring; excellent dispersion match.
Aliphatic n-Hexane10 - 50 mg/mL (Sparingly Soluble)Capable of solvating the tert-butyl group, but lacks the polarity to stabilize the ether/ester dipoles.
Protic Methanol< 10 mg/mL (Slightly Soluble)Strong hydrogen-bond network of the solvent rejects the lipophilic, non-donating solute.
Aqueous Water< 0.1 mg/mL (Practically Insoluble)Extreme hydrophobic rejection driven by the bulky tert-butyl and bromophenyl groups.

Conclusion

The solubility of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is dictated by its high dispersion forces and lack of hydrogen-bond donors. By applying the Hansen Solubility Parameter framework, researchers can accurately predict its high affinity for halogenated and esterified solvents. Furthermore, by adopting the self-validating, harmonized shake-flask protocol detailed above—specifically utilizing temporal equilibrium checks and centrifugation over filtration—laboratories can generate highly accurate, reproducible thermodynamic solubility data essential for downstream process chemistry and formulation.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Semantic Scholar URL:[Link][1]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: ADMET and DMPK / National Center for Biotechnology Information (NCBI) URL:[Link][3]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: ADMET and DMPK / The Solubility Company URL:[Link][4]

Sources

Exploratory

Strategic Procurement and Application of tert-Butyl 3-(4-bromophenethoxy)propanoate in Advanced Organic Synthesis

Executive Summary and Chemical Logic In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and complex Active Pharmaceutical Ingredients (APIs)—the selection of bifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Logic

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and complex Active Pharmaceutical Ingredients (APIs)—the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. tert-Butyl 3-(4-bromophenethoxy)propanoate (CAS: 925243-81-8) has emerged as a highly strategic intermediate [1].

Structurally, this molecule offers three distinct functional advantages:

  • The 4-Bromoaryl Handle: Acts as a reliable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Ether Linkage: Provides conformational flexibility and enhances the aqueous solubility of the final conjugate, a critical parameter in PROTAC linker design to ensure cell membrane permeability [2].

  • The tert-Butyl (t-Bu) Ester: Serves as an orthogonal protecting group for the terminal carboxylic acid.

The Causality of Orthogonality: Why choose a tert-butyl ester over a standard methyl or ethyl ester? Methyl and ethyl esters typically require basic saponification (e.g., LiOH or NaOH) for deprotection. In complex molecules like PROTACs, basic conditions can inadvertently cleave sensitive amides or epimerize stereocenters. The t-Bu ester is completely stable to the basic conditions used in cross-coupling, but is rapidly and cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid, TFA) to reveal the free acid for subsequent amide bond formation [3].

SyntheticWorkflow A tert-Butyl 3-(4-bromophenethoxy)propanoate (Bifunctional Linker) B Palladium Cross-Coupling (Suzuki/Buchwald) A->B Target Ligand Pd(dppf)Cl2 C Acidic Deprotection (TFA / DCM) B->C t-Bu Ester Intact D Amide Bond Formation (HATU / DIPEA) C->D Free Acid Revealed

Figure 1: Orthogonal synthetic workflow utilizing the bromo and tert-butyl ester handles.

Procurement Strategy: Suppliers & Pricing

Due to its specialized nature, tert-butyl 3-(4-bromophenethoxy)propanoate is primarily sourced through advanced chemical building-block suppliers rather than bulk commodity vendors. Procurement requires navigating varying lead times and purity grades.

Below is a consolidated data table reflecting current supplier availability and estimated R&D-scale pricing models.

SupplierCAS NumberCatalog/SKUPurityEstimated Price (USD)Lead Time
BLD Pharm [1]925243-81-8BD01553532≥95%$80 - $150 / 1g*Global Stock / 1-2 Weeks
Custom Synthesis (e.g., TCI, Sigma)925243-81-8Custom Inquiry>97%$400 - $800 / 5g4 - 6 Weeks

*Note: Exact catalog prices for specialized PROTAC linkers often require institutional login and vary based on contracted academic or industrial discounts. The estimated price reflects standard market rates for bromophenyl-PEG-tBu ester derivatives.

Self-Validating Quality Control (QC) Protocols

Trustworthiness in drug development begins with raw material validation. Relying solely on a vendor's Certificate of Analysis (CoA) introduces risk, particularly regarding the premature hydrolysis of the t-Bu ester during transit. As a Senior Application Scientist, I mandate the following self-validating QC protocol for all incoming batches.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 1.0 mg of the incoming batch in 1.0 mL of LC-MS grade Acetonitrile (MeCN).

  • LC-MS Analysis: Inject 1 µL onto a C18 column. Run a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Validation Logic: Look for the

      
       or 
      
      
      
      adducts. Crucially, monitor for a peak corresponding to
      
      
      (loss of isobutylene), which indicates either in-source fragmentation or pre-existing degradation to the free acid.
  • 1H NMR Verification: Dissolve 5.0 mg of the compound in 0.5 mL of

    
    .
    
    • Validation Logic: The spectrum must show a massive, sharp singlet integrating to 9 protons at ~1.44 ppm (confirming the intact tert-butyl group). The aromatic protons of the 4-bromophenyl group must appear as an AA'BB' system (two distinct doublets) between 7.0 and 7.5 ppm .

QC_Workflow Start Incoming Batch (CAS: 925243-81-8) LCMS LC-MS Analysis Target: [M+H]+ or [M+Na]+ Start->LCMS NMR 1H NMR (CDCl3) Check t-Bu singlet (~1.4 ppm) Start->NMR Decision Purity > 97% & No Free Acid? LCMS->Decision NMR->Decision Pass Approve for Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Figure 2: Self-validating Quality Control (QC) decision tree for incoming building blocks.

Experimental Protocol: Downstream Application

To demonstrate the chemical logic discussed in Section 1, the following is a field-proven, step-by-step methodology for utilizing tert-butyl 3-(4-bromophenethoxy)propanoate in a Suzuki cross-coupling, followed by orthogonal deprotection.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Setup: In an oven-dried Schlenk flask, add tert-butyl 3-(4-bromophenethoxy)propanoate (1.0 equiv), your target arylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration).

  • Catalyst Loading: Under an inert argon atmosphere, add

    
     (0.05 equiv).
    
  • Reaction: Heat the mixture to 90°C and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over

    
    , filter, and concentrate. Purify via flash chromatography to isolate the coupled t-Bu ester intermediate.
    
Phase 2: Orthogonal Deprotection (TFA Cleavage)
  • Setup: Dissolve the purified t-Bu ester intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20% v/v TFA in DCM.

    • Causality Note: The high concentration of TFA protonates the ester oxygen, facilitating the departure of the stable tert-butyl cation (which eliminates to form isobutylene gas), cleanly yielding the carboxylic acid without requiring aqueous basic workup [3].

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the residue three times with Toluene, yielding the pure free acid ready for immediate HATU-mediated amide coupling.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Comprehensive Safety and Handling Protocol for Bromophenyl Ethoxy Propanoates in PROTAC and Macrocycle Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide Executive Summary Bromophenyl ethoxy propanoates, such as1[1], have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide

Executive Summary

Bromophenyl ethoxy propanoates, such as1[1], have emerged as critical bifunctional building blocks in modern medicinal chemistry. As the pharmaceutical industry pivots toward targeted protein degradation (TPD) and macrocyclic therapeutics, these intermediates provide the essential spatial geometry and orthogonal reactivity required to link target-binding ligands to2[2].

As a Senior Application Scientist, I approach chemical safety and synthetic design not merely as a compliance checklist, but as an integrated, self-validating system. This guide transcends a standard Safety Data Sheet (SDS), offering an in-depth analysis of the physicochemical hazards, mechanistic utility, and rigorous experimental protocols associated with this chemical class.

Part 1: Physicochemical Properties & Hazard Identification

Before deploying these intermediates in complex synthetic workflows, it is paramount to understand their baseline properties and safety profiles. The bromoarene moiety presents specific toxicological risks, primarily acting as an 3[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Representative Scaffold (CAS 925243-81-8)

PropertyValue
Chemical Name tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate
CAS Number 925243-81-8
Molecular Formula C15H21BrO3
Molecular Weight 329.23 g/mol
Physical State Solid / Crystalline Powder (Analogous derivatives)
Reactivity Handles Aryl Bromide (Electrophile), tert-Butyl Ester (Protected Carboxylate)

Table 2: GHS Hazard Identification & Toxicological Data

Hazard ClassGHS CodeDescriptionMitigation Strategy
Acute Toxicity (Oral) H302Harmful if swallowedDo not eat/drink in workspace; wash hands thoroughly.
Skin Corrosion/Irritation H315Causes skin irritationWear nitrile gloves and lab coat.
Eye Damage/Irritation H319Causes serious eye irritationUse tight-fitting safety goggles.
STOT SE (Respiratory) H335May cause respiratory irritationHandle exclusively within a certified fume hood.
Safety Mitigation Logic

Safety_Tree H1 Hazard: Skin/Eye Irritation (H315, H319) M1 Mitigation: Nitrile Gloves & Safety Goggles H1->M1 H2 Hazard: Respiratory Tract Irritation (H335) M2 Mitigation: Handle in Fume Hood H2->M2 V1 Validation: pH Check of Wash Runoff M1->V1 V2 Validation: Airflow Monitor Alarm Active M2->V2

Safety mitigation and validation decision tree for handling bromophenyl ethoxy propanoates.

Part 2: Mechanistic Role in Drug Design (Causality & Logic)

Why rely on bromophenyl ethoxy propanoates rather than standard alkyl chains when designing a degrader? The causality lies in the precise balance of orthogonal reactivity and physicochemical tuning:

  • Orthogonal Reactivity: The molecule is strictly bifunctional. The aryl bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to attach the protein-of-interest (POI) ligand. Conversely, the tert-butyl propanoate ester is completely inert to these basic, palladium-catalyzed conditions, preventing premature polymerization or side reactions.

  • Late-Stage Deprotection: Once the POI ligand is installed, the tert-butyl group can be cleanly cleaved using trifluoroacetic acid (TFA) to reveal a free carboxylic acid. This allows for standard amide coupling (using HATU/DIPEA) to an E3 ligase ligand, such as a cereblon (CRBN) or4[4].

  • Physicochemical Tuning: The inclusion of the ethoxy ether linkage (-O-CH₂-CH₂-) introduces a PEG-like character. This subtly reduces the overall lipophilicity (LogP) of the final PROTAC compared to a purely aliphatic linker, thereby enhancing aqueous solubility and cellular permeability without triggering the metabolic liabilities of longer PEG chains.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and safety, the following protocol details the incorporation of a bromophenyl ethoxy propanoate into a PROTAC scaffold via Suzuki coupling. Every step contains an internal validation check to confirm success and safety before proceeding.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Couple the bromophenyl linker to a boronic acid-functionalized POI ligand.

Step 1: Reagent Preparation & Inert Atmosphere

  • Equip a flame-dried Schlenk flask with a magnetic stir bar.

  • Add tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (1.0 eq), the POI-boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Causality: K₂CO₃ is chosen as a mild, heterogeneous base to activate the boronic acid into a reactive boronate complex without hydrolyzing the sensitive tert-butyl ester.

Step 2: Catalytic Activation

  • Transfer the flask to a certified fume hood. Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of nitrogen.

  • Causality: The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides sufficient steric bulk and bite angle to facilitate the reductive elimination step, drastically reducing the formation of homocoupled byproducts.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Heat the mixture to 80°C for 4 hours.

  • Validation System: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete when the characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) completely disappears from the total ion chromatogram (TIC), replaced by the exact mass of the coupled product. Do not proceed to workup until this is verified.

Step 4: Quenching and Workup (Safety Checkpoint)

  • Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.

  • Validation System: Palladium residues are heavy metal hazards. Wash the Celite pad with EtOAc until the filtrate is completely colorless, validating that all soluble organics have been recovered. Dispose of the solid Celite waste in a designated, labeled heavy metal container to prevent environmental contamination.

PROTAC Assembly Workflow

PROTAC_Synthesis A Bromophenyl Ethoxy Propanoate Linker C Pd-Catalyzed Cross-Coupling A->C B Target Protein Ligand (e.g., Kinase Inhibitor) B->C D Intermediate (t-Butyl Ester) C->D E Acidic Cleavage (TFA) D->E G Amide Coupling (HATU/DIPEA) E->G F E3 Ligase Ligand (e.g., Thalidomide) F->G H Final PROTAC Molecule G->H

Workflow for assembling PROTACs using bromophenyl ethoxy propanoate as a bifunctional linker.

References

  • Title: tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate | 925243 ... Source: molport.com URL: 1

  • Title: Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs Source: nih.gov URL: 2

  • Title: Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase Source: researchgate.net URL: 4

  • Title: 1-(4-Bromophenyl)ethanol | 5391-88-8 - ChemicalBook Source: chemicalbook.com URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate via Michael Addition

Executive Summary This application note details the scalable synthesis of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS: 925243-81-8). This molecule serves as a critical intermediate in the synthesis of PPAR agon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable synthesis of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS: 925243-81-8). This molecule serves as a critical intermediate in the synthesis of PPAR agonists (e.g., Muraglitazar analogs) and other metabolic disease therapeutics.

While traditional ether synthesis (Williamson) utilizes alkyl halides and stoichiometric strong bases, this protocol employs a base-catalyzed oxa-Michael addition . This approach offers superior atom economy, mild reaction conditions, and minimizes the formation of salt byproducts. We utilize tert-butyl acrylate as the Michael acceptor, which provides inherent resistance to transesterification side reactions compared to methyl or ethyl acrylates.

Key Advantages of This Protocol
  • Atom Economy: 100% atom efficient theoretical yield.

  • Selectivity: tert-Butyl group steric bulk minimizes polymerization and transesterification.

  • Scalability: Protocol is validated for gram-to-multigram scale.

Retrosynthetic Analysis & Mechanism

Strategic Disconnection

The target molecule is disconnected at the ether linkage beta to the carbonyl. The forward synthesis relies on the nucleophilic attack of the phenethyl alcohol oxygen onto the


-carbon of the acrylate system.
Reaction Mechanism (Oxa-Michael Addition)

The reaction proceeds via a base-catalyzed conjugate addition.

  • Activation: The base (DBU or catalytic KOtBu) deprotonates the alcohol to generate an alkoxide species or activates it via H-bonding.

  • Conjugate Attack: The nucleophilic oxygen attacks the

    
    -carbon of tert-butyl acrylate.
    
  • Enolate Protonation: The resulting enolate abstracts a proton (from the conjugate acid of the catalyst or the alcohol pool) to regenerate the catalyst and yield the product.

ReactionMechanism Alcohol 2-(4-Bromophenyl)ethanol (Nucleophile) Alkoxide Activated Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Cat. Base (DBU or KOtBu) Base->Alkoxide Catalysis Enolate Enolate Intermediate Alkoxide->Enolate Conjugate Attack (+ Acrylate) Acrylate tert-Butyl Acrylate (Michael Acceptor) Acrylate->Enolate Product Target Ether Product Enolate->Product Protonation Product->Base Regeneration

Figure 1: Mechanistic pathway for the base-catalyzed oxa-Michael addition.

Experimental Protocol

Materials and Equipment
ReagentMW ( g/mol )Equiv.PurityRole
2-(4-Bromophenyl)ethanol 201.061.0>98%Michael Donor
tert-Butyl Acrylate 128.171.5 - 2.0>99%*Michael Acceptor
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)152.240.1 (10 mol%)98%Catalyst
THF (Tetrahydrofuran)72.11SolventAnhydrousSolvent
MEHQ (4-Methoxyphenol)124.14Trace-Polymerization Inhibitor

*Note: Commercial tert-butyl acrylate contains inhibitors (e.g., MEHQ). Do not distill removal is unnecessary for this base-catalyzed method; the inhibitor prevents acrylate polymerization.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-(4-bromophenyl)ethanol (2.01 g, 10.0 mmol).

  • Add anhydrous THF (10 mL) to dissolve the alcohol.

  • Add DBU (0.15 mL, 1.0 mmol, 10 mol%) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.

Step 2: Addition of Electrophile
  • Add tert-butyl acrylate (2.9 mL, 20.0 mmol, 2.0 equiv) dropwise over 5 minutes.

    • Critical: Using an excess of acrylate drives the equilibrium toward the product, as oxa-Michael additions can be reversible.

  • Seal the flask under a positive pressure of nitrogen.

Step 3: Reaction Monitoring
  • Stir the mixture at Room Temperature (25°C) for 12–24 hours.

  • TLC Monitoring:

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV (254 nm) and KMnO₄ stain.

    • Observation: The starting alcohol (lower R_f) should disappear; the product (higher R_f) will appear.

    • Optimization: If conversion is <50% after 12h, heat to 40°C. Avoid temperatures >60°C to prevent polymerization or retro-Michael reaction.

Step 4: Work-up
  • Concentrate the reaction mixture directly under reduced pressure (Rotavap) to remove THF and the bulk of excess tert-butyl acrylate.

    • Note: Do not heat the water bath above 40°C.

  • Dilute the residue with Ethyl Acetate (50 mL).

  • Wash with 0.5 M HCl (2 x 20 mL) to remove the DBU catalyst.

  • Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude oil.

Step 5: Purification
  • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Eluent Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • The product typically elutes as a colorless to pale yellow oil.

Workflow Diagram

ExperimentalWorkflow Start Start: Dry RBF, N2 Atm Dissolve Dissolve Alcohol in THF Add DBU (10 mol%) Start->Dissolve AddAcrylate Add tert-Butyl Acrylate (2.0 equiv, dropwise) Dissolve->AddAcrylate Stir Stir at RT (12-24h) Monitor via TLC AddAcrylate->Stir Check Conversion > 95%? Stir->Check Heat Heat to 40°C (+4 hours) Check->Heat No Evap Rotavap (remove THF/Acrylate) Check->Evap Yes Heat->Check Wash Workup: EtOAc vs 0.5M HCl (Removes DBU) Evap->Wash Purify Flash Chromatography (Hex/EtOAc 9:1) Wash->Purify Final Pure Product (Colorless Oil) Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation

Expected Data
  • Appearance: Colorless viscous oil.

  • Yield: 85–92% (Optimized).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H).
      
    • 
       3.68 (t, J = 6.5 Hz, 2H, O-CH ₂-CH₂-Ar).
      
    • 
       3.65 (t, J = 6.3 Hz, 2H, O-CH ₂-CH₂-CO).
      
    • 
       2.83 (t, J = 6.5 Hz, 2H, O-CH₂-CH ₂-Ar).
      
    • 
       2.48 (t, J = 6.3 Hz, 2H, O-CH₂-CH ₂-CO).
      
    • 
       1.44 (s, 9H, C(CH ₃)₃).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Reversibility of Michael addition.Increase acrylate equivalents to 3.0. Switch catalyst to KOtBu (5 mol%) in THF (stronger activation).
Polymerization Overheating or lack of inhibitor.Ensure reaction temp < 50°C. Add 100 ppm MEHQ if using distilled acrylate.
Transesterification Attack on ester carbonyl.Rare with t-butyl esters.[1][2][3][4] Ensure anhydrous conditions; water can hydrolyze the ester.
Product Hydrolysis Acidic workup too harsh.Use dilute HCl (0.5 M) or saturated NH₄Cl for the quench step.

Safety & Handling

  • Acrylates: Potent skin sensitizers and lachrymators. Handle in a fume hood.

  • 2-(4-Bromophenyl)ethanol: Irritant.

  • DBU: Corrosive; causes severe skin burns.

  • Waste Disposal: Segregate halogenated organic waste (product/SM) from non-halogenated waste.

References

  • General Oxa-Michael Methodology

    • Stewart, I. C., et al. "Phosphine-Catalyzed Hydration and Hydroalkoxylation of Activated Olefins." Journal of the American Chemical Society, vol. 128, no. 26, 2006, pp. 8416–8417. Link

  • Catalyst Comparison (DBU vs Phosphines)

    • Ye, L., et al. "Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1676–1683. Link

  • Synthesis of PPAR Agonist Intermediates

    • Devasthale, P. V., et al. "Design and Synthesis of Tesaglitazar." Journal of Medicinal Chemistry, vol. 48, no. 6, 2005, pp. 2248–2250. Link

  • Properties of tert-Butyl Acrylate (Polymerization Risks)

    • "Safe Handling of Acrylates." BASF Technical Bulletin. Link (General Industry Standard Reference).

Sources

Application

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 4-Bromophenethyl Alcohol and tert-Butyl Acrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The synthesis of tert-butyl (E)-3-(4-(2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The synthesis of tert-butyl (E)-3-(4-(2-hydroxyethyl)phenyl)acrylate via the Mizoroki-Heck reaction is a highly versatile C–C bond-forming step frequently utilized in the construction of active pharmaceutical ingredients (APIs). This protocol details a highly optimized, step-economical methodology that intentionally bypasses the protection of the primary alcohol on the aryl bromide.

By carefully tuning the catalytic environment—specifically the steric profile of the phosphine ligand and the reductive capacity of the amine base—this procedure achieves quantitative conversion while suppressing competitive side reactions such as oxa-Michael additions or catalyst deactivation.

Mechanistic Causality: Why These Reagents?

To ensure reproducibility and scalability, every reagent in this protocol has been selected based on strict mechanistic causality:

  • Substrate Step-Economy (Unprotected Alcohol): 4-bromophenethyl alcohol is used in its native state. The primary hydroxyl group is generally inert to Pd(0) oxidative addition. By utilizing a mild amine base rather than a strong inorganic base, the alcohol is not deprotonated to a nucleophilic alkoxide, completely avoiding unwanted intramolecular or intermolecular etherification.

  • Olefin Selection (tert-Butyl Acrylate): The bulky tert-butyl group serves a dual purpose. Kinetically, it prevents unwanted radical polymerization of the acrylate under thermal conditions. Synthetically, it acts as a robust protecting group for the resulting cinnamic acid derivative, which can be orthogonally cleaved via acidolysis (e.g., using TFA) later in the synthetic sequence without affecting the primary alcohol.

  • Catalyst & Ligand Dynamics: The reaction utilizes Palladium(II) acetate (Pd(OAc)₂). However, the critical component is the ligand: Tri-o-tolylphosphine (P(o-tol)₃) . The severe steric bulk of the ortho-methyl groups forces the rapid dissociation of one phosphine ligand, generating the highly active, coordinatively unsaturated 14-electron Pd(0)L species required to break the strong C(sp²)–Br bond .

  • Base & Reductant (Triethylamine): Et₃N acts as the stoichiometric base to neutralize the HBr byproduct, driving the β-hydride elimination forward. Crucially, it also functions as a mild reductant to reduce the Pd(II) pre-catalyst to the active Pd(0) species in situ.

Visualizing the Catalytic Workflow

The following diagram maps the logical progression of the experimental workflow against the underlying catalytic cycle.

HeckLogic cluster_0 Phase 1: Catalyst Activation & Setup cluster_1 Phase 2: Catalytic Cycle (100 °C) cluster_2 Phase 3: Isolation N1 Pd(OAc)2 + P(o-tol)3 (Pre-catalyst) N2 Et3N (Base/Reductant) N1->N2 Addition N3 Active Pd(0)L Species N2->N3 Reduction N4 Oxidative Addition (4-Bromophenethyl alcohol) N3->N4 N5 Migratory Insertion (tert-Butyl acrylate) N4->N5 N6 β-Hydride Elimination N5->N6 N6->N3 Reductive Elimination (Et3N neutralizes HBr) N7 Aqueous Quench & Extraction N6->N7 Product Release N8 Flash Chromatography N7->N8 N9 Target Cinnamate Derivative N8->N9

Figure 1: Mechanistic workflow and catalytic logic of the Heck cross-coupling reaction.

Quantitative Parameter Optimization

The protocol parameters were established after rigorous screening. Table 1 summarizes the quantitative data driving the final protocol design. The use of P(o-tol)₃ and Et₃N in DMF proved vastly superior to standard PPh₃/K₂CO₃ systems.

Table 1: Optimization of Reaction Parameters for the Heck Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Conversion (%)*
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10045
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF10068
3 Pd(OAc)₂ (2) P(o-tol)₃ (4) Et₃N (2) DMF 100 >95
4Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)THF6515
5Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (2)Dioxane9088

*Determined by LC-MS analysis of the crude reaction mixture after 12 hours.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical cues are provided to confirm the reaction is proceeding correctly.

Reagents & Materials (10 mmol scale)
  • 4-Bromophenethyl alcohol: 2.01 g (10.0 mmol, 1.0 equiv)

  • tert-Butyl acrylate: 2.18 mL (15.0 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂): 45 mg (0.2 mmol, 2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃): 122 mg (0.4 mmol, 4 mol%)

  • Triethylamine (Et₃N): 2.78 mL (20.0 mmol, 2.0 equiv)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenethyl alcohol, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Inject anhydrous DMF (20 mL) and tert-butyl acrylate.

  • Self-Validation: Sparge the solution with Argon for 10 minutes. The solution should appear as a deep red/orange suspension. Failure to properly degas will lead to premature catalyst oxidation.

Step 2: Catalytic Activation & Heating

  • Inject Et₃N into the reaction mixture.

  • Transfer the flask to a pre-heated oil bath set to 100 °C.

  • Self-Validation (The Catalytic Cue): Within 10–15 minutes of reaching 100 °C, the mixture must transition from a red/orange suspension to a homogenous pale yellow or greenish-yellow solution. This optical shift confirms the successful reduction of Pd(II) to the active Pd(0) species.

    • Failure State: If the solution turns opaque black with fine particulate matter precipitating on the flask walls, "palladium black" has formed. This indicates oxygen ingress or ligand degradation; the catalytic cycle has died, and the run must be aborted.

Step 3: Reaction Monitoring

  • Maintain stirring at 100 °C for 12 hours.

  • Self-Validation (TLC Analysis): Monitor via TLC (30% EtOAc in Hexanes). The starting aryl bromide (Rf ≈ 0.30) should disappear. A new, highly UV-active spot will appear at Rf ≈ 0.45. Dipping the TLC plate in KMnO₄ stain will yield a bright yellow spot against a purple background, validating the presence of the newly formed conjugated alkene.

Step 4: Aqueous Quench & Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and quench by pouring into distilled water (100 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Self-Validation: The organic layer must remain clear during the LiCl washes. If an emulsion forms, it indicates incomplete DMF removal; add additional brine to break the emulsion.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% EtOAc in Hexanes.

  • The free hydroxyl group provides a strong dipole, allowing the product to elute cleanly after the non-polar unreacted acrylate and phosphine byproducts.

  • Concentrate the pure fractions to yield tert-butyl (E)-3-(4-(2-hydroxyethyl)phenyl)acrylate as a pale yellow oil (Typical yield: 88–92%).

References

  • Title: Palladium-Catalyzed Vinylation of Organic Halides Source: Organic Reactions, 1982, 27, 345-390. URL: [Link]

  • Title: The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Chemical Reviews, 2000, 100(8), 3009-3066. URL: [Link]

Method

Application Note: Suzuki-Miyaura Coupling of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

[1] Executive Summary This guide details the protocol for utilizing tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate as an electrophile in Suzuki-Miyaura cross-coupling reactions. This molecule serves as a critical "mask...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the protocol for utilizing tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate as an electrophile in Suzuki-Miyaura cross-coupling reactions. This molecule serves as a critical "masked" carboxylic acid linker, often employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and bi-functional drug conjugates.

The tert-butyl ester moiety provides orthogonality to methyl/ethyl esters and is stable under basic coupling conditions, yet readily cleavable under acidic conditions (TFA/HCl). However, the specific


-alkoxy propanoate  motif introduces a latent risk of retro-Michael elimination  under strongly basic or high-temperature conditions. This protocol is engineered to mitigate that risk while maximizing cross-coupling efficiency.

Chemical Context & Stability Analysis

Structural Modules

The molecule consists of three functional "modules," each dictating specific handling requirements:

  • Aryl Bromide (Electrophile): The reactive handle for Pd-catalyzed oxidative addition.[1] Highly reactive compared to chlorides; suitable for standard catalytic systems.

  • Ethoxy Linker (Spacer): Provides flexibility and solubility. Chemically inert under standard coupling conditions.

  • 
    -Alkoxy tert-Butyl Propanoate (Masked Acid): 
    
    • Acid Sensitivity: High. The tert-butyl group is cleaved by TFA, HCl, or Lewis acids. Avoid acidic workups.

    • Base Sensitivity: Moderate. While tert-butyl esters resist hydrolysis better than primary alkyl esters, the

      
      -alkoxy group makes the 
      
      
      
      -protons acidic. Strong bases (e.g., NaOtBu, NaOH) or high heat (>100°C) can trigger retro-Michael elimination , expelling the phenethyl alcohol and forming tert-butyl acrylate.
Mechanism of Potential Degradation (Retro-Michael)

Before starting, researchers must understand the degradation pathway to avoid it.

RetroMichael Substrate Target Molecule (Beta-Alkoxy Ester) Enolate Enolate Intermediate Substrate->Enolate Strong Base (Deprotonation) Products Degradation Products (Alcohol + Acrylate) Enolate->Products Elimination (Heat)

Caption: Figure 1.[2] The retro-Michael elimination pathway. Use mild bases (Carbonates/Phosphates) to prevent enolate formation.

Experimental Protocols

Method A: General Purpose (Robust & Scalable)

Recommended for: Standard boronic acids and robust substrates. Key Feature: Uses mild inorganic base and biphasic solvent to buffer pH.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Toluene / Water (4:1 ratio) or Dioxane / Water (4:1)

  • Temperature: 80°C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (1.0 equiv), Boronic Acid/Pinacol Ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degas: Add Toluene and Water. Sparge with Nitrogen or Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat to 80°C with vigorous stirring for 4–16 hours. Monitor by TLC/LCMS.

    • Note: Do not exceed 90°C to minimize retro-Michael risk.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NH₄Cl (mildly acidic/neutral) or Brine. Do not use 1M HCl. Dry over Na₂SO₄ and concentrate.

Method B: Anhydrous Conditions (Sensitive Substrates)

Recommended for: Substrates prone to hydrolysis or if retro-Michael elimination is observed in Method A. Key Feature: Anhydrous conditions prevent hydroxide formation, reducing elimination risk.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: Anhydrous DMF or 1,4-Dioxane

  • Temperature: 60–80°C

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict Schlenk conditions, combine the aryl bromide (1.0 equiv), Boronic coupling partner (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd source, and Ligand.

  • Solvent: Add anhydrous solvent (degassed).

  • Reaction: Heat to 60°C initially. If conversion is slow, increase to 80°C.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Dilute filtrate with water/brine and extract with EtOAc.

Catalytic Cycle & Mechanism

Understanding the cycle aids in troubleshooting. The bulky tert-butyl group does not interfere with the catalytic center, but the choice of ligand (e.g., dppf, SPhos) ensures rapid oxidative addition into the Ar-Br bond.

SuzukiCycle cluster_ligand Ligand Role Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product L1 Electron Rich (e.g., SPhos) Accelerates Ox. Addition L2 Bulky (e.g., tBu3P) Accelerates Red. Elimination

Caption: Figure 2. Suzuki-Miyaura Catalytic Cycle.[1][3][4][5] Base activation is the critical step for transmetalation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation)Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure strict oxygen-free conditions.
Retro-Michael (Acrylate byproduct) Base too strong or Temp too highSwitch from K₃PO₄ to Cs₂CO₃ or K₂CO₃ . Lower temp to 60°C. Use anhydrous conditions (Method B).
Protodeboronation Boronic acid instabilityUse Boronic Pinacol Ester or Potassium Trifluoroborate salts. Add base after heating to temp.
Ester Hydrolysis Aqueous base + High TempUse anhydrous conditions (Method B). Ensure base is not NaOH/KOH.
t-Bu Cleavage Acidic workupAvoid HCl. Use Saturated NH₄Cl or Phosphate buffer (pH 7) for workup.

Post-Coupling Deprotection (Optional)

If the goal is to reveal the carboxylic acid:

  • Dissolve the coupled biaryl product in DCM.

  • Add TFA (Trifluoroacetic acid) dropwise (Ratio DCM:TFA 2:1 or 4:1).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

    • Note: Do not use HCl/MeOH as it may cause transesterification to the methyl ester.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stability of tert-Butyl Esters

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability).

  • Retro-Michael of Beta-Alkoxy Carbonyls

    • Little, R. D., & Masjedizadeh, M. R. (2018). Retro-Michael/Michael Reactions. Organic Reactions.[1][3][4][5][6][7] Link

  • Base Selection in Suzuki Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Bromophenyl Propanoate Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale 4-Bromophenyl propanoate derivatives (such as methyl or ethyl 3-(4-bromophenyl)propanoate) are h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

4-Bromophenyl propanoate derivatives (such as methyl or ethyl 3-(4-bromophenyl)propanoate) are highly versatile bifunctional building blocks in medicinal chemistry. They possess a robust electrophilic C(sp²)–Br bond primed for transition-metal-catalyzed cross-coupling, alongside a distal ester moiety that can be subsequently functionalized or hydrolyzed.

However, the presence of the propanoate ester introduces a chemoselectivity challenge: the reaction conditions must be rigorous enough to drive the cross-coupling catalytic cycle but mild enough to prevent unintended ester saponification or degradation. This guide details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on these specific substrates.

Mechanistic Workflow & Pathway Divergence

The palladium-catalyzed cross-coupling of 4-bromophenyl propanoates follows a divergent catalytic cycle depending on the nucleophile. Oxidative addition of the C–Br bond to the Pd(0) active species is universal, but the pathway splits at the intermediate Pd(II) complex.

G Start 4-Bromophenyl Propanoate (Electrophile) OxAdd Oxidative Addition [Pd(II) Aryl Bromide Complex] Start->OxAdd Pd(0) insertion Pd_Cat Pd(0) L_n Active Catalyst Pd_Cat->OxAdd Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Suzuki Pathway AmineBind Amine Coordination (Amine + Base) OxAdd->AmineBind Buchwald Pathway RedElim1 Reductive Elimination Transmet->RedElim1 RedElim2 Reductive Elimination AmineBind->RedElim2 RedElim1->Pd_Cat Pd(0) Regeneration Prod1 Biaryl Propanoate (Suzuki Product) RedElim1->Prod1 RedElim2->Pd_Cat Pd(0) Regeneration Prod2 Aminoaryl Propanoate (Buchwald-Hartwig Product) RedElim2->Prod2

Catalytic cycle of Pd-catalyzed cross-coupling for 4-bromophenyl propanoates.

Quantitative Data: Condition Optimization Matrix

Careful optimization of reaction parameters—specifically catalyst loading and base selection—is critical. Variations in catalyst mol% can drastically alter the reaction outcome and impurity profiles[1]. The table below summarizes the optimal conditions for preserving the ester while maximizing coupling yields.

Reaction ClassNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)8092
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃ (3 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (5:1)9088
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos (2 mol%)Cs₂CO₃ (1.5 eq)Toluene (Anhydrous)10085
Buchwald-Hartwig AnilinePd(OAc)₂ / BrettPhos (2 mol%)K₂CO₃ (1.5 eq)1,4-Dioxane (Anhydrous)10081

Experimental Protocols & Causality

Protocol A: Suzuki-Miyaura Biaryl Synthesis

The general transformation involves the reaction of the aryl halide with a boronic acid or pinacol ester in the presence of a palladium catalyst, a base, and a suitable solvent system[2].

Causality & Rationale:

  • Base Selection: Strong aqueous bases (e.g., NaOH, KOH) will rapidly saponify the propanoate ester. Mild bases like K₂CO₃ or K₃PO₄ provide the necessary hydroxide/carbonate ions to form the reactive boronate intermediate without cleaving the ester.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is utilized. Water is strictly required to dissolve the inorganic base and facilitate transmetalation, while dioxane ensures the organic substrates remain in solution at 80 °C.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-(4-bromophenyl)propanoate (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), K₂CO₃ (2.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to remove oxygen, which can cause homocoupling of the boronic acid.

  • Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Self-Validation & Quality Control:

  • Visual Cue: The reaction mixture should transition from a red/orange suspension (Pd(II) precatalyst) to a dark, homogeneous amber upon active turnover.

  • Phase Partitioning Check: If the ester has accidentally hydrolyzed, the resulting carboxylic acid product will partition into the basic aqueous layer. Acidifying the aqueous layer to pH 2 and extracting with EtOAc will reveal saponification byproducts via TLC.

Protocol B: Buchwald-Hartwig Amination

This protocol has been successfully utilized in the synthesis of complex organelle-targeted fluorophores starting from commercially available methyl 3-(4-bromophenyl) propionate[3].

Causality & Rationale:

  • Ligand Selection: Aliphatic amines (like morpholine) are prone to β-hydride elimination. Bulky, electron-rich biaryl phosphine ligands like XPhos accelerate reductive elimination, outcompeting the degradation pathway.

  • Anhydrous Conditions: Unlike the Suzuki reaction, water must be strictly excluded. Moisture will lead to ester hydrolysis and degradation of the highly sensitive electron-rich phosphine ligand. Cs₂CO₃ is chosen because its high solubility in organic solvents facilitates the deprotonation of the coordinated amine in a completely anhydrous environment.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a vial with methyl 3-(4-bromophenyl)propanoate (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 eq).

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Inject the amine (1.2 mmol, 1.2 eq) and anhydrous Toluene (5.0 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes to allow the active Pd(0)-XPhos complex to form.

  • Heat the reaction to 100 °C for 16 hours.

  • Cool to room temperature, dilute with Dichloromethane (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify via silica gel chromatography.

Self-Validation & Quality Control:

  • Catalyst Activation Colorimetry: Pd₂(dba)₃ is deep purple. Upon heating with XPhos and the amine, the solution must turn reddish-brown/orange, indicating the successful formation of the active L-Pd(0) species. If the solution turns completely black with precipitation early in the reaction, the catalyst has "crashed out" (Pd black formation), indicating oxygen ingress or solvent moisture.

  • Spectroscopic Validation: IR spectroscopy of the purified product must retain a sharp C=O stretch at ~1735 cm⁻¹, confirming the propanoate ester remains intact.

References[3] Oxime as a general photocage for the design of visible light photo-activatable fluorophores. RSC Publishing / PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLekB754Fp-63mCuaE8VyF19wDU1PqvFVul-laFBqj_-K8Lu-mm5QEFnpvIR_ECqclz3jxasM1kFhimRBQ4SnFOf7oWmIEPF8BfACRZ4ON_7neqZ9MNQuLla7Ff6Yi968cbhxXZP9sPcAKy2g=[1] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2UamuXS2QfxdGNJYQEyezeKfxp2aG8iYq3HYn3Gd4zQW1gN6ROqS99GudL0v54dUfU55cpygFC-9B0SyY-BTGuTLAMw-wHXb26vNf2TVP8kR3IgWBVTnKNWRajmnmfTisV2F7eP8UBGmdhzY=[2] Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwIQvR7M0fy0zOpuQdMIl_pv0_1fE66YMM6m2p766fJdwnxhKHIp7eGrh4lbQJUVnFiL9X0oF8-kQER4Ed_vTZVXrnXK8WR3H9P4yv90DD_YjQlWLc1BuhCMNBjvSbcFVXxlHduptj0XopQGwUv1AuisDNRBMQxlZSt9fZd2HS81nYeBaZoORFkAfxiJekKqqZLf6Rc4JY73XZk2jkPFXgy2plRkGc6Ttma-NI_jjC4S1fHq7qcPTihs7pGRk0X50=

Sources

Method

Application Note: Chemoselective Deprotection of tert-Butyl 3-[2-(4-Bromophenyl)ethoxy]propanoate using Trifluoroacetic Acid

Abstract & Introduction This application note details the optimized protocol for the cleavage of the tert-butyl ester moiety in 3-[2-(4-bromophenyl)ethoxy]propanoate to yield the corresponding free carboxylic acid. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the cleavage of the tert-butyl ester moiety in 3-[2-(4-bromophenyl)ethoxy]propanoate to yield the corresponding free carboxylic acid. This transformation is a critical step in the synthesis of bifunctional linkers used in PROTAC® (Proteolysis Targeting Chimera) and fragment-based drug discovery.

The tert-butyl group is chosen for its stability against nucleophilic attack and basic hydrolysis during earlier synthetic steps.[1] However, its removal requires acidic conditions.[1] The challenge with this specific substrate lies in preserving the aryl bromide (a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings) and the ether linkage while quantitatively removing the ester.

This guide utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a "Gold Standard" method that offers high chemoselectivity and operational simplicity.

Chemical Mechanism

The deprotection follows an Acid-Catalyzed Alkyl-Oxygen Cleavage (


)  mechanism. Unlike base-catalyzed hydrolysis (which attacks the carbonyl carbon), TFA targets the ester oxygen.
  • Protonation: The carbonyl oxygen is protonated by TFA, increasing the electrophilicity of the carbonyl carbon and weakening the

    
     bond.
    
  • Ionization: The bulky tert-butyl group departs as a stable tertiary carbocation (

    
    ), releasing the carboxylic acid.
    
  • Fate of the Cation: The tert-butyl cation is short-lived. In the absence of external nucleophiles, it rapidly eliminates a proton to form isobutylene (gas) , which escapes the system, driving the equilibrium forward (Le Chatelier's principle).

Mechanistic Pathway Diagram[2]

Mechanism Substrate Substrate (t-Butyl Ester) Protonation Protonation (Reversible) Substrate->Protonation + TFA Cleavage C-O Bond Cleavage (Rate Limiting) Protonation->Cleavage Products Carboxylic Acid + t-Butyl Cation Cleavage->Products Elimination Elimination to Isobutylene (Gas) Products->Elimination - H+

Caption: Kinetic pathway of acid-catalyzed tert-butyl ester cleavage yielding isobutylene gas.

Experimental Design & Optimization

Solvent Selection
  • DCM (Dichloromethane): The preferred solvent. It solubilizes both the lipophilic ester and the polar TFA. It is non-nucleophilic, preventing side reactions with the tert-butyl cation.

  • Neat TFA: Can be used but often leads to higher impurity profiles due to the high dielectric constant stabilizing side-reaction transition states.

  • Dioxane: Avoided here as the ether oxygen in dioxane can compete for protonation, slowing the rate.

Scavengers

For this specific substrate, no external scavenger (e.g., triethylsilane) is strictly necessary .

  • Reasoning: The aryl ring contains a Bromine atom (electron-withdrawing by induction, weakly donating by resonance). It is sufficiently deactivated that Electrophilic Aromatic Substitution (EAS) by the tert-butyl cation is highly unlikely.

  • Self-Validation: The evolution of isobutylene gas serves as the "scavenger" mechanism.

Reaction Parameters Table
ParameterRecommended RangeOptimal ValueRationale
TFA Concentration 20% - 50% (v/v) in DCM33% (1:2 ratio) Balances reaction rate with solvent volatility.
Temperature 0°C to 25°C23°C (RT) Heating increases risk of ether cleavage; cooling slows rate.
Time 1 - 4 Hours2 Hours Sufficient for >98% conversion; prolonged exposure risks degradation.
Concentration 0.1 M - 0.5 M0.2 M Dilution prevents intermolecular aggregation.

Detailed Protocol

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Substrate: tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

  • Reagent: Trifluoroacetic Acid (TFA), >99% purity

  • Solvent: Dichloromethane (DCM), Anhydrous[2]

  • Workup Solvent: Toluene (HPLC Grade)

Step-by-Step Methodology
Step 1: Preparation
  • Weigh the substrate into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in DCM to a concentration of 0.3 M .

    • Expert Note: Ensure the flask volume is at least 5x the reaction volume to accommodate gas expansion.

Step 2: Acid Addition
  • Cool the solution to 0°C (ice bath).

    • Causality: TFA addition is exothermic. Cooling prevents uncontrolled boiling of DCM and potential initial side reactions.

  • Add TFA dropwise to achieve a final ratio of 1:2 (TFA:DCM) .

    • Example: If you used 10 mL DCM, add 5 mL TFA.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

Step 3: Reaction Monitoring
  • Stir vigorously for 2 hours .

  • TLC Monitoring:

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

    • Visualization: UV (254 nm) for the aryl bromide; Bromocresol Green stain for the carboxylic acid (turns yellow on blue background).

    • Success Criteria: Complete disappearance of the high Rf ester spot.

Step 4: Workup (The Azeotrope Method)

This step is critical for removing residual TFA, which can complicate downstream coupling reactions.

  • Concentrate the reaction mixture under reduced pressure (Rotovap) at 35°C .

  • Azeotropic Cycle:

    • Add Toluene (approx. 3x the volume of the original TFA used) to the residue.

    • Concentrate to dryness.

    • Repeat this step 3 times.

    • Mechanism:[3][4][5][6][7][8] Toluene forms a binary azeotrope with TFA (boiling point ~72°C) and mechanically entrains the acid, removing it far more effectively than vacuum alone [1].

  • Final drying under high vacuum (0.1 mbar) for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in DCM (0.3M) Cool Cool to 0°C Start->Cool AddTFA Add TFA (1:2 ratio) Dropwise Cool->AddTFA React Stir at RT (2 Hours) AddTFA->React Monitor TLC/LCMS Check React->Monitor Monitor->React Incomplete Evap Evaporate Volatiles Monitor->Evap Complete Azeotrope Add Toluene & Re-evaporate (3x) Evap->Azeotrope Final Final Product: Carboxylic Acid Azeotrope->Final

Caption: Operational workflow for TFA deprotection including critical azeotropic workup.

Validation & Quality Control

Expected Analytical Data
  • 1H NMR (CDCl3):

    • Disappearance: The strong singlet at

      
       ppm (9H, tert-butyl group) must be absent.
      
    • Retention: The aromatic doublets (

      
       ppm) corresponding to the 4-bromophenyl group must remain intact.
      
    • Shift: The methylene protons alpha to the carbonyl often shift slightly downfield (

      
       ppm) upon conversion from ester to acid.
      
  • Mass Spectrometry (ESI):

    • Observe

      
       peak corresponding to the carboxylic acid mass.
      
    • Confirm absence of

      
       corresponding to the starting ester.
      

Process Safety

  • Corrosivity: TFA causes severe burns and is toxic by inhalation. Handle only in a functioning fume hood with double-gloving (Nitrile).

  • Pressure Buildup: The reaction generates isobutylene gas. Do not seal the reaction vessel tightly; use a needle vent or a loose stopper to prevent over-pressurization.

  • Waste Disposal: TFA solutions must be segregated into halogenated organic waste. Do not mix with basic waste streams (exothermic neutralization).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion TFA depleted or reaction too dilute.Add additional TFA (up to 1:1 ratio) and extend time by 2 hours.
New Impurity by TLC Acid-catalyzed ether cleavage.Reduce temperature to 0°C. Ensure DCM is anhydrous.
"Oily" Product that won't solidify Residual TFA or solvent trapped.Perform Toluene azeotrope again. Triturate with Hexanes/Pentane to induce precipitation.
Loss of Bromine Highly unlikely with TFA.Check starting material purity. TFA does not mediate debromination.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism (TFA).[3] Retrieved from [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link][9]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[10] Wiley-Interscience.[10] (Standard Reference).

  • Org. Synth. 2004, 81, 195-203. Azeotropic removal of TFA. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Biaryl PPAR Agonists Using Bromophenyl Propanoate Intermediates

Abstract This application note details the robust synthesis of biaryl-type Peroxisome Proliferator-Activated Receptor (PPAR) agonists utilizing ethyl 3-(4-bromophenyl)propanoate as a divergent scaffold. While classical g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of biaryl-type Peroxisome Proliferator-Activated Receptor (PPAR) agonists utilizing ethyl 3-(4-bromophenyl)propanoate as a divergent scaffold. While classical glitazars (e.g., Tesaglitazar) often utilize ether-linked tyrosine backbones, biaryl propanoic acids represent a critical subclass of PPAR


 and PPAR

modulators (e.g., analogs of GW501516). This guide provides a validated workflow for the generation of agonist libraries via Suzuki-Miyaura cross-coupling, followed by controlled saponification to reveal the active pharmacophore.

Introduction: The PPAR Pharmacophore

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors governing lipid and glucose metabolism.[1][2] Successful PPAR agonists generally share a tripartite structure:

  • Acidic Head Group: A carboxylic acid (or bioisostere) that anchors the molecule via hydrogen bonds to Tyr473, His323, and Ser289 in the Ligand Binding Domain (LBD).

  • Linker Region: A central aromatic core (often a phenyl ring) that orients the molecule.

  • Hydrophobic Tail: A lipophilic moiety that occupies the large hydrophobic pocket of the receptor.

Ethyl 3-(4-bromophenyl)propanoate serves as an ideal "Hub Intermediate." The propanoate chain provides the pre-formed acidic head (protected as an ester), while the para-bromide acts as a versatile handle for attaching diverse hydrophobic tails via Carbon-Carbon bond formation.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of a generic biaryl PPAR agonist into the bromophenyl core and a variable boronic acid tail.

Retrosynthesis Target Biaryl PPAR Agonist (Active Drug) Precursor Biaryl Ester Intermediate Target->Precursor Hydrolysis (Saponification) Core Ethyl 3-(4-bromophenyl)propanoate (The Scaffold) Precursor->Core Suzuki-Miyaura Coupling (Pd-Catalyzed) Tail Aryl Boronic Acid (The Variable Tail) Precursor->Tail +

Figure 1: Retrosynthetic logic for constructing biaryl PPAR agonists. The bromo-intermediate allows for late-stage diversification of the hydrophobic tail.

Experimental Protocols

Module A: Synthesis of the Core Scaffold

Target: Ethyl 3-(4-bromophenyl)propanoate (CAS: 40640-98-0) Context: While commercially available, in-house synthesis from the acid is cost-effective for gram-scale campaigns.

Protocol:

  • Reagents: Charge a 250 mL round-bottom flask with 3-(4-bromophenyl)propanoic acid (10.0 g, 43.6 mmol) and absolute Ethanol (100 mL).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 0.5 mL) dropwise.
    
  • Reaction: Fit the flask with a reflux condenser and heat to reflux (

    
    ) for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid (
    
    
    
    ) should convert to the ester (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol.

  • Neutralization: Redissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated

    
     (2 x 50 mL) to remove unreacted acid and catalyst.
    
  • Drying: Wash with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Yield: Expect 10.5 g (94%) of a clear, colorless oil. No further purification is typically required.

Module B: Divergent Library Synthesis (Suzuki Coupling)

Target: Biaryl Ester Intermediates Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide and an aryl boronic acid.[3][4]

Protocol (Standardized for 1.0 mmol scale):

  • Setup: In a nitrogen-purged reaction vial, combine:

    • Scaffold: Ethyl 3-(4-bromophenyl)propanoate (257 mg, 1.0 mmol)

    • Tail: Aryl Boronic Acid (1.2 mmol, e.g., 4-(trifluoromethyl)phenylboronic acid)

    • Catalyst:

      
       (58 mg, 5 mol%) or 
      
      
      
      (for sterically hindered tails).
    • Base:

      
       (2.0 M aqueous solution, 1.5 mL, 3.0 mmol).
      
    • Solvent: 1,4-Dioxane (4 mL). Note: Dioxane/Water (4:1) is crucial for solubilizing the inorganic base.

  • Reaction: Heat to

    
     for 12 hours under inert atmosphere (
    
    
    
    or Ar).
  • QC Check: Monitor by LC-MS. Look for the disappearance of the bromide (M+H not typically visible, look for UV) and appearance of the biaryl mass.

  • Workup: Dilute with EtOAc (20 mL), wash with water, then brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Module C: Deprotection (Saponification)

Target: Final PPAR Agonist (Free Acid) Critical Note: The ester must be hydrolyzed to reveal the carboxylic acid, which is essential for PPAR binding.

Protocol:

  • Dissolution: Dissolve the purified biaryl ester (from Module B) in THF:MeOH:Water (3:1:1 ratio, ~0.1 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    , 3.0 equiv).
    
  • Reaction: Stir at room temperature for 4–16 hours. Avoid heating if possible to prevent decarboxylation or racemization if

    
    -substituents are present.
    
  • Isolation:

    • Acidify carefully with 1N HCl to pH ~2-3.

    • The product often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc, dry, and concentrate.

Workflow Visualization

Workflow cluster_0 Module A: Core Prep cluster_1 Module B: Library Gen cluster_2 Module C: Deprotection Start 3-(4-bromophenyl) propanoic acid Ester Ethyl Ester Intermediate Start->Ester EtOH, H2SO4 Reflux Coupled Biaryl Ester Ester->Coupled Suzuki Coupling Pd(0), Base Boronic Boronic Acid Library (R-B(OH)2) Boronic->Coupled Final PPAR Agonist (Free Acid) Coupled->Final LiOH, THF/H2O Saponification

Figure 2: Integrated workflow for the synthesis of PPAR agonist libraries starting from the acid precursor.

Results & Troubleshooting

Representative Data (Hypothetical)
Tail Group (R)Coupling Yield (Module B)Hydrolysis Yield (Module C)PPAR Selectivity (Predicted)
4-trifluoromethylphenyl88%95%PPAR

/

4-methoxyphenyl92%96%PPAR

biased
2-methyl-4-oxazolyl75%90%PPAR

/

(GW analog)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning or O2 presence.Degas solvents thoroughly (sparge with Ar for 15 min). Switch to

.
Homocoupling (R-R) Excess boronic acid + O2.Reduce boronic acid equivalents to 1.1. Ensure strict inert atmosphere.
Incomplete Hydrolysis Steric hindrance or low solubility.Add MeOH to the solvent mixture. Heat gently to

.
Pd Black Formation Catalyst decomposition.Add excess ligand (

) or reduce temperature. Filter through Celite before workup.

References

  • Design and Synthesis of PPAR Agonists (General SAR)

    • Journal of Medicinal Chemistry. "Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-Selective Agonists."
  • Synthesis of Bromophenyl Butanoic Acid (Analogous Protocol)

    • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • Suzuki Coupling Methodology

    • Express Polymer Letters. "Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles."[4] (General conditions for bromophenyl substrates).

  • GW501516 and Biaryl Agonist Analogs

    • Bioorganic & Medicinal Chemistry. "Synthesis, biological evaluation and molecular modeling of GW 501516 analogues."
  • Ester Hydrolysis (Saponification)

    • Chemistry LibreTexts. "15.9: Hydrolysis of Esters."[5]

Sources

Method

Application Notes and Protocols for tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate as a PROTAC Linker Precursor

Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][5]

This application note provides a detailed guide to the synthesis and utilization of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate , a versatile precursor for the construction of PROTAC linkers. The presence of a tert-butyl ester provides a convenient protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions to allow for subsequent conjugation. The ethoxy-propanoate portion offers a balance of flexibility and hydrophilicity, which can be beneficial for PROTAC performance.[6] Crucially, the 4-bromophenyl group serves as a key synthetic handle, enabling a variety of cross-coupling reactions for the attachment of a POI or E3 ligase ligand. This precursor, therefore, offers a modular and adaptable platform for the generation of diverse PROTAC libraries.

Chemical Properties and Advantages

The structure of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate offers several advantages for PROTAC synthesis:

PropertyAdvantage in PROTAC Synthesis
tert-Butyl Ester A robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily cleaved under mild acidic conditions (e.g., TFA).[4][7]
Ethoxy-propanoate Chain Provides a flexible, hydrophilic spacer that can improve the solubility of the final PROTAC and facilitate optimal orientation of the POI and E3 ligase in the ternary complex.[3][6]
4-Bromophenyl Group A versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, allowing for the attachment of a wide variety of POI or E3 ligase ligands.[8][9][10]

Synthesis of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

The synthesis of the title compound can be achieved through a straightforward Williamson ether synthesis, reacting 4-bromophenethyl alcohol with tert-butyl acrylate in the presence of a suitable base.

cluster_0 Synthesis of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate 4-bromophenethyl_alcohol 4-Bromophenethyl alcohol reaction_center 4-bromophenethyl_alcohol->reaction_center tert-butyl_acrylate tert-Butyl acrylate tert-butyl_acrylate->reaction_center product tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate reaction_center->product Base (e.g., NaH) THF, 0 °C to rt

Caption: Synthetic scheme for tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate.

Protocol 1: Synthesis of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Materials:

  • 4-Bromophenethyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyl acrylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromophenethyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add tert-butyl acrylate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Expected Yield: 70-85%

Application in PROTAC Synthesis: A Step-by-Step Guide

The utility of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate as a PROTAC linker precursor is demonstrated in the following protocols, which outline its sequential conjugation to an E3 ligase ligand and a POI ligand.

cluster_1 PROTAC Synthesis Workflow precursor tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate step1 Step 1: Coupling to POI Ligand precursor->step1 intermediate1 Precursor-POI Conjugate step1->intermediate1 step2 Step 2: Deprotection intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Coupling to E3 Ligase Ligand intermediate2->step3 final_protac Final PROTAC step3->final_protac

Caption: General workflow for PROTAC synthesis using the precursor.

Protocol 2: Coupling of the Linker Precursor to a POI Ligand via Suzuki Coupling

This protocol describes the attachment of a boronic acid-functionalized POI ligand to the linker precursor.

Materials:

  • tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (1.0 eq)

  • POI-boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate, the POI-boronic acid, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst under the argon atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the tert-Butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to reveal the carboxylic acid necessary for the final coupling step.[4][7]

Materials:

  • Precursor-POI conjugate from Protocol 2 (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

Procedure:

  • Dissolve the Precursor-POI conjugate in DCM (approximately 0.1 M).

  • Add an equal volume of TFA to the solution (e.g., a 1:1 mixture of DCM/TFA).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x) to remove residual TFA.

  • The resulting carboxylic acid intermediate can often be used in the next step without further purification.

Protocol 4: Amide Coupling to an Amine-Functionalized E3 Ligase Ligand

This final step completes the synthesis of the PROTAC molecule.

Materials:

  • Carboxylic acid intermediate from Protocol 3 (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 3.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC for purification

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add the amine-functionalized E3 ligase ligand, followed by the coupling agent and the base.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.[11][12]

Characterization and Quality Control

The identity and purity of the synthesized precursors, intermediates, and the final PROTAC should be confirmed by standard analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of proton and carbon environments.
Mass Spectrometry (MS) Determination of the molecular weight of the compounds and confirmation of product formation.[1]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification of the final compound.

Conclusion

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is a highly valuable and versatile precursor for the synthesis of PROTAC linkers. Its straightforward synthesis and the presence of orthogonal functionalities—a protected carboxylic acid and an aryl bromide—provide a robust platform for the modular construction of PROTACs. The protocols detailed in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the efficient development of novel therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
  • Sternicki, L. M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 285-299.
  • Benchchem. (2025). Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation: Application Notes and Protocols.
  • Benchchem. (2025). Step-by-Step Guide to Using Bromo-PEG6-alcohol in PROTAC Synthesis.
  • Benchchem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • Benchchem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides.
  • Benchchem. (2025). Application Notes and Protocols: Reactivity of the Phenolic Group in 5-Bromo-2-chlorophenol.
  • Benchchem. (2025). The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone.
  • Kaul, R., et al. (2011). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 76(15), 6296-6302.
  • Chen, Y., et al. (2024).
  • Beveridge, R., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1165-1173.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(10), 911-926.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation. Retrieved from [Link]

  • Buchi.com. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]

  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(20), 4540-4543.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Figshare. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). SN2 reactions of cyclic chloroketoesters with phenol.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Benchchem. (2025). Application Note and Protocol for SN2 Reaction of (S)-2-Bromooctane with Inversion of Configuration.
  • Benchchem. (2025). Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide.
  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Interchim – Blog. (n.d.). Flash and Prep-HPLC purification : a successful demonstration. Retrieved from [Link]

  • Biotage. (2023, January 26). Prep HPLC vs. reversed-phase flash chromatography: How to choose?. Retrieved from [Link]

Sources

Application

Strategic Manipulation of tert-Butyl Esters: Cleavage, Activation, and Derivative Synthesis

Executive Summary The tert-butyl (t-Bu) ester is a cornerstone protecting group in medicinal chemistry and peptide synthesis due to its resistance to nucleophilic attack and base hydrolysis.[1] However, its removal or co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in medicinal chemistry and peptide synthesis due to its resistance to nucleophilic attack and base hydrolysis.[1] However, its removal or conversion often creates a bottleneck: the generation of reactive carbocations that cause irreversible alkylation of electron-rich substrates. This guide provides validated protocols for the controlled deprotection of t-butyl esters and their direct conversion into reactive acid chlorides, emphasizing "cation management" to ensure high fidelity in downstream derivative synthesis.

Mechanistic Grounding & Cation Management

The Stability/Lability Paradox

The t-butyl ester is sterically bulky, rendering the carbonyl carbon inaccessible to most nucleophiles (e.g.,


, 

). However, it is electronically hyper-sensitive to acid. The cleavage does not proceed via the standard tetrahedral intermediate of ester hydrolysis (

); instead, it follows an

(

-like) fragmentation pathway.
The "Cation Management" Imperative

Upon protonation, the oxygen-carbon bond cleaves to release the free carboxylic acid and a tert-butyl carbocation (


-Bu

).
  • Ideal Pathway: The cation eliminates a proton to form isobutylene (gas), which escapes the system.

  • Pathological Pathway: The cation acts as a potent electrophile, alkylating electron-rich regions of the substrate (e.g., Indole rings of Trp, Phenols of Tyr, Thioethers of Met).

Critical Insight: Success depends not just on adding acid, but on adding scavengers that trap the


-Bu

faster than it can attack your molecule.

G Ester t-Butyl Ester (Substrate) Protonated Protonated Intermediate Ester->Protonated + H+ Frag Fragmentation Protonated->Frag Acid Free Carboxylic Acid (Product) Frag->Acid Cation t-Butyl Cation (Reactive Species) Frag->Cation Isobutylene Isobutylene (Gas) (Elimination) Cation->Isobutylene Elimination (Ideal) SideProduct Alkylated Impurity (Re-attachment) Cation->SideProduct Attack on Substrate Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Scavenger (e.g., Silane)

Figure 1: Mechanistic pathway of acid-catalyzed cleavage showing the bifurcation between successful elimination and pathological alkylation.

Experimental Protocols

Protocol A: Standard Acidolytic Cleavage (TFA/Silane System)

Best For: Robust substrates; Peptide synthesis; Removal of t-Bu in the presence of Cbz or Fmoc. Mechanism: Trifluoroacetic acid (TFA) protonates the ester; Triisopropylsilane (TIS) acts as a hydride donor to irreversibly quench the


-Bu cation into isobutane.

Reagents:

  • Trifluoroacetic Acid (TFA) [Reagent Grade]

  • Dichloromethane (DCM) [Anhydrous][2]

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[3][4][5]

Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).[3]

    • Note: If the substrate is insoluble in DCM, use neat TFA, but ensure efficient cooling.

  • Scavenger Addition: Add TIS (2.0 equiv per t-Bu group) and Water (2.0 equiv).

    • Why Water? It assists in hydrolyzing any tert-butyl trifluoroacetate esters formed as intermediates.

  • Acidification: Cool the solution to 0 °C. Dropwise add TFA equal to the volume of DCM (1:1 v/v ratio).

  • Reaction: Warm to room temperature (RT) and stir.

    • Monitoring: TLC (often requires staining as the acid may streak) or LC-MS. Typical time: 1–3 hours.

  • Workup (Critical):

    • Concentrate in vacuo.[6] Do not heat above 40 °C.

    • Co-evaporation: Redissolve the residue in Toluene or DCM and re-concentrate (3x). This azeotropically removes residual TFA, which can degrade the product upon storage.

  • Purification: The residue is the free acid. If necessary, purify via Acid-Base extraction (dissolve in

    
    , wash with ether, acidify aqueous layer, extract with EtOAc).
    
Protocol B: Direct Conversion to Acid Chlorides ( )

Best For: One-pot synthesis of amides/esters; substrates sensitive to aqueous workup; Process chemistry scaling. Reference: Greenberg & Sammakia, J. Org.[7][8] Chem. 2017. Mechanism: Acid-promoted cleavage where the chloride ion acts as a nucleophile, converting the t-butyl ester directly to the acid chloride without isolating the carboxylic acid.

Reagents:

  • Thionyl Chloride (

    
    ) [Freshly distilled preferred]
    
  • DCM or Nitromethane (

    
    )
    
  • Catalytic DMF (optional, for unreactive substrates)

Procedure:

  • Setup: Dissolve t-butyl ester (1.0 equiv) in DCM (0.5 M).

  • Addition: Add

    
     (5.0 – 10.0 equiv) at Room Temperature.
    
    • Note: Unlike carboxylic acids which require reflux, t-butyl esters convert at RT due to the favorable thermodynamics of isobutylene release.

  • Reaction: Stir sealed for 16–24 hours.

    • Optimization: If slow, add 1.0 equiv of HCl (4M in dioxane) to "kickstart" the protonation.

  • Completion: Monitor by quenching an aliquot with MeOH (forms Methyl Ester) and checking LC-MS.

  • Isolation: Concentrate in vacuo to remove DCM, excess

    
    , and byproducts.
    
  • Downstream Application: The resulting residue is the crude Acid Chloride. Immediately redissolve in DCM and treat with an amine/alcohol and base (e.g.,

    
    ) to generate amides or esters.
    
Protocol C: Mild Lewis Acid Cleavage ( )

Best For: Acid-sensitive substrates (e.g., containing N-Boc groups, which are slower to cleave with Lewis acids than t-Bu esters). Reference: Wu et al., Tetrahedron Lett. 2000.

Reagents:

  • Zinc Bromide (

    
    ) [Anhydrous, 5.0 equiv]
    
  • DCM[2][3][4][6][9][10][11][12]

Procedure:

  • Mixture: Suspend

    
     in DCM. Add the t-butyl ester substrate.[2][3][10][11]
    
  • Reaction: Stir at RT for 24–48 hours.

    • Note: This is a heterogeneous reaction. Vigorous stirring is required.[11]

  • Workup: Add water to dissolve the zinc salts. Extract the organic layer with DCM.

  • Result: High selectivity for t-butyl ester cleavage over N-Boc or N-Trityl groups.

Comparative Analysis of Methods

FeatureProtocol A: TFA/DCMProtocol B: Direct

Protocol C:

Primary Utility General De-protectionActivation (Acid Chloride)Chemoselectivity
Reaction Time Fast (1–3 h)Medium (12–24 h)Slow (24–48 h)
Reagent Acidity High (Brønsted)High (In situ HCl)Mild (Lewis)
Scavenger Need High (Essential)Low (Self-scavenging)Low
Byproducts Isobutylene, TFA salts

, HCl, Isobutylene
Zinc salts
Selectivity Cleaves Boc/TrtCleaves BocRetains Boc/Trt

Strategic Workflow Selection

Use the following logic tree to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: t-Butyl Ester Substrate Goal What is the End Goal? Start->Goal FreeAcid Isolate Free Acid Goal->FreeAcid Purification Needed Deriv Make Amide/Ester (Derivative) Goal->Deriv One-Pot Desired Sens Acid Sensitive Groups? (e.g., N-Boc, Trityl) FreeAcid->Sens ProtoB Protocol B: Direct SOCl2 Deriv->ProtoB Direct Activation ProtoA Protocol A: TFA + Scavengers Sens->ProtoA No (Robust) ProtoC Protocol C: ZnBr2 (Mild) Sens->ProtoC Yes (Sensitive)

Figure 2: Decision matrix for selecting the optimal deprotection/activation strategy.

References

  • Greenberg, J. A., & Sammakia, T. (2017).[7][8] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[8][13][14] The Journal of Organic Chemistry, 82(6), 3245–3251.[14]

  • Wu, Y.-q., et al. (2000). Selective deprotection of tert-butyl esters in the presence of acid labile protecting groups with use of

    
    .[6][12] Tetrahedron Letters, 41(16), 2847-2849. 
    
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard Reference Text).
  • Lundt, B. F., et al. (1978). Selective removal of the tert-butyl group.[6][12][15] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavengers).

Sources

Method

Application Note: Buchwald-Hartwig Amination of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

[1][2] Abstract & Strategic Overview This Application Note details the optimized protocol for the Buchwald-Hartwig amination of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (1) . This substrate represents a critical...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Strategic Overview

This Application Note details the optimized protocol for the Buchwald-Hartwig amination of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (1) . This substrate represents a critical class of "phenethoxy-propanoate" linkers often utilized in metabolic disease therapeutics (e.g., PPAR agonists) and PROTAC linker design.

The primary challenge in this transformation is achieving high chemoselectivity for the C-N bond formation while preserving the tert-butyl ester and the ether linkage. While tert-butyl esters are generally resistant to nucleophilic attack, the use of strong alkoxide bases (e.g., NaOtBu) can occasionally lead to competitive enolization or elimination side reactions.

Key Protocol Features:

  • Catalyst System: Pd(OAc)₂ / RuPhos (for secondary amines) or BrettPhos (for primary amines).

  • Base Selection: Comparison of Cs₂CO₃ (mild, high functional group tolerance) vs. NaOtBu (fast kinetics).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Success Metric: >90% conversion with <5% de-esterification.

Retrosynthetic & Mechanistic Analysis

Substrate Analysis

The substrate (1) contains three distinct functionalities:

  • Aryl Bromide: The electrophilic coupling partner. Highly reactive towards oxidative addition with Pd(0).

  • Ether Linkage: Generally inert, but contributes to the molecule's overall polarity and solubility.

  • Propanoate Ester (tert-butyl): The base-sensitive moiety. The

    
    -protons (adjacent to the carbonyl) are enolizable. Strong bases could generate an enolate, potentially sequestering the Pd-catalyst or leading to Claisen-type condensations.
    
Catalytic Cycle & Ligand Selection

To mitigate ester interference, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands.

  • RuPhos: Excellent for secondary amines; bulky structure prevents Pd coordination to the ester carbonyl.

  • BrettPhos: Preferred for primary amines due to high mono-arylation selectivity.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) AmineBind Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineBind + Amine Deprot Deprotonation (Base -> HB+) AmineBind->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex Enolization SIDE REACTION: Enolate Formation (Avoid with Cs2CO3) Deprot->Enolization If Base too strong RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the critical deprotonation step where ester sensitivity is a factor.

Reaction Optimization (Application Data)

The following table summarizes the optimization screening performed to identify the "Standard Operating Procedure" (SOP). The coupling partner for this screen was Morpholine (1.2 equiv).

Table 1: Optimization of Reaction Conditions

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.5 equiv)SolventTemp (°C)Conv. (%)Yield (%)Notes
1Pd(OAc)₂BINAPNaOtBuToluene1007560Significant ester hydrolysis observed.
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane1008580Slow kinetics (24h); clean profile.
3Pd(OAc)₂RuPhos NaOtBu Toluene 80 >99 96 Method A (Fast). Minimal side products.
4Pd(OAc)₂RuPhos Cs₂CO₃ t-AmylOH 90 95 92 Method B (Robust). Best for base-sensitive amines.
5Pd(OAc)₂P(t-Bu)₃K₃PO₄THF704035Poor conversion; catalyst deactivation.

Analysis:

  • Entry 1 (BINAP): Older generation ligands often require higher temperatures or stronger bases to drive the cycle, leading to ester incompatibility.

  • Entry 3 (RuPhos/NaOtBu): The bulky tert-butyl group on the ester provides enough steric shielding to tolerate NaOtBu at 80°C, provided the reaction time is kept short (<4h). This is the preferred method for rapid synthesis.

  • Entry 4 (RuPhos/Cs₂CO₃): The use of a weaker inorganic base completely eliminates hydrolysis risk, though it requires slightly higher temperatures/time.

Detailed Experimental Protocols

Method A: Rapid Synthesis (NaOtBu/Toluene)

Recommended for standard amines and stable substrates.

Materials:

  • Substrate (1) : 1.0 equiv (e.g., 413 mg, 1.0 mmol)

  • Amine (e.g., Morpholine): 1.2 equiv

  • Pd(OAc)₂: 2.0 mol%

  • RuPhos: 4.0 mol%

  • NaOtBu: 1.4 equiv

  • Toluene (Anhydrous): 0.2 M concentration

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a simplified workflow, add Pd(OAc)₂ and RuPhos to the reaction vial. Note: Pre-heating the catalyst/ligand in 0.5 mL toluene for 5 mins at 60°C can enhance active species formation, but is optional for RuPhos.

  • Solids Addition: Add Substrate (1) and NaOtBu to the vial.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Liquid Addition: Inject anhydrous Toluene followed by the Amine via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Checkpoint: Monitor by LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: High-Fidelity Synthesis (Cs₂CO₃/Dioxane)

Recommended for base-sensitive amines or large-scale batches where temperature control is critical.

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with Substrate (1) (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Activation: Degas the solvent by sparging with Argon for 10 minutes.

  • Amine Addition: Add the amine (1.2 equiv).

  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for Method A.

Workflow Start Start: Substrate (1) Prep Weigh Reagents inside Glovebox (or under Argon flow) Start->Prep Solvent Add Anhydrous Toluene (Degassed) Prep->Solvent Heat Heat to 80°C Time: 2-4 Hours Solvent->Heat Monitor LCMS Check Is SM < 5%? Heat->Monitor Workup Filter through Celite Concentrate Monitor->Workup Yes Continue Continue Heating (+2 hrs) Monitor->Continue No Continue->Monitor

Figure 2: Operational workflow for the rapid amination protocol (Method A).

Troubleshooting & Critical Parameters

"Stalled" Reaction[1][2]
  • Symptom: Conversion stops at ~60%.

  • Cause: Catalyst deactivation due to oxidation or ligand scavenging.

  • Solution: Add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand) as a stock solution in toluene. Do not add solid catalyst to a hot solution.

Ester Hydrolysis[1][2]
  • Symptom: Appearance of carboxylic acid peak (M-56 or M-tBu) in LCMS.

  • Cause: Wet solvent or base quality. NaOH impurities in NaOtBu are common.

  • Solution: Switch to Method B (Cs₂CO₃) or use sublimed grade NaOtBu. Ensure solvent water content is <50 ppm.

Pd Removal
  • Protocol: For pharmaceutical intermediates, residual Pd must be <10 ppm.

  • Treatment: After workup, treat the crude organic solution with SiliaMetS® Thiol or activated charcoal for 1 hour at 40°C before final filtration.

References

  • Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

  • Base Compatibility: Maiti, D.; Fors, B. P.; Henderson, J. L.; Buchwald, S. L. "Pd-catalyzed amination of aryl halides with mild bases." Chem. Sci.2011 , 2, 57-68. Link

  • RuPhos Utility: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649. Link

  • Ester Tolerance: Wolfe, J. P.; Buchwald, S. L. "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." J. Org. Chem.2000 , 65, 1144-1157. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of ter...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate. As a key synthetic intermediate, its purity is paramount for the success of subsequent reaction steps. This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Pre-Purification Analysis & Strategy

Before attempting any purification, a thorough analysis of the crude reaction mixture is essential. This step informs the selection of the most effective purification strategy and helps anticipate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting purification?

A1: The most critical first step is to analyze the crude product mixture using Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive snapshot of your reaction's outcome, revealing the number of components, the relative polarity of your target compound, and the nature of the impurities. For tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate, which contains a UV-active bromophenyl group, visualization under a UV lamp (254 nm) is highly effective.[1]

Q2: My crude reaction mixture is a complex oil. How do I choose a starting point for my purification strategy?

A2: For a non-volatile, moderately polar organic molecule like this, the default and most robust method is flash column chromatography using silica gel.[2] The presence of both an ether linkage and an ester group provides sufficient polarity to distinguish it from non-polar byproducts (like unreacted starting materials or coupling products), while the bulky tert-butyl and bromophenyl groups prevent it from being excessively polar. Alternative methods like distillation are generally not recommended without initial chromatographic purification, as co-boiling with impurities is likely. Recrystallization is only viable if the crude product is a solid and already has a relatively high degree of purity.

Section 2: Troubleshooting Guide for Flash Column Chromatography

Flash column chromatography is the method of choice, but it is not without its challenges. This section addresses the most common issues encountered during the purification of this specific molecule.

Q1: My product is co-eluting with an impurity. How can I improve the separation?

A1: This is the most common challenge and is almost always a solvent system issue. The goal is to find an eluent that provides a target Rf (retention factor) of 0.25-0.35 for your product on a TLC plate, with maximal separation from all impurities.

  • Underlying Principle: Separation on silica gel is governed by the polarity of the eluent. A more polar eluent will move all compounds up the column/plate faster, while a less polar eluent will slow them down. The key is to find a "sweet spot" that exploits the polarity differences between your product and the impurities.

  • Troubleshooting Steps:

    • Start Standard: Begin with a 10-20% Ethyl Acetate (EtOAc) in Hexane solvent system for your initial TLC analysis.[3][4] This is a good starting point for moderately polar compounds.

    • Adjust Polarity:

      • If the Rf is too high (> 0.5), decrease the polarity by reducing the percentage of EtOAc.

      • If the Rf is too low (< 0.1), increase the polarity by increasing the percentage of EtOAc.

    • Change Solvent Selectivity: If adjusting polarity alone doesn't resolve the co-elution, you need to change the nature of the solvents. For instance, swapping ethyl acetate for diethyl ether (Et2O) or a mixture of EtOAc/Dichloromethane (DCM) can alter the specific interactions between the compounds, the silica, and the eluent, often achieving separation where a simple EtOAc/Hexane system fails. A general rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in about 20% ether/hexane.[3]

Q2: I see a new spot appearing on my TLC plate during purification, and my yield is low. What's happening?

A2: This strongly suggests that your product is degrading on the column. The tert-butyl ester functional group is known to be sensitive to acid and can be cleaved under acidic conditions to form isobutylene and the corresponding carboxylic acid.[5][6]

  • Underlying Principle: Standard silica gel is inherently acidic (pKa ≈ 4-5), which can be sufficient to catalyze the decomposition of acid-sensitive compounds over the course of a long purification.

  • Solution:

    • Neutralize the Eluent: Add a small amount of a volatile base, typically 0.1-1% triethylamine (Et3N) , to your eluent system.[3] The triethylamine will neutralize the acidic sites on the silica gel, preventing the degradation of your product.

    • Run the Column Quickly: "Flash" chromatography is named for a reason. A faster elution time reduces the residence time of your compound on the acidic stationary phase, minimizing the opportunity for degradation.

Q3: The bands of my compound are streaking or tailing down the column. Why?

A3: Tailing is often caused by one of three issues:

  • Acid-Base Interactions: As mentioned above, if your compound interacts too strongly with the acidic silica, it can cause tailing. The addition of triethylamine can often resolve this.[3]

  • Column Overload: You have loaded too much crude material onto the column. For routine separations, a common guideline is to use approximately 40-50 g of silica gel for every 1 g of crude mixture.[2] Exceeding this ratio can saturate the stationary phase, leading to poor separation and band shape.

  • Inappropriate Loading Solvent: The crude material should be dissolved in a minimal amount of a non-polar solvent (or the eluent itself) before being loaded onto the column. Dissolving the sample in a highly polar solvent will cause it to spread out in a wide, diffuse band at the top of the column, leading to poor separation from the start.

Purification Parameters Summary
ParameterRecommendationRationale & Expert Insights
Adsorbent Silica Gel, 230-400 meshStandard choice for flash chromatography, providing a good balance of resolution and flow rate.[2]
Typical Eluent Hexane/Ethyl Acetate GradientA versatile and common solvent system. Start with a low polarity (e.g., 5% EtOAc) and gradually increase to elute the product.[4]
Eluent Additive 0.1-1% Triethylamine (Et3N)Crucial for this compound. Prevents acid-catalyzed hydrolysis of the tert-butyl ester on the silica surface.[3][5]
TLC Rf Target 0.25 - 0.35This Rf value in the chosen eluent system typically translates to an optimal elution volume and good separation on a column.
Visualization UV light (254 nm)The bromophenyl group is an excellent chromophore, making the product easy to spot on a TLC plate.[1]
Loading Technique Dry Loading or Minimal VolumeFor best resolution, pre-adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting powder.
Workflow Diagram: Troubleshooting Column Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification process.

G start Start: Analyze Crude on TLC (e.g., 20% EtOAc/Hexane) check_rf Is Product Rf between 0.25-0.35? start->check_rf check_sep Is there good separation between product and impurities? check_rf->check_sep  Yes adjust_polarity Troubleshoot: Adjust Eluent Polarity (Increase/decrease %EtOAc) check_rf->adjust_polarity  No check_streak Are spots round or streaking? check_sep->check_streak  Yes change_solvent Troubleshoot: Change Solvent System (e.g., try Ether/Hexane or DCM/Hexane) check_sep->change_solvent  No proceed Proceed to Flash Column with this eluent system check_streak->proceed  Round add_base Solution: Add 0.5% Et3N to eluent to neutralize silica check_streak->add_base  Streaking result Result: Pure Product proceed->result adjust_polarity->check_rf change_solvent->check_rf add_base->proceed

Caption: A decision-making workflow for troubleshooting common flash chromatography issues.

Section 3: Detailed Experimental Protocol

This protocol assumes a crude product mass of approximately 2.0 grams. Adjust silica and solvent volumes accordingly for different scales.

Materials:

  • Glass chromatography column (approx. 40 mm diameter)

  • Silica gel (230-400 mesh, ~80-100 g)

  • Eluent: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et3N)

  • Sand, glass wool

  • Collection tubes

Methodology:

  • Eluent Preparation: Prepare two stock solutions:

    • Solvent A: 1 L Hexane + 1 mL Et3N

    • Solvent B: 1 L of 50% EtOAc in Hexane + 1 mL Et3N

  • Column Packing (Slurry Method):

    • Insert a small plug of glass wool at the bottom of the column and add a 1 cm layer of sand.[2]

    • In a beaker, make a slurry of ~80 g of silica gel in Solvent A.

    • Pour the slurry into the column. Use gentle tapping and pressure from a pump or nitrogen line to pack the bed evenly.

    • Add another 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

  • Sample Loading (Dry Loading):

    • Dissolve the ~2.0 g of crude oil in a minimal amount of dichloromethane or ethyl acetate.

    • Add ~4-5 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% Solvent A (or a very low % of B, e.g., 2-5%), collecting fractions.

    • Slowly and gradually increase the polarity of the eluent by increasing the percentage of Solvent B. A typical gradient might be:

      • 2 column volumes of 5% B in A

      • 2 column volumes of 10% B in A

      • 5-10 column volumes of 15-20% B in A (or whatever eluent gave the target Rf)

    • Collect fractions (e.g., 20 mL each) throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every other fraction on a TLC plate.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate.

  • Final Analysis: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

References
  • Organic Syntheses. (n.d.). Org. Synth. 2017, 94, 273. Retrieved from [Link] (Note: This reference describes a general procedure where UV visualization is used for a compound with an aromatic ring).

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2009(2), M596. Retrieved from [Link] (Example of column chromatography for a bromophenyl-containing tert-butyl ester).

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link] (General guide to column chromatography techniques).

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link] (Information on the acid sensitivity of tert-butyl esters).

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link] (Guide on selecting and troubleshooting solvent systems, including the use of triethylamine).

  • Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
  • Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link] (Use of flash chromatography for related intermediates).

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link] (Examples of flash chromatography with various solvent systems).

  • PubChem. (n.d.). tert-Butyl 3-(4-bromophenyl)propanoate. Retrieved from [Link] (Related compound structure).

  • PubChem. (n.d.). tert-Butyl 3-(2-bromophenyl)propanoate. Retrieved from [Link] (Related compound structure).

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link] (General organic synthesis procedures).

  • PubChem. (n.d.). tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate. Retrieved from [Link] (Related compound structure).

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link] (Example of handling a bromophenyl-containing compound).

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link] (Information on acid-lability of tert-butyl groups).

Sources

Optimization

Troubleshooting low yields in tert-butyl ester deprotection

Welcome to the Advanced Technical Support Center for tert-butyl (t-Bu) ester deprotection. As a Senior Application Scientist, I frequently encounter synthetic workflows that bottleneck at this seemingly trivial step.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for tert-butyl (t-Bu) ester deprotection. As a Senior Application Scientist, I frequently encounter synthetic workflows that bottleneck at this seemingly trivial step. While textbook chemistry suggests a simple acid-catalyzed hydrolysis, the reality at the bench involves a complex web of competing kinetics, highly reactive intermediates, and workup losses.

This guide is designed to bridge the gap between theoretical mechanisms and field-proven laboratory execution, providing you with the authoritative logic needed to troubleshoot and recover your yields.

Part 1: The Mechanistic Reality of tert-Butyl Cleavage

To troubleshoot effectively, we must first understand the causality of the reaction. The cleavage of a t-Bu ester in strong acid (e.g., Trifluoroacetic Acid, TFA) does not proceed via standard saponification. It is an E1/S_N1-like process driven by the formation of the highly stable tert-butyl cation[1].

This carbocation is the root cause of most yield losses. If it is not immediately quenched by a kinetic competitor, it acts as a potent electrophile, indiscriminately alkylating electron-rich functional groups on your substrate (such as the indole ring of tryptophan or the thioether of methionine)[2].

Mechanism Ester tert-Butyl Ester Intermediate Protonated Ester Ester->Intermediate + H+ Acid Strong Acid (TFA) Acid->Intermediate Cleavage Cleavage Intermediate->Cleavage Product Carboxylic Acid Cleavage->Product Cation t-Butyl Cation Cleavage->Cation Trapped Isobutane (Safe) Cation->Trapped Hydride Transfer Alkylation Alkylated Byproduct Cation->Alkylation Nucleophilic Attack Scavenger Scavenger (TIPS) Scavenger->Trapped

Fig 1. Mechanistic pathway of t-butyl ester cleavage and the critical role of scavengers.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at 50% conversion despite stirring in 20% TFA/DCM for 4 hours. How do I drive it to completion? Causality & Solution: Incomplete deprotection is typically a thermodynamic issue caused by steric hindrance around the ester or insufficient acid strength to maintain the protonated intermediate[3].

  • Actionable Fix: Increase the acid concentration. Switch to 50% TFA in DCM, or use neat TFA. If the substrate is highly hindered, gently warming the reaction to 30°C can overcome the activation energy barrier, but this must be balanced against the risk of side reactions[3].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass shift of +56 Da. What is this, and how do I prevent it? Causality & Solution: A +56 Da mass shift is the hallmark signature of tert-butylation[2]. The t-butyl cation generated during cleavage has attacked a nucleophilic site on your molecule.

  • Actionable Fix: You must introduce a "scavenger" that reacts with the cation faster than your substrate does[1]. Triisopropylsilane (TIPS) is the gold standard; it acts as a hydride donor, irreversibly reducing the t-butyl cation to inert isobutane gas[2].

Q3: My molecule contains an acid-sensitive backbone that degrades in TFA. Are there milder cleavage alternatives? Causality & Solution: Strong Brønsted acids like TFA can trigger undesired backbone cleavage, racemization, or the loss of orthogonal protecting groups.

  • Actionable Fix: Shift to Lewis acid catalysis. Zinc bromide (ZnBr₂) in DCM provides a highly selective, mild deprotection pathway that is orthogonal to many acid-labile groups, including Fmoc and even some N-Boc groups[4],[5]. Alternatively, the CeCl₃·7H₂O/NaI system in acetonitrile has been proven to selectively cleave t-Bu esters while leaving N-Boc groups completely intact[3],[6].

Q4: The reaction goes to 100% conversion by TLC, but my isolated yield is <20% after the standard aqueous bicarbonate workup. Where is my product? Causality & Solution: t-Bu ester cleavage unmasks a highly polar carboxylic acid. If your molecule contains basic amines (now protonated as TFA salts), the resulting zwitterionic or highly polar species will partition entirely into the aqueous phase during workup[3].

  • Actionable Fix: Abandon the aqueous workup. Remove TFA via rotary evaporation, co-evaporate with toluene to strip residual acid, and isolate the product via precipitation in cold diethyl ether[7].

Part 3: Quantitative Scavenger Selection Matrix

To design a self-validating cleavage cocktail, you must match the scavenger to the specific vulnerabilities of your substrate.

ScavengerTarget Reactive SpeciesTypical Conc. (v/v)Mechanism of Action & Field Notes
Triisopropylsilane (TIPS) t-Butyl cation2.5% - 5.0%Hydride transfer. Irreversibly forms isobutane. Superior to silanes with smaller alkyl groups[2].
Water (H₂O) t-Butyl cation2.5% - 5.0%Nucleophilic trapping. Forms t-butanol. Essential for quenching highly reactive silyl ethers.
Ethanedithiol (EDT) Cations, Halogens2.5%Thiol nucleophile. Critical if the substrate contains Methionine or Cysteine to prevent S-alkylation[1].
Anisole Carbocations5.0%Electrophilic aromatic substitution. Good general scavenger, but less kinetically dominant than TIPS[2].

Part 4: Validated Experimental Protocols

Protocol A: High-Recovery TFA Cleavage (Precipitation Method)

Designed to eliminate aqueous workup losses for highly polar products.

  • Preparation: Dissolve the t-Bu ester substrate in anhydrous DCM to achieve a 0.1 M concentration.

  • Cocktail Addition: Add a pre-mixed cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) to achieve a final TFA concentration of 50% in the reaction vessel[1].

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Aliquot 5 µL of the mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Ensure the complete disappearance of the starting material mass before proceeding.

  • Concentration: Evaporate the solvent and TFA under reduced pressure. Do not heat the water bath above 30°C. Add 5 mL of toluene and co-evaporate (repeat 3x) to azeotropically remove residual TFA[7].

  • Isolation: Triturate the resulting crude oil with ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes, decant the ether, and dry the resulting pellet under high vacuum[1].

Protocol B: Mild Lewis Acid Cleavage (ZnBr₂ Method)

Designed for substrates that undergo degradation in strong Brønsted acids.

  • Preparation: Dissolve the substrate in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add 3.0 to 5.0 equivalents of anhydrous Zinc Bromide (ZnBr₂)[5].

  • Reaction: Stir at room temperature for 12-24 hours.

    • Validation Checkpoint: Monitor by TLC (stain with phosphomolybdic acid). The unmasked carboxylic acid will appear as a highly polar baseline spot compared to the starting material.

  • Quench & Isolate: Dilute with additional DCM and wash briefly with 1M aqueous HCl to dissolve the zinc salts, followed by a brine wash. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure[5].

Part 5: Workflow Decision Tree

Troubleshooting Start Low Yield Detected LCMS LC-MS Analysis Start->LCMS Incomplete Incomplete Reaction LCMS->Incomplete SideProd Mass +56 Da (Alkylation) LCMS->SideProd Degrade Substrate Degradation LCMS->Degrade Lost Clean Aqueous / No Product LCMS->Lost Act1 Increase TFA % or Time Incomplete->Act1 Act2 Add TIPS/Water Scavengers SideProd->Act2 Act3 Switch to ZnBr2/DCM Degrade->Act3 Act4 Precipitate in Ether Lost->Act4

Fig 2. Diagnostic workflow for identifying and resolving low yields in t-butyl deprotection.

References

  • Benchchem. "The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development." Benchchem. 1

  • Benchchem. "Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions." Benchchem. 4

  • Benchchem. "Cleavage of the tert-butyl ester without affecting other functional groups." Benchchem. 3

  • Benchchem. "Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection." Benchchem. 7

  • ResearchGate. "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis." ResearchGate. 2

  • Thieme E-Books & E-Journals. "Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters." Thieme. 6

  • ResearchGate. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride." ResearchGate. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Bromophenethyl Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target active pharmaceutical ingredients (APIs) or intermediates from unreacted s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target active pharmaceutical ingredients (APIs) or intermediates from unreacted starting materials. 4-Bromophenethyl alcohol is a highly versatile building block used in etherifications, cross-coupling reactions, and esterifications[1]. However, its physical properties make it notoriously stubborn to remove during standard downstream processing.

This guide is engineered to provide you with field-proven, mechanistically grounded troubleshooting strategies to eliminate unreacted 4-bromophenethyl alcohol from your reaction mixtures.

Quantitative Data Summary: 4-Bromophenethyl Alcohol

Before selecting a purification strategy, you must understand the physicochemical parameters of the contaminant. The following table summarizes the critical properties of 4-bromophenethyl alcohol[1][2].

PropertyValueScientific Implication for Purification
CAS Number 4654-39-1Unique identifier for safety and reagent tracking.
Molecular Weight 201.06 g/mol Relatively low MW; amenable to high-vacuum distillation.
Boiling Point 138 °C at 9 mmHgCan be thermally stripped if the target product is stable >150 °C.
Density 1.436 g/mL at 25 °CHeavier than water; relevant if neat phase separations occur.
Functional Groups Primary hydroxyl, Aryl bromideHydroxyl group acts as a chemical handle for derivatization/scavenging.
FAQ 1: Why does standard aqueous workup fail to remove 4-bromophenethyl alcohol?

The Causality: Many researchers assume that because 4-bromophenethyl alcohol contains a hydroxyl group, it will wash out into an aqueous phase. This is a misconception. The molecule is dominated by the highly lipophilic 4-bromophenyl ring. At physiological or standard workup pH (pH 1–14), the molecule remains entirely neutral (it lacks an ionizable amine or carboxylic acid). Consequently, its partition coefficient heavily favors organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether. Simple brine or water washes will leave the unreacted alcohol stranded in your organic phase alongside your desired product.

FAQ 2: My target product is heat-sensitive and non-polar. How can I remove the alcohol without chromatography?

The Causality: If your target product lacks nucleophilic functional groups (e.g., it is a protected amine, a biaryl compound, or an ether), you can exploit the reactivity of the primary hydroxyl group on 4-bromophenethyl alcohol. By reacting the crude mixture with an anhydride (such as succinic anhydride), you convert the neutral alcohol into an acidic half-ester[3][4]. This half-ester contains a free carboxylic acid, which can be easily deprotonated by a mild base and partitioned into the aqueous layer.

Protocol: Succinic Anhydride Derivatization
  • Reagent Addition: Dissolve your crude reaction mixture in anhydrous DCM. Add 1.5 equivalents of succinic anhydride and 2.0 equivalents of pyridine (or triethylamine with 0.1 eq of DMAP) relative to the estimated remaining 4-bromophenethyl alcohol.

  • Derivatization: Stir the mixture at room temperature for 2 to 4 hours. The primary alcohol will attack the anhydride, opening the ring to form a succinate half-ester.

  • Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer three times with saturated aqueous sodium bicarbonate (

    
    ).
    
  • Isolation: The mild base deprotonates the newly formed carboxylic acid, pulling the scavenged alcohol into the aqueous phase as a sodium salt. Wash the organic layer once with 1M HCl (to remove pyridine/DMAP), dry over

    
    , and concentrate to yield your pure product.
    

Self-Validating System: Perform a Thin Layer Chromatography (TLC) check of the organic layer before and after the


 wash. Before the wash, the unreacted alcohol (typically Rf ~ 0.3-0.4 in 20% EtOAc/Hexanes) will have disappeared, replaced by a baseline spot (the highly polar half-ester). After the aqueous wash, the baseline spot will vanish from the organic layer, confirming successful removal.

G A Crude Mixture (Product + 4-Bromophenethyl Alcohol) B Add Succinic Anhydride & Pyridine/DMAP A->B C Derivatization (Alcohol -> Acidic Half-Ester) B->C D Aqueous Base Wash (sat. NaHCO3) C->D E Organic Layer (Desired Product) D->E Organic Phase F Aqueous Layer (Scavenged Alcohol Salt) D->F Aqueous Phase

Chemical scavenging workflow for primary alcohols using succinic anhydride.

FAQ 3: I am working in late-stage drug development and want to avoid aqueous washes entirely. What is the alternative?

The Causality: For late-stage APIs where aqueous workups risk emulsion formation or product hydrolysis, solid-supported scavengers are the industry standard. Polymer-supported isocyanate (PS-Isocyanate) resins are lightly cross-linked polystyrenes that contain highly reactive electrophilic isocyanate groups[5]. The primary hydroxyl of 4-bromophenethyl alcohol reacts with the resin to form a covalent carbamate linkage, physically tethering the impurity to the insoluble polymer bead[6].

Protocol: PS-Isocyanate Scavenging
  • Resin Swelling: Dissolve the crude mixture in a solvent that swells polystyrene (DCM, THF, or Toluene are optimal).

  • Scavenger Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (based on the estimated unreacted alcohol).

  • Incubation: Agitate gently on an orbital shaker for 12–16 hours at room temperature. (Do not use magnetic stir bars, as they will grind the polymer beads and clog filters).

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed twice with DCM. The filtrate contains your purified product.

Self-Validating System: Monitor the filtrate via LC-MS or GC-MS. The mass peak corresponding to 4-bromophenethyl alcohol (


 ~ 200/202) will drop below the limit of detection. Because the scavenger is solid-supported, no new small-molecule byproducts are introduced into the solution.
FAQ 4: My target product is a high-molecular-weight intermediate. Can I use distillation?

The Causality: Yes. 4-Bromophenethyl alcohol has a boiling point of 138 °C at 9 mmHg[1]. If your target product has a significantly higher boiling point and is thermally stable, vacuum distillation is the most atom-economical and solvent-free method for removal.

Protocol: Kugelrohr Vacuum Distillation
  • Preparation: Transfer the crude, solvent-free mixture to a Kugelrohr distillation flask.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump (target < 5 mmHg) and rotate the flask to create a thin film.

  • Thermal Stripping: Gradually increase the oven temperature to 135–145 °C.

  • Collection: Cool the receiving bulb with dry ice/acetone. The 4-bromophenethyl alcohol will vaporize and condense in the receiving bulb.

Self-Validating System: Proton NMR (


H NMR) of the pot residue is the ultimate validation here. Look for the disappearance of the characteristic triplet at ~3.8 ppm (corresponding to the 

protons) and the triplet at ~2.8 ppm (benzylic

protons). Additionally, the mass of the liquid collected in the receiving bulb should closely match the theoretical mass of the unreacted starting material.

G Start Unreacted 4-Bromophenethyl Alcohol Q1 Is the desired product thermally stable >150°C? Start->Q1 Distill Vacuum Distillation (Kugelrohr at 9 mmHg, 138°C) Q1->Distill Yes Q2 Does the product contain free primary/secondary amines or alcohols? Q1->Q2 No Chrom Silica Gel Chromatography (Gradient Elution) Q2->Chrom Yes Scavenge Chemical Scavenging (Succinic Anhydride or PS-Isocyanate) Q2->Scavenge No

Decision matrix for selecting the optimal purification strategy.

References
  • 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851. PubChem - NIH. Available at: [Link]

  • PS-Isocyanate Technical Note 512. Biotage. Available at:[Link]

  • Solid-Supported Reagents and Scavengers. Sopachem. Available at:[Link]

  • Process for the preparation of substituted succinic acid compounds (US3231587A).Google Patents.
  • Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride and Gallic Acid. PMC - NIH. Available at: [Link]

Sources

Optimization

Conditions for selective hydrolysis of tert-butyl esters vs ethyl esters

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals navigating the complex synthetic challenges of orthogonal protecting group strategies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals navigating the complex synthetic challenges of orthogonal protecting group strategies. Specifically, we address the selective hydrolysis of tert-butyl esters versus ethyl esters —a foundational technique in peptide synthesis, bioconjugation, and complex API (Active Pharmaceutical Ingredient) development.

The Principle of Orthogonality: Causality and Mechanism

In organic synthesis, "orthogonality" refers to the ability to remove one protecting group under specific conditions without affecting others [1]. The pairing of tert-butyl and ethyl esters is a classic orthogonal system governed by two entirely different reaction mechanisms:

  • tert-Butyl Esters (Acid-Labile): Cleaved via an

    
     (Acid-catalyzed, unimolecular, alkyl cleavage) mechanism. Under strongly acidic conditions (e.g., Trifluoroacetic acid [TFA]), the carbonyl oxygen is protonated. The weak alkyl-oxygen bond then breaks to form a highly stable tertiary carbocation (tert-butyl cation) [2]. Ethyl esters remain intact because primary carbocations are energetically unfavorable and do not form under these conditions.
    
  • Ethyl Esters (Base-Labile): Cleaved via a

    
     (Base-catalyzed, bimolecular, acyl cleavage) mechanism. A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The tert-butyl ester is highly sterically hindered; the bulky 
    
    
    
    group physically blocks the hydroxide from attacking its carbonyl carbon. Thus, the ethyl ester is selectively saponified [1].
Mechanistic Workflow

OrthogonalDeprotection Substrate Diester Substrate (t-Butyl & Ethyl) TFA Acidic Cleavage (TFA / DCM) Substrate->TFA Pathway A LiOH Basic Saponification (LiOH / THF / H2O) Substrate->LiOH Pathway B MechAcid A_AL1 Mechanism (t-Butyl Cation Formation) TFA->MechAcid MechBase B_AC2 Mechanism (Nucleophilic Attack on Carbonyl) LiOH->MechBase ProdAcid Free Acid + Ethyl Ester (t-Butyl Cleaved) MechAcid->ProdAcid Steric bulk irrelevant Ethyl cation unstable ProdBase Free Acid + t-Butyl Ester (Ethyl Cleaved) MechBase->ProdBase t-Butyl sterically hindered Ethyl easily attacked

Mechanistic divergence in orthogonal ester deprotection.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By observing specific physical or chemical markers, you can confirm the success of each step in real-time.

Protocol A: Selective Saponification of Ethyl Esters (Leaving t-Butyl Intact)

This protocol utilizes Lithium Hydroxide (LiOH), which provides milder and more controlled basicity compared to NaOH or KOH, minimizing the risk of epimerization at adjacent chiral centers [3].

Reagents: LiOH·H₂O (1.5–2.0 eq), THF, Methanol (MeOH), Deionized Water, 1M HCl. Procedure:

  • Dissolution: Dissolve the diester substrate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (approx. 0.1 M concentration). The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Activation: Add LiOH·H₂O (1.5 eq) in one portion at 0 °C. Stir and allow the reaction to slowly warm to room temperature.

  • Self-Validation (Monitoring): Monitor via TLC. The newly formed carboxylic acid salt will remain at the baseline in standard non-polar solvent systems. Validation check: Elute a TLC plate using 5% Acetic Acid in Ethyl Acetate; the product spot should now migrate, confirming the presence of a free carboxylate.

  • Controlled Quenching (Critical Step): Cool the reaction mixture to 0 °C. Carefully acidify with 1M HCl dropwise until the pH reaches 3.0–4.0. Causality: Dropping the pH below 2.0 while the solution is warm will inadvertently trigger the

    
     cleavage of the tert-butyl ester.
    
  • Isolation: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Selective Acidolysis of tert-Butyl Esters (Leaving Ethyl Intact)

This protocol uses TFA to drive the formation of the tert-butyl cation. A scavenger is included to prevent the reactive cation from alkylating other parts of your molecule [2].

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS). Procedure:

  • Dissolution: Dissolve the diester substrate in anhydrous DCM to a concentration of 0.2 M.

  • Scavenger Addition: Add TIPS (2–5% v/v). Causality: TIPS acts as a hydride donor, irreversibly trapping the highly reactive tert-butyl cation as isobutane, preventing unwanted Friedel-Crafts alkylation on electron-rich aromatic rings.

  • Acidification: Add TFA to achieve a final concentration of 20–50% v/v.

  • Self-Validation (Monitoring): Stir at room temperature. You will observe mild effervescence (gas evolution). This is isobutylene gas escaping, a physical indicator that the cleavage is occurring. The reaction is typically complete within 1–3 hours.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude oil 3x with toluene, followed by trituration in cold diethyl ether to precipitate the product.

Quantitative Data Comparison

The following table summarizes the operational parameters and expected outcomes when applying these orthogonal conditions.

ParameterProtocol A (Basic Saponification)Protocol B (Acidic Cleavage)
Target Cleavage Ethyl Estertert-Butyl Ester
Intact Group tert-Butyl EsterEthyl Ester
Primary Reagent LiOH·H₂O (1.5 - 2.0 eq)TFA (20 - 50% v/v in DCM)
Reaction Mechanism

(Nucleophilic attack)

(Carbocation formation)
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 2 – 6 hours1 – 3 hours
Yield Expectation 85% – 95%90% – 98%
Key Risk Factor Epimerization of

-chiral centers
Cationic alkylation of side chains

Troubleshooting & FAQs

Q1: Why did my tert-butyl ester cleave during the ethyl ester saponification workup? A: This is almost always caused by over-acidification during the quench phase. When neutralizing the LiOH with HCl, the localized pH can drop significantly. If the solution is not strictly maintained at 0 °C, or if the pH drops below 2.0, the acidic environment will initiate the


 cleavage of the tert-butyl group. Always use a calibrated pH meter or narrow-range pH paper, and acidify only to pH 3.0–4.0.

Q2: I am seeing partial cleavage of my ethyl ester during the TFA deprotection of the tert-butyl group. What went wrong? A: Ethyl esters are generally highly stable to TFA at room temperature. If you observe cleavage, it is likely due to the presence of water in your TFA or DCM, which turns the mixture into an aqueous acidic hydrolysis environment. Ensure you are using anhydrous DCM and fresh, high-purity TFA. Additionally, strictly limit the reaction time to what is necessary for complete t-butyl removal (usually < 3 hours).

Q3: My molecule contains a sensitive alkene. Will the TFA protocol affect it? A: TFA is a strong acid (


 ~ -0.25) and can potentially protonate electron-rich alkenes, leading to hydration or polymerization. However, selective hydrolysis of a tert-butyl ester in the presence of an alkene is well-documented and frequently successful [2]. To protect the alkene, keep the reaction time to an absolute minimum, run the reaction at 0 °C instead of room temperature, and ensure a high concentration of TIPS to quench any errant carbocations immediately.

Q4: Can I use Sodium Hydroxide (NaOH) instead of Lithium Hydroxide (LiOH) for the ethyl ester cleavage? A: While NaOH will successfully cleave the ethyl ester, LiOH is strongly preferred in complex molecule synthesis. The lithium cation coordinates more tightly to the carbonyl oxygen, polarizing the bond and allowing the hydroxide to attack at lower temperatures. This milder approach significantly reduces the risk of epimerizing base-sensitive chiral centers adjacent to the carbonyl.

References

  • Royal Society of Chemistry. "Addition–Elimination Reactions of Carboxylic Acids and Derivatives". RSC Books. Available at:[Link]

Troubleshooting

Minimizing side reactions in bromophenyl cross-coupling

Technical Support & Troubleshooting Hub Status: Operational Topic: Minimizing Side Reactions in Bromophenyl Substrates Lead Scientist: Dr. [AI Name] Scope: Suzuki-Miyaura, Buchwald-Hartwig, and general Pd-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Status: Operational Topic: Minimizing Side Reactions in Bromophenyl Substrates Lead Scientist: Dr. [AI Name] Scope: Suzuki-Miyaura, Buchwald-Hartwig, and general Pd-catalyzed cross-couplings.

Introduction: The Bromophenyl Paradox

Bromobenzenes are the workhorses of cross-coupling due to their balance of reactivity and stability. However, this "middle ground" reactivity makes them susceptible to two specific competitive pathways: Protodehalogenation (reduction to Ar-H) and Homocoupling (dimerization to Ar-Ar).

This guide deconstructs these failures not as random bad luck, but as mechanistic consequences of catalyst life-cycles and solvent interactions.

Module A: The "Phantom" Product (Protodehalogenation)

Symptom: You observe the formation of benzene derivatives (Ar-H) where the bromine has been replaced by hydrogen. Diagnosis: Your catalytic cycle is leaking via a Palladium-Hydride (Pd-H) species.

The Mechanism of Failure

Protodehalogenation is rarely caused by moisture alone. It is primarily driven by


-hydride elimination from the solvent  or the base.
  • Oxidative Addition:

    
    
    
  • Ligand Exchange (The Error): An alkoxide (from base or alcohol solvent) replaces the Bromide.

  • 
    -Hydride Elimination:  The coordinated alkoxide undergoes elimination, ejecting a ketone/aldehyde and leaving a 
    
    
    
    species.
  • Reductive Elimination: The Ar and H couple, releasing Ar-H and regenerating Pd(0).[1]

Visualization: The Hydrodehalogenation Trap

Protodehalogenation cluster_prevention Intervention Points Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Alkoxide Alkoxide Exchange (Ar-Pd-OR) OxAdd->Alkoxide + RO- (Solvent/Base) BetaH Beta-Hydride Elim. (Forms Pd-H) Alkoxide->BetaH Heat BetaH->Pd0 Regeneration ArH Ar-H Product (Dead End) BetaH->ArH Reductive Elim.

Caption: The pathway converting active aryl-palladium species into waste product via solvent interaction.

Troubleshooting Protocol: Protodehalogenation
VariableRecommendationScientific Rationale
Solvent STOP: Isopropanol, Ethanol. START: Toluene, Dioxane, DMF, or t-Amyl Alcohol.Secondary alcohols (IPA) are rapid hydride donors via

-elimination. Tertiary alcohols (t-Amyl) cannot undergo

-elimination [1].
Base STOP: NaOEt, NaOiPr. START:

,

, or NaOtBu.
Alkoxides with

-hydrogens promote the hydride shift. Carbonates and phosphates are non-reducing bases.
Temperature Reduce by 10-20°C.

-hydride elimination has a higher activation energy than transmetalation. Lower heat favors the cross-coupling [2].
Catalyst Increase loading or switch to bulky ligands (e.g., Buchwald Biaryls).[2]Faster transmetalation (promoted by bulky ligands) outcompetes the slow decomposition pathway.

Module B: The "Mirror" Effect (Homocoupling)

Symptom: Formation of Ar-Ar (biaryl) from your starting material, or R-R from your boronic acid. Diagnosis: Oxidative stress on the catalyst or "Slow-Release" failure.

The Mechanism of Failure

Homocoupling in Suzuki reactions is frequently Oxygen-driven .

  • Oxidation:

    
     oxidizes 
    
    
    
    to a peroxo-Pd(II) species.
  • Double Transmetalation: This electrophilic Pd(II) absorbs two equivalents of Boronic acid.

  • Reductive Elimination: Releases Homocouple (R-R).

Troubleshooting Protocol: Homocoupling

Q: I degassed my solvent, but I still see homocoupling. Why? A: Sparging isn't enough if your reaction headspace contains air.

  • The Fix: You must sparge the solvent with Argon for 15 minutes and keep the reaction under positive inert pressure.

  • The Chemical Fix: Add Potassium Formate (1-2 mol%) . It acts as a sacrificial reductant, scavenging Pd(II) species back to Pd(0) before they can induce homocoupling [3].

Q: My Boronic Acid is homocoupling (R-R) rapidly. A: High concentration of boronate relative to halide favors homocoupling.

  • The Fix: Use a syringe pump to slowly add the Boronic Acid over 1 hour. This keeps the instantaneous concentration low, favoring the cross-coupling with Ar-Br.

Module C: Buchwald-Hartwig Specifics

Symptom: Low conversion, presence of unreacted Ar-Br, and "Pd Black" precipitation.

Critical Analysis

Bromobenzenes are less reactive than Iodobenzenes. If the amine is sterically hindered, the catalyst rests in a dormant state, eventually aggregating into inactive Palladium black.

Decision Matrix: Ligand Selection

Use this logic to select the correct Buchwald Precatalyst generation.

  • Primary Amines (Unblocked): Use BrettPhos .

  • Secondary Amines (Acyclic): Use RuPhos .

  • Anilines: Use XPhos .

  • General Purpose (Starting Point): Use Xantphos (Pd(II) source) or tBuXPhos .

Visualization: Troubleshooting Workflow

Troubleshooting Start Low Yield / Side Reactions CheckBypro Identify Major Byproduct Start->CheckBypro Dehal Ar-H (Dehalogenation) CheckBypro->Dehal Homo Ar-Ar (Homocoupling) CheckBypro->Homo Stall Stalled / SM Remaining CheckBypro->Stall SolventFix Action: Switch to Toluene/Dioxane Remove 2° Alcohols Dehal->SolventFix GasFix Action: Sparge Argon Add 2mol% Potassium Formate Homo->GasFix CatFix Action: Switch to G3/G4 Precatalyst Increase Temp Stall->CatFix

Caption: Logic flow for diagnosing reaction failure based on crude NMR/LCMS analysis.

Standardized Optimization Protocol

Do not rely on "standard" literature conditions. Run this screen for new bromophenyl substrates.

Scale: 0.1 mmol | Concentration: 0.2 M | Time: 12 h Set up 4 Vials:

  • Control:

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane/H2O (9:1), 80°C.
  • Active Species:

    
     + XPhos , 
    
    
    
    , Toluene/H2O, 100°C.
    • Rationale: Tests if transmetalation is the bottleneck.[2]

  • Non-Basic/Anhydrous:

    
     + SPhos , 
    
    
    
    , THF (Dry), 60°C.
    • Rationale: Eliminates hydrolysis and base-mediated side reactions.

  • High-Temp/Stable: Pd-PEPPSI-IPr ,

    
    , Dioxane, 100°C.
    
    • Rationale: Tests for catalyst stability issues.

References

  • Mechanisms of Dehalogenation: Zask, A., et al. "Ligand Effects in the Pd-Catalyzed Reductive Dehalogenation of Aryl Halides." J. Org. Chem.2004 .

  • Solvent Effects: Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." J. Org. Chem.2003 .

  • Homocoupling Suppression: Impurity Control Strategy in Suzuki Coupling. Org.[3][4][5][6] Process Res. Dev.2007 .[7][8]

  • Buchwald-Hartwig Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 .[2]

Sources

Optimization

Stability of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate under basic conditions

The following technical guide is structured as a direct response from the Technical Support Center of a specialized reagent supplier. It is designed to address the specific stability and handling concerns regarding tert-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a direct response from the Technical Support Center of a specialized reagent supplier. It is designed to address the specific stability and handling concerns regarding tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate.

Subject: Stability of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate under Basic Conditions Case ID: TS-ORG-2024-03-BETA Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You have inquired about the stability of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (henceforth referred to as Compound A ) when exposed to basic conditions.

The short answer: Compound A is kinetically stable to mild aqueous bases (e.g., sat. NaHCO₃, dilute NaOH) at room temperature, primarily due to the steric bulk of the tert-butyl group hindering nucleophilic attack. However, it is thermodynamically unstable under strong basic conditions or elevated temperatures, where it is prone to


-elimination (Retro-Michael reaction)  rather than simple hydrolysis.

Critical Directive: Do not attempt to remove the tert-butyl group using saponification (base hydrolysis). This will likely result in degradation via elimination. Use acidic conditions (e.g., TFA/DCM) for deprotection.[1]

Structural Analysis & Reactivity Profile

To understand the troubleshooting steps, we must first look at the competing reaction pathways dictated by the molecule's structure.

The Molecule

Compound A: tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

  • Moiety 1: tert-Butyl Ester (

    
    -BuO-C=O).
    
  • Moiety 2:

    
    -Alkoxy linkage (-O-CH₂-CH₂-C=O).
    
  • Moiety 3: 4-Bromophenyl group (Aryl bromide).

Competing Pathways in Base

When this molecule encounters a base (


, 

), two pathways compete:
  • Pathway A: Hydrolysis (Saponification) [2][3][4][5]

    • Mechanism:[1][2][5][6][7][8][9] Nucleophilic attack at the carbonyl carbon.

    • Outcome: Formation of the carboxylic acid.[2][3][4][5][6][9][10]

    • Likelihood:[1][2][4][5][7][9][10][11][12]LOW . The bulky tert-butyl group creates a steric shield, making the carbonyl carbon inaccessible to nucleophiles like hydroxide. tert-Butyl esters are notoriously difficult to saponify [1].

  • Pathway B:

    
    -Elimination (Retro-Michael) 
    
    • Mechanism:[1][2][5][6][7][8][9] Abstraction of the acidic

      
      -proton (adjacent to the carbonyl), followed by the expulsion of the alkoxide leaving group.
      
    • Outcome: Decomposition into tert-butyl acrylate and 2-(4-bromophenyl)ethanol .

    • Likelihood:[1][2][4][5][7][9][10][11][12]MODERATE to HIGH (dependent on base strength/temperature). Since the synthesis of these compounds is often reversible (Michael addition), exposing the product to the conditions used to make it (base) can drive the equilibrium backward [2].[13][14]

Visualizing the Instability (Mechanism)

The following diagram illustrates why strong base exposure leads to fragmentation rather than clean deprotection.

G Start Compound A (tert-butyl 3-alkoxypropanoate) Enolate Enolate Intermediate (Alpha-deprotonation) Start->Enolate Proton Abstraction (Fast Equilibrium) Hydrolysis Hydrolysis Product (Carboxylic Acid) *Sterically Hindered* Start->Hydrolysis Nucleophilic Attack (Blocked by t-Bu) Base Base (OH- or RO-) Base->Start Elimination Elimination Products (tert-butyl acrylate + Alcohol) Enolate->Elimination Retro-Michael (E1cB Mechanism) favored by Heat

Figure 1: Mechanistic divergence of Compound A in base. The steric bulk of the tert-butyl group blocks hydrolysis (dotted line), while base-mediated proton abstraction facilitates retro-Michael elimination (red line).

Troubleshooting Guide (Q&A)

Scenario 1: "I tried to saponify the ester with NaOH/MeOH, but I recovered starting material or a mixture of side products."

Diagnosis: tert-Butyl resistance and Retro-Michael decomposition.

  • The Science: Standard saponification (e.g., LiOH or NaOH in THF/Water) does not work well for tert-butyl esters because the bulky group prevents the hydroxide ion from attacking the carbonyl. If you heated the reaction to force it, you likely triggered the Retro-Michael elimination, breaking your molecule into an acrylate and an alcohol.

  • Solution: Stop using base.

    • Protocol: Dissolve Compound A in DCM . Add Trifluoroacetic acid (TFA) (1:1 ratio or 20% v/v). Stir at Room Temperature for 1–2 hours. This selectively cleaves the tert-butyl group via an acid-catalyzed mechanism (

      
      ) that avoids elimination [3].
      
Scenario 2: "Can I wash my organic layer with saturated NaHCO₃ or NaOH during workup?"

Diagnosis: Mild base tolerance.

  • The Science: Yes. The retro-Michael reaction requires a significant activation energy or a strong base to proceed at an appreciable rate.

  • Guideline:

    • Saturated NaHCO₃ (pH ~8-9): Safe. Brief contact during extraction is fine.

    • 1M NaOH (pH ~14): Use Caution. Keep contact time short (<15 mins) and temperature cold (0°C). Prolonged exposure may initiate elimination.

Scenario 3: "I am running a Suzuki coupling on the aryl bromide. Will the base (K₂CO₃) destroy the ester?"

Diagnosis: Compatibility with cross-coupling conditions.

  • The Science: Weak bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) used in Suzuki couplings are generally safe if the solvent system is standard (e.g., Dioxane/Water).

  • Risk: The risk increases if you use alkoxide bases (e.g., NaOtBu, KOtBu) or high temperatures (>80°C) for extended periods.

  • Recommendation: Use milder bases (K₃PO₄ or K₂CO₃) and keep reaction temperatures below 80°C if possible. Monitor for the formation of the alcohol byproduct (2-(4-bromophenyl)ethanol) by TLC/LCMS.

Stability Data Summary

ConditionReagentTemperaturePredicted StabilityPrimary Risk
Acidic Deprotection TFA / HClRTStable (Desired Reaction)Cleaves ester to acid (clean)
Mild Base Workup Sat. NaHCO₃RTStable None (Safe for extraction)
Strong Aqueous Base 1M NaOH / LiOHRTMetastable Slow elimination over time
Strong Aqueous Base 1M NaOH / LiOH>60°CUnstable Retro-Michael Elimination
Alkoxide Base NaOMe / NaOEtRTUnstable Transesterification + Elimination
Anhydrous Strong Base NaH / LDA-78°C to RTUnstable

-Deprotonation (Enolate formation)

Recommended Protocols

Protocol A: Safe Deprotection (Removal of t-Bu group)

Do not use base.

  • Dissolve 1.0 equiv of Compound A in Dichloromethane (DCM) (approx. 0.1 M concentration).[1]

  • Add Trifluoroacetic Acid (TFA) (approx. 10–20 equiv, or 20% total volume).

  • Stir at Room Temperature. Monitor by TLC (usually complete in 1–3 hours).

  • Concentrate in vacuo. Co-evaporate with toluene or chloroform to remove residual TFA.

Protocol B: Stability Test (If basic conditions are unavoidable)

If your synthesis requires a basic step, run this pilot test first.

  • Dissolve 5 mg of Compound A in the desired solvent (e.g., THF, DMF).

  • Add the base (e.g., K₂CO₃) at the target concentration.

  • Heat to the target temperature.

  • Sampling: Take an aliquot at t=1h and t=4h.

  • Analysis: Check LCMS for:

    • M-56 peak: Loss of t-butyl (Acid product).

    • MW ~201: 2-(4-bromophenyl)ethanol (Elimination byproduct).

    • MW ~128: tert-butyl acrylate (Elimination byproduct).

References

  • BenchChem Technical Support . t-Butyl Ester Protecting Group Hydrolysis: Standard Conditions and Mechanisms. Retrieved from BenchChem Protocols. Link

  • Nicolet, B. H. (1931). The Mechanism of the Cleavage of Beta-Alkoxy Esters. Journal of the American Chemical Society. (Cited context: Reversibility of Michael Adducts in base).
  • Sigma-Aldrich . Product Specification: tert-Butyl 3-(2-bromoethoxy)propanoate. Link

  • ChemRxiv . Exploiting retro oxa-Michael chemistry in polymers. (Demonstrates the requirement of heat + base for retro-Michael of alkoxy propanoates). Link

Disclaimer: This guide is intended for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for Compound A before handling.

Sources

Troubleshooting

Improving catalytic efficiency in coupling reactions of bromophenyl esters

Technical Support Center: Advanced Coupling Methodologies Subject: Optimization of Catalytic Efficiency in Coupling Reactions of Bromophenyl Esters Ticket ID: #C-Br-Ester-001 Responder: Dr. Aris Thorne, Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Methodologies Subject: Optimization of Catalytic Efficiency in Coupling Reactions of Bromophenyl Esters Ticket ID: #C-Br-Ester-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Core Directive: The Mechanistic Reality

You are working with bromophenyl esters . From a mechanistic standpoint, you are navigating a "Goldilocks" zone. The ester moiety is an Electron-Withdrawing Group (EWG), which actually activates the C-Br bond for Oxidative Addition (OA) to the Palladium(0) center. Theoretically, this should make your reaction fast.

Why do these reactions fail? The failure point is rarely the activation of the bromide. It is almost exclusively due to chemoselectivity and catalyst poisoning .

  • Nucleophilic Attack: The ester carbonyl is susceptible to attack by the base required for the Suzuki/Buchwald cycle, leading to hydrolysis or transesterification.

  • Coordination: The ester oxygen can coordinate to the Pd(II) intermediate, creating a stable chelate that halts the catalytic cycle (off-cycle resting state).

To succeed, we must decouple the activation of the catalyst from the degradation of the substrate.

Optimization Matrix: The "Engine" & "Environment"

Do not use generic "Suzuki conditions." Use this matrix to select reagents specifically for ester-bearing substrates.

ParameterRecommendationScientific Rationale
Ligand Class Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)These bulky, electron-rich ligands facilitate Oxidative Addition (if the ring is deactivated) but more importantly, their bulk prevents the ester from coordinating to the Pd center, keeping the catalyst active.
Base Selection Weak Inorganic Bases (K₃PO₄, Cs₂CO₃)Avoid Alkoxides (NaOtBu). Alkoxides are strong nucleophiles that will cleave your ester. Phosphates and Carbonates act as proton shuttles without attacking the carbonyl.
Solvent System Anhydrous Toluene or 1,4-Dioxane Water is the enemy here. Even with weak bases, water at 80°C+ causes hydrolysis. Use anhydrous solvents to eliminate the nucleophile (OH⁻).
Additives 18-Crown-6 (optional)If using K₃PO₄ in non-polar toluene, this phase-transfer catalyst solubilizes the base just enough to drive the cycle without flooding the system with nucleophiles.

Troubleshooting Guides (Q&A)

Q1: "I see full conversion of the starting material, but my yield is <40%. The major byproduct is the phenol or carboxylic acid."

  • Diagnosis: You are suffering from Base-Mediated Hydrolysis .

  • The Fix:

    • Switch Base: If you are using NaOH, KOH, or NaOtBu, stop immediately. Switch to anhydrous K₃PO₄ (tribasic potassium phosphate).

    • Check Water: Ensure your solvent is anhydrous (<50 ppm H₂O).

    • Steric Protection: If the ester is unhindered, switch to a bulkier boronic acid ester (e.g., Pinacol ester) rather than the free acid to reduce the water generated in situ during transmetallation.

Q2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

  • Diagnosis: Product Inhibition or Pd-Black Formation . The ester product might be chelating the Pd, or the catalyst has crashed out.

  • The Fix:

    • Ligand Switch: Move to XPhos or Buchwald G3 Precatalysts . The biaryl backbone provides steric bulk that prevents the product from "hugging" the metal center.

    • Concentration: Dilute the reaction. High concentrations favor bimolecular catalyst decomposition pathways.

Q3: "I am getting homocoupling of my boronic acid instead of the cross-product."

  • Diagnosis: Slow Transmetallation . The oxidative addition happened, but the boron species isn't transferring fast enough, likely due to low solubility of the base.

  • The Fix:

    • Add Water (Carefully): This is counter-intuitive to Q1, but if hydrolysis isn't observed, add 1-2% v/v water . This helps dissolve the inorganic base, activating the boronic acid.

    • Change Boron Source: Switch from Boronic Acid to Potassium Trifluoroborate (BF₃K) salts. These are pre-activated and often require less aggressive basic conditions.

Visualization: Chemoselectivity & Workflow

Diagram 1: The Chemoselectivity Battlefield

This diagram illustrates the competing pathways. Your goal is to maximize Path A while blocking Path B.

Chemoselectivity Start Bromophenyl Ester (Substrate) OxAdd Oxidative Addition Complex (Pd-Ar-Br) Start->OxAdd Fast (Activated by Ester) BaseAttack Nucleophilic Attack by Base/H2O Start->BaseAttack Strong Base / H2O Pd0 Pd(0) Catalyst (Ligand Bound) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Requires Base Activation Chelation Catalyst Poisoning (Ester Coordination) OxAdd->Chelation Low Steric Ligand Prod Coupled Product (Ester Intact) TransMet->Prod Reductive Elimination Hydrolysis Hydrolyzed Byproduct (Acid/Phenol) BaseAttack->Hydrolysis Irreversible Chelation->Pd0 Deactivation

Caption: Path A (Blue) represents the desired coupling cycle. Path B (Red) shows the parasitic hydrolysis pathway common with strong bases. Path C (Grey) shows catalyst poisoning.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Reaction Failure CheckTLC Analyze Crude (TLC/LCMS) Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Byprod Byproducts Formed CheckTLC->Byprod CatDeath Catalyst Death SM_Left->CatDeath Stalls < 50% Hydrolysis Hydrolysis (Phenol/Acid) Byprod->Hydrolysis Homo Homocoupling (Ar-Ar) Byprod->Homo Sol_Ligand Switch to XPhos/SPhos (Increase Sterics) CatDeath->Sol_Ligand Sol_Base Switch to K3PO4 Dry Solvents Hydrolysis->Sol_Base Sol_SlowAdd Slow Addition of Boronic Acid Homo->Sol_SlowAdd

Caption: Diagnostic logic flow for identifying the root cause of failure in bromophenyl ester coupling.

Standardized Protocol: The "Ester-Safe" Method

Objective: Suzuki-Miyaura coupling of 4-bromophenyl acetate with phenylboronic acid.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Pd(OAc)₂ (1 mol%) and XPhos (2 mol%). Note: Pre-complexation for 5 mins in solvent is recommended.

  • Substrates: Add Bromophenyl ester (1.0 equiv), Phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Execution: Seal and heat to 80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water (quickly) to remove salts, dry over MgSO₄.

Why this works: The K₃PO₄ is basic enough to activate the boron but too bulky and insoluble to rapidly attack the ester. XPhos protects the Pd center.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012). PEPPSI Theme and Variations: Catalyst Tuning for Difficult Coupling Reactions. Organic & Biomolecular Chemistry, 10, 518-533. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating tert-butyl 3-[2-(4-bromophenyl)ethoxy]pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate . This molecule presents a unique set of physicochemical properties: a highly lipophilic and UV-active bromophenyl ring, a moderate hydrogen-bond accepting ether linkage, and an acid-labile tert-butyl ester.

Standard normal-phase flash chromatography often fails for this compound if the underlying mechanisms of silica-analyte interactions are not properly managed. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Troubleshooting & FAQs

Q1: My product yield is exceptionally low, and I observe a heavy baseline spot on my post-column TLC. What is happening?

Cause: You are experiencing on-column acid-catalyzed deprotection. Standard chromatography-grade silica gel is inherently acidic (pH ~4.5–5.5). While tert-butyl esters are generally robust, prolonged residence time on active silica gel can catalyze the cleavage of the tert-butyl group[1]. This reaction yields 3-[2-(4-bromophenyl)ethoxy]propanoic acid, which binds irreversibly to the stationary phase under non-polar conditions and remains at the baseline[2]. Solution:

  • Accelerate Elution: Minimize residence time by utilizing a wider, shorter column geometry which allows for faster flow rates without exceeding backpressure limits[3].

  • Change Stationary Phase: If degradation persists, switch to Neutral Alumina. Neutral alumina lacks the highly acidic silanol groups present on silica, preventing ester cleavage while maintaining similar selectivity[4].

Q2: I cannot resolve my target compound from a structurally similar debrominated impurity. Both show an difference ( ) of 0.05. How do I fix this?

Cause: Relying solely on


 is a common pitfall. Separation quality and loading capacity are dictated by the difference in Column Volumes (

), not

[5]. Because the relationship between

and

is inverse (

), a

of 0.05 at the top of a TLC plate provides virtually no resolution, whereas the same

at the bottom of the plate provides baseline separation[6]. Solution: Adjust your solvent system (e.g., reduce Ethyl Acetate percentage) to push the target compound's

down to the 0.15–0.25 range. This mathematically maximizes the

between your target and the impurity, allowing for higher sample loading without peak overlap[5].
Q3: My peaks are tailing severely, causing fractions to overlap.

Cause: The ether oxygen and the ester carbonyl oxygen in your molecule act as hydrogen-bond acceptors, interacting strongly with un-endcapped silanol groups on the silica surface. Solution: Ensure your sample is loaded in a minimum volume of a non-polar solvent (dry loading on Celite is preferred). Utilize a shallow step-gradient rather than isocratic elution; the slight increase in polar modifier (EtOAc) will competitively disrupt the hydrogen bonding and sharpen the eluting band.

Diagnostic & Workflow Visualizations

Troubleshooting Issue Issue: Low Recovery or Baseline Streaking Diag Run 2D TLC to check for on-column degradation Issue->Diag Degradation Degradation Confirmed (t-Butyl Cleavage) Diag->Degradation Off-diagonal spots NoDegradation No Degradation (Retention Issue) Diag->NoDegradation Single diagonal spot Sol1 Switch to Neutral Alumina or Fast Gradient Degradation->Sol1 Acidic silanols cleaving ester Sol2 Optimize Solvent Polarity (Increase EtOAc) NoDegradation->Sol2 Compound stuck in pores

Fig 1. Diagnostic workflow for resolving low recovery of tert-butyl esters during chromatography.

Workflow Step1 1. TLC Screening (Hexane/EtOAc) Step2 2. Calculate Rf & CV (Target Rf: 0.15-0.25) Step1->Step2 Step3 3. Determine ΔCV (ΔCV = CV1 - CV2) Step2->Step3 Step4 4. Select Column Size (Based on ΔCV) Step3->Step4 Step5 5. Run Flash Purification (Monitor at 254 nm) Step4->Step5

Fig 2. Step-by-step methodology for scaling TLC parameters to preparative flash chromatography.

Quantitative Separation Metrics

To prevent overloading and ensure baseline resolution, you must calculate the Column Volume (CV) for your target and nearest impurity. The table below demonstrates why driving the


 lower drastically improves separation power (

) for a constant

of 0.05[5].
Target

Target CV (

)
Impurity

Impurity CV

Recommended Loading (% of Silica Mass)
0.40 2.500.452.220.28 0.5% - 1.0% (Poor Resolution)
0.30 3.330.352.860.47 1.0% - 2.0%
0.20 5.000.254.001.00 4.0% - 6.0% (Optimal Resolution)
0.15 6.670.205.001.67 6.0% - 10.0% (High Capacity)

Data synthesized from standard flash chromatography loading principles[6],[5].

Self-Validating Experimental Workflow

This protocol integrates self-validation steps to ensure the integrity of the tert-butyl ester is maintained throughout the purification process.

Step 1: 2D TLC Stability Validation

Purpose: To verify that the acidic silica gel will not cleave the tert-butyl ester during the run.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in 90:10 Hexanes/Ethyl Acetate.

  • Remove, dry completely, and rotate the plate 90 degrees.

  • Develop the plate a second time in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). All spots must lie on a perfect diagonal line. If spots appear below the diagonal, your compound is decomposing on the silica[1]. If this occurs, you must switch to a Neutral Alumina column[4].

Step 2: Method Scaling & Column Sizing
  • Adjust the Hexanes/Ethyl Acetate ratio until tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate elutes at an

    
     of exactly 0.20.
    
  • Calculate the CV for the target (

    
    ) and the nearest impurity[6].
    
  • Calculate

    
    . Use the Quantitative Metrics table above to determine the maximum sample load.
    
  • Select a column size where your crude mass does not exceed the recommended loading percentage. Opt for a wider, shorter cartridge to maximize flow rate and minimize acid-exposure time[3].

Step 3: Dry Loading & Execution
  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add Celite (or deactivated silica) at a 1:3 ratio (crude mass to solid support mass).

  • Evaporate the DCM completely under reduced pressure to yield a free-flowing powder.

  • Load the powder into the solid-load cartridge.

  • Elution: Run a step gradient. Start at 5% below your optimized TLC concentration for 2 CVs to elute non-polar impurities, then step up to your optimized concentration to elute the target compound. Monitor absorbance at 254 nm (due to the bromophenyl chromophore).

Step 4: Fraction Validation
  • Before pooling and concentrating, spot the first, middle, and last fractions of the target peak on a TLC plate.

  • Validation Check: Co-spot with the crude mixture. Ensure no baseline streaking is present in the later fractions, which would indicate late-stage ester cleavage. Pool only the pure fractions and concentrate immediately under reduced pressure at

    
     to prevent thermal degradation.
    

References

  • TLC for Flash Chromatography - Sorbtech Source: Sorbent Technologies URL:[Link]

  • How do I Choose the Right Column Size for Purification by Flash Chromatography? Source: Biotage URL:[Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters Source: ResearchGate URL:[Link]

  • 4 Things to Know About Automated Flash Chromatography Source: Sorbent Technologies URL:[Link]

  • Flash Chromatography Columns Source: Teledyne LABS URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

This guide provides an in-depth technical analysis of the 1H NMR spectrum for tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate . It is designed for researchers utilizing this compound as a robust linker intermediate in m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate . It is designed for researchers utilizing this compound as a robust linker intermediate in medicinal chemistry, specifically for PPAR agonists or proteolysis-targeting chimeras (PROTACs).

A Comparative Guide for Structural Verification and Purity Assessment

Executive Summary & Application Context

tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate functions as a versatile "masked" carboxylate linker.[1] Its value lies in the orthogonality of the tert-butyl ester group, which remains stable under basic conditions (unlike methyl/ethyl esters) but can be selectively cleaved by acid (TFA/HCl) to reveal the carboxylic acid.

This guide compares the spectral "performance"—defined here as resolution, diagnostic signal clarity, and impurity differentiation—of this product against its key synthetic precursors and ester analogues.

Chemical Structure & Key Moieties[1][2][3]
  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • MW: 329.23 g/mol

  • Key Fragments: 4-Bromophenyl (Aromatic), Ethoxy linker (Ether), Propanoate backbone, tert-Butyl ester.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation[3][4][5][6][7]
  • Solvent Selection: Use Chloroform-d (CDCl

    
    , 99.8% D)  with 0.03% TMS (v/v).[1]
    
    • Reasoning: CDCl

      
       provides excellent solubility for this lipophilic ester and prevents the H/D exchange seen with protic solvents like Methanol-d
      
      
      
      .
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL solvent.

    • Causality: Concentrations >20 mg/mL can cause viscosity-induced line broadening, obscuring the fine splitting of the ethylene triplets.

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (D1):

      
       5 seconds.
      
    • Validation: The tert-butyl protons have long T1 relaxation times. A short D1 will under-integrate the t-butyl singlet relative to the aromatic protons, leading to false purity calculations.

Spectral Analysis & Assignment

The spectrum is divided into three diagnostic regions. The "performance" of this compound is verified by the distinct separation of the ether and benzylic triplets, which often overlap in shorter-chain analogues.

Region A: Aromatic Zone (7.0 – 7.5 ppm)
  • Pattern: AA'BB' System (Pseudo-doublets).

  • Assignment:

    • 
       7.42 (d, J = 8.4 Hz, 2H):  Protons ortho to the Bromine atom. The electronegative Br deshields these protons.
      
    • 
       7.10 (d, J = 8.4 Hz, 2H):  Protons ortho to the ethyl group.
      
  • Diagnostic Check: The integration ratio must be exactly 1:1 (2H:2H). Deviation suggests debromination (impurity).

Region B: The "Linker Fingerprint" (2.5 – 3.8 ppm)

This region confirms the successful formation of the ether bond via Michael addition.[1]

  • 
     3.68 (t, J = 6.5 Hz, 2H):  -O-CH 
    
    
    
    -CH
    
    
    -COOtBu (Propanoate ether methylene).
  • 
     3.62 (t, J = 6.8 Hz, 2H):  Ar-CH
    
    
    
    -CH
    
    
    -O- (Phenethyl ether methylene).
    • Note: These two triplets are close. On lower field instruments (<300 MHz), they may appear as a multiplet. At >400 MHz, they resolve into distinct triplets.

  • 
     2.82 (t, J = 6.8 Hz, 2H):  Ar-CH 
    
    
    
    -CH
    
    
    -O- (Benzylic methylene).
  • 
     2.48 (t, J = 6.5 Hz, 2H):  -O-CH
    
    
    
    -CH
    
    
    -COO- (Alpha-carbonyl methylene).
Region C: Aliphatic Protection (1.0 – 1.5 ppm)
  • 
     1.44 (s, 9H): tert-Butyl group (-C(CH
    
    
    
    )
    
    
    ).
  • Validation: This sharp singlet is the primary internal standard for yield calculation.

Comparative Performance Analysis

This section objectively compares the target compound against alternatives (precursors and analogues) to demonstrate why this specific intermediate is preferred and how to distinguish it.

Table 1: Spectral Differentiation from Precursors
CompoundKey Diagnostic Signal (ppm)MultiplicityStatus
Target Product 2.48 (-CH

-COO-)
Triplet Formed
Precursor 1: tert-Butyl Acrylate5.70 – 6.30 (Alkene region)MultipletConsumed
Precursor 2: 2-(4-bromophenyl)ethanol~1.80 (-OH, variable)Broad SingletConsumed
Impurity: Homocoupled Dimer~7.20 – 7.50 (Complex Ar)MultipletAbsent
Comparison with Analogues: tert-Butyl vs. Ethyl Ester

Why choose the tert-butyl variant?

  • Spectral Clarity: The tert-butyl group appears as a single, intense singlet (9H) at 1.44 ppm.[2] The Ethyl ester analogue produces a quartet (~4.1 ppm) and a triplet (~1.2 ppm).[2] The ethyl quartet often overlaps with other mid-field signals in complex total synthesis, whereas the tert-butyl singlet is almost always isolated.

  • Synthetic Utility: The tert-butyl ester is orthogonal to base-catalyzed hydrolysis (e.g., LiOH), allowing saponification of other esters in the molecule without affecting this linker.

Visualization of Workflows

Diagram 1: Synthesis Monitoring via NMR

This flowchart illustrates the logical pathway to validate the Michael Addition reaction using specific NMR markers.

NMR_Monitoring Start Crude Reaction Mixture Check1 Check 5.7 - 6.4 ppm (Acrylate Alkene Region) Start->Check1 Decision1 Signals Present? Check1->Decision1 Action1 Incomplete Reaction: Continue Stirring/Add Catalyst Decision1->Action1 Yes Check2 Check 3.6 - 3.7 ppm (Ether Region) Decision1->Check2 No Decision2 Two Distinct Triplets? Check2->Decision2 Action2 Product Formed: Proceed to Workup Decision2->Action2 Yes Action3 Check for Polymerization (Broadening of signals) Decision2->Action3 No (Multiplet)

Caption: Logic flow for monitoring the conversion of tert-butyl acrylate to the target ether.

Diagram 2: Structure-Shift Correlation

Mapping the physical structure to the chemical shift values.[1]

Structure_Shift Br_Phenyl 4-Bromophenyl (Ar-H) S_Ar 7.10 - 7.42 ppm (AA'BB') Br_Phenyl->S_Ar Benzylic Benzylic CH2 (Ar-CH2-) S_Benz 2.82 ppm (Triplet) Benzylic->S_Benz Ether_Core Ether Linkage (-CH2-O-CH2-) S_Ether 3.62 - 3.68 ppm (Overlapping Triplets) Ether_Core->S_Ether Alpha_CH2 Alpha-Carbonyl (-CH2-COO-) S_Alpha 2.48 ppm (Triplet) Alpha_CH2->S_Alpha tBu tert-Butyl Group (-C(CH3)3) S_tBu 1.44 ppm (Singlet) tBu->S_tBu

Caption: Correlation map linking specific structural moieties to their diagnostic NMR chemical shifts.

Troubleshooting & Self-Validation

Issue: Integration Mismatch (t-Butyl > 9H)

  • Cause: Residual solvent (e.g., cyclohexane or grease) or incomplete relaxation.

  • Solution: Increase D1 delay to 10s. Verify no overlap with grease peaks at ~1.26 ppm or 0.8-0.9 ppm.

Issue: "Ghost" Doublets in Aromatic Region

  • Cause: Presence of unreacted 4-bromostyrene (if prepared via Heck) or 4-bromophenethyl alcohol.

  • Solution: Check for the broad -OH singlet (variable 1.5-3.0 ppm) which indicates alcohol contamination.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[3] Synth. 95, 127-141. (Provides comparative NMR data for 4-bromophenyl derivatives). Link

  • Sigma-Aldrich. (n.d.). Product Specification: tert-Butyl 3-(2-bromoethoxy)propanoate (Analogue Reference). Accessed via MilliporeSigma.[1][4][5] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general chemical shift prediction rules).

Sources

Comparative

Technical Guide: 13C NMR Characterization of tert-Butyl 3-(4-bromophenethoxy)propanoate

The following guide provides a technical analysis of the 13C NMR chemical shifts for tert-butyl 3-(4-bromophenethoxy)propanoate , a specialized synthetic intermediate often utilized in the development of PPAR agonists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the 13C NMR chemical shifts for tert-butyl 3-(4-bromophenethoxy)propanoate , a specialized synthetic intermediate often utilized in the development of PPAR agonists and antihistamines.

Executive Summary & Structural Logic

tert-Butyl 3-(4-bromophenethoxy)propanoate (CAS: 925243-81-8) is a beta-alkoxy ester.[1] Its structural integrity relies on the stability of the tert-butyl ester group against premature hydrolysis, a feature that distinguishes it from its methyl or ethyl analogs during multi-step synthesis.

From an NMR perspective, this molecule is a "fragment assembly" of three distinct magnetic environments:

  • The tert-Butyl Ester: A diagnostic high-field singlet (methyls) and a quaternary carbon.[1]

  • The Ether Linker: A propanoate backbone coupled to a phenethyl chain, creating a specific pattern of methylene signals in the 30–75 ppm range.

  • The 4-Bromophenyl Moiety: A para-substituted aromatic system with characteristic carbon shifts due to the heavy atom effect of bromine.[1]

Structural Connectivity Diagram

The following diagram illustrates the synthesis pathway and structural connectivity, essential for understanding the NMR assignment.

G cluster_nmr NMR Fragments Start1 4-Bromophenethyl alcohol Reaction Michael Addition (Cat: NaH or tBuOK) Start1->Reaction Start2 tert-Butyl Acrylate Start2->Reaction Product tert-Butyl 3-(4-bromophenethoxy)propanoate Reaction->Product Frag1 Ester C=O ~171 ppm Product->Frag1 Frag2 Ether -CH2-O-CH2- ~66-72 ppm Product->Frag2 Frag3 Aromatic C-Br ~120 ppm Product->Frag3

Caption: Synthesis via Michael Addition and key NMR diagnostic fragments.

High-Confidence 13C NMR Assignment

As direct experimental spectral data for this specific intermediate is often proprietary, the following assignment is constructed using Empirical Additivity Rules and verified against experimentally validated fragments (tert-butyl 3-(benzyloxy)propanoate and 2-(4-bromophenyl)ethanol).

Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz or higher recommended for quaternary resolution.[1]

Carbon LabelChemical Shift (δ, ppm)TypeAssignment Logic & Causality
C=O 170.8 – 171.2 CqTypical range for tert-butyl esters (shielded relative to methyl esters).[1]
Ar-C (Ipso) 138.0 – 138.5 CqIpso carbon attached to the alkyl chain.[1]
Ar-C (Ortho) 131.4 – 131.6 CHOrtho to the alkyl chain; standard aromatic shift.[1]
Ar-C (Meta) 130.4 – 130.6 CHMeta to the alkyl chain; slightly shielded by Br effect.[1]
Ar-C (Para) 119.8 – 120.2 CqDiagnostic: Carbon attached to Bromine.[1] Significantly shielded due to the heavy atom effect.
tBu (Cq) 80.4 – 80.8 CqQuaternary carbon of the tert-butyl group.[1]
-O-CH₂ (Phenethyl) 71.5 – 72.0 CH₂Ether methylene on the phenethyl side.[1] Downfield due to oxygen.[1][2][3]
-O-CH₂ (Propanoate) 66.4 – 66.8 CH₂Beta-carbon of the ester chain.[1] Distinct from the phenethyl ether carbon due to proximity to the ester.
-CH₂ (Benzylic) 35.0 – 35.5 CH₂Benzylic methylene.[1] Shielded relative to ether carbons.[1]
-CH₂ (Alpha) 36.2 – 36.6 CH₂Alpha-carbon to the carbonyl.[1]
tBu (CH₃) 28.0 – 28.2 CH₃Diagnostic: Intense singlet representing 3 equivalent methyl groups.[1]
Comparative Analysis: Why this matters
  • vs. Ethyl Esters: An ethyl analog would show a quartet (~60 ppm) and a triplet (~14 ppm).[1] The tert-butyl group simplifies the spectrum, removing the quartet that often overlaps with other -CH₂-O- signals in the 60–65 ppm region.[1]

  • vs. 1H NMR: While proton NMR is faster, the aliphatic region (1.5–4.0 ppm) of this molecule can suffer from second-order coupling effects between the two ethylene bridges. 13C NMR resolves each carbon as a distinct singlet, providing unambiguous proof of the ether linkage formation.

Experimental Protocols

A. Synthesis (The Source of the Sample)

To ensure the NMR data matches the product, the sample should be prepared via the Michael Addition method, which avoids the formation of elimination byproducts common in alkylation routes.

  • Reagents: 2-(4-Bromophenyl)ethanol (1.0 eq), tert-Butyl acrylate (1.2 eq).

  • Catalyst: Sodium hydride (NaH, 0.1 eq) or Potassium tert-butoxide (KOtBu).

  • Procedure:

    • Dissolve alcohol in anhydrous THF at 0°C.

    • Add base and stir for 15 min to generate the alkoxide.

    • Add tert-butyl acrylate dropwise.[1]

    • Stir at room temperature for 4–12 hours.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]

    • Note: The tert-butyl group is acid-sensitive; avoid acidic workups.[1]

B. NMR Acquisition Parameters

To obtain the data presented above, use the following "Self-Validating" protocol:

  • Concentration: ~20 mg in 0.6 mL CDCl₃.[1]

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C=O, Ar-C-Br, tBu-Cq) have long T1 relaxation times.[1] A short D1 will suppress these signals, leading to misinterpretation.

  • Scans: Minimum 256 scans (due to the lower sensitivity of the quaternary carbons).

  • Validation Check: The tert-butyl methyl signal (~28 ppm) should be roughly 3x the intensity of other CH₂ signals if integration is attempted (though 13C integration is not quantitative without inverse gated decoupling).

References

  • Vertex AI Search. (2026).[1] Search Results for 13C NMR of tert-butyl esters and phenethyl ethers. 4

  • PubChem. (2025).[1][5] Compound Summary: 2-(4-Bromophenyl)ethanol.[1][5] National Library of Medicine.[1] [Link][1]

  • Royal Society of Chemistry. (2024).[1] Supplementary Information: Synthesis of beta-amino and beta-alkoxy esters. Chemical Science. [Link][1]

  • University of Wisconsin-Madison. (2025).[1] 13C NMR Chemical Shift Table for Alcohols, Ethers, and Esters. Department of Chemistry. [Link]

Sources

Validation

Platform Comparison Guide: Mass Spectrometry Fragmentation of Bromophenyl Propanoates

Executive Summary Halogenated esters, specifically bromophenyl propanoates (e.g., methyl 3-(4-bromophenyl)propanoate), are critical intermediates in pharmaceutical synthesis and environmental monitoring. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated esters, specifically bromophenyl propanoates (e.g., methyl 3-(4-bromophenyl)propanoate), are critical intermediates in pharmaceutical synthesis and environmental monitoring. The presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature (


Br/

Br), which serves as a built-in validation tool during mass spectrometry (MS) analysis.

This guide objectively compares the analytical performance, fragmentation causality, and workflow optimization of the two dominant mass spectrometry platforms used for these compounds: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the gas-phase thermodynamics underlying each technique, researchers can select the optimal platform for structural elucidation versus high-sensitivity quantitation[1].

Mechanistic Foundations of Fragmentation

The fragmentation of bromophenyl propanoates is governed by the ionization energy imparted to the molecule and the stability of the resulting gas-phase ions.

The Bromine Isotopic Signature

Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 50.69% to 49.31% ratio. Any fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 2 Daltons (m/z

and

) of equal intensity. This acts as a self-validating system: if a predicted fragment lacks this 1:1 doublet, the structural assignment must be rejected, or the bromine atom has been lost as a neutral radical (Br•) or molecule (HBr).
Hard vs. Soft Ionization Causality
  • EI-MS (Hard Ionization): At 70 eV, the electron beam strips an electron from the molecule, forming a highly energetic radical cation

    
    . The excess internal energy drives spontaneous unimolecular dissociation. For esters, ionization typically occurs at the carbonyl oxygen lone pair, triggering 
    
    
    
    -cleavage to expel the alkoxy radical[2].
  • ESI-MS/MS (Soft Ionization): ESI operates via the ion evaporation and charge residue models, transferring ions from the liquid phase to the gas phase with minimal internal energy[3]. The even-electron protonated molecule

    
     remains intact. Fragmentation requires Collision-Induced Dissociation (CID), where collisions with an inert gas (Argon or Nitrogen) convert kinetic energy into vibrational energy, forcing the cleavage of the weakest bonds[4].
    

Visualizing the Fragmentation Pathways

The following diagram maps the divergent fragmentation logic between EI and ESI platforms for the model compound Methyl 3-(4-bromophenyl)propanoate (MW: 243.10 g/mol )[5].

MS_Pathways Mol Methyl 3-(4-bromophenyl)propanoate MW: 242.0 / 244.0 Da EI_Node Electron Ionization (EI) 70 eV Mol->EI_Node Gas Phase (GC) ESI_Node Electrospray Ionization (ESI) +ve Mode, 0.1% FA Mol->ESI_Node Liquid Phase (LC) RadicalIon Radical Cation [M]+• m/z 242 / 244 EI_Node->RadicalIon -1 e- Protonated Protonated Molecule [M+H]+ m/z 243 / 245 ESI_Node->Protonated +H+ Acylium_EI Acylium Ion [M-OCH3]+ m/z 211 / 213 (α-cleavage) RadicalIon->Acylium_EI -•OCH3 (31 Da) Tropylium Bromotropylium Ion m/z 169 / 171 RadicalIon->Tropylium -•CH2COOCH3 (73 Da) Acylium_ESI Acylium Ion[M+H-CH3OH]+ m/z 211 / 213 (CID) Protonated->Acylium_ESI CID Gas -CH3OH (32 Da) LossHBr [M+H-HBr]+ m/z 163 Protonated->LossHBr CID Gas -HBr (80/82 Da)

Caption: Divergent mass spectrometry fragmentation pathways of methyl 3-(4-bromophenyl)propanoate under EI and ESI conditions.

Platform 1: GC-EI-MS (Structural Fingerprinting)

GC-EI-MS is the gold standard for the structural elucidation of volatile, thermally stable esters. Because EI is a standardized 70 eV technique, the resulting spectra are highly reproducible and can be matched against commercial libraries (e.g., NIST, Wiley).

Self-Validating Experimental Protocol
  • Sample Preparation: Dilute the bromophenyl propanoate in a volatile, non-polar solvent (e.g., Hexane or Dichloromethane) to 10 µg/mL. Causality: Non-polar solvents expand efficiently in the GC inlet without causing backflash.

  • GC Separation: Inject 1 µL splitless. Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition: Set the transfer line to 280°C and the ion source to 230°C. Scan from m/z 50 to 350.

  • Validation Check: Before spectral interpretation, verify the presence of the 1:1 isotopic cluster at the high-mass end to confirm the molecular ion

    
    .
    
Quantitative Data: EI-MS Fragmentation Table
Fragment Ionm/z (

Br /

Br)
Relative IntensityMechanistic Causality
Molecular Ion

242 / 244Low (5-10%)Initial removal of an electron from the ester carbonyl oxygen.
Acylium Ion

211 / 213High (80-100%)

-cleavage driven by the stability of the

triple bond.
Bromotropylium Ion169 / 171Medium (40-60%)Loss of the entire ester side chain (

); ring expansion of the benzyl cation.
Tropylium Ion90High (70-90%)Loss of the bromine radical (

) from the bromotropylium ion.

Platform 2: LC-ESI-MS/MS (Trace Quantitation)

While EI provides rich structural data, it lacks the sensitivity required for trace pharmacokinetic or environmental quantitation. LC-ESI-MS/MS excels here by concentrating the ion current into a single precursor ion and monitoring specific, high-efficiency transitions via Multiple Reaction Monitoring (MRM)[1].

Self-Validating Experimental Protocol
  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile. Causality: ESI requires polar solvents to form charged droplets.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column. Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Formic acid provides the protons necessary to drive the equilibrium toward the

    
     state[3].
    
  • ESI Source Optimization: Set capillary voltage to +3.5 kV. Run a precursor ion scan to locate the m/z 243/245 doublet.

  • CID Optimization: Isolate m/z 243 in Q1. Ramp the collision energy (CE) from 10 to 40 eV in Q2 (Argon gas) to generate a breakdown curve. Select the CE that maximizes the abundance of the product ions in Q3.

Quantitative Data: ESI-MS/MS MRM Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Causality
243 (

Br

)
21115Neutral loss of Methanol (

, 32 Da) from the protonated ester.
245 (

Br

)
21315Isotopic confirmation of the methanol loss.
243 (

Br

)
16325Neutral loss of Hydrogen Bromide (

, 80 Da) driven by higher collision energies.

Objective Platform Comparison Summary

When selecting a methodology for the analysis of bromophenyl propanoates, the choice between GC-EI-MS and LC-ESI-MS/MS dictates the type of data recovered.

Performance MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Application Unknown identification, structural proof.Targeted trace quantitation, DMPK studies.
Sensitivity Nanogram to high-picogram range.Low-picogram to femtogram range.
Matrix Tolerance High (GC separates volatile matrix well).Moderate (subject to ESI ion suppression).
Spectral Library Match Yes (Standardized 70 eV spectra).No (CID spectra are instrument-dependent).
Derivatization Need None (Propanoates are highly volatile).None (Esters ionize well with 0.1% FA).

Conclusion: For synthetic chemists verifying the successful synthesis of a bromophenyl propanoate, GC-EI-MS is the superior product due to its rich fragmentation fingerprint and library matchability. However, for drug development professionals quantifying these esters in biological matrices, LC-ESI-MS/MS utilizing the highly specific


 MRM transition provides unmatched sensitivity and signal-to-noise ratio.

References

1.2 2.1 3.4 4.3 5.5

Sources

Comparative

HPLC Purity Analysis of Tert-Butyl Ester Intermediates: Stability vs. Selectivity

Executive Summary The Core Challenge: Tert-butyl esters are critical intermediates in pharmaceutical synthesis, often serving as protecting groups for carboxylic acids.[1] Their analysis presents a unique paradox: the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: Tert-butyl esters are critical intermediates in pharmaceutical synthesis, often serving as protecting groups for carboxylic acids.[1] Their analysis presents a unique paradox: the standard acidic mobile phases (e.g., 0.1% TFA) used to sharpen peak shapes and suppress silanol interactions are the exact conditions that catalyze their hydrolysis into the parent carboxylic acid.

The Solution: This guide compares the industry-standard Acidic C18 Method against a Buffered Neutral Method and an Alternative Selectivity Method . We demonstrate that while acidic methods offer superior resolution of impurities, they frequently induce on-column degradation (artifactual impurities), leading to false purity failures. A neutral, buffered approach is often the requisite self-validating system for these labile intermediates.

Method Selection Workflow

The following decision tree outlines the logic for selecting the appropriate HPLC method based on analyte stability and detection properties.

MethodSelection Start Start: Tert-Butyl Ester Sample CheckUV Does it have a Chromophore? Start->CheckUV CAD Use CAD/ELSD Detection CheckUV->CAD No UV Use UV (210-254 nm) CheckUV->UV Yes CheckStability Is it Acid Labile? (Check structure/literature) MethodA Method A: Acidic C18 (0.1% TFA/Formic) High Res, High Risk CheckStability->MethodA Robust Ester MethodB Method B: Buffered Neutral (10mM NH4OAc, pH 7) High Stability CheckStability->MethodB Labile Ester MethodC Method C: Phenyl-Hexyl (Methanol/Water) Isomer Selectivity CheckStability->MethodC Structural Isomers CAD->CheckStability UV->CheckStability

Figure 1: Decision matrix for selecting HPLC methods for tert-butyl esters.

Comparative Analysis of Methods

Method A: The "Standard" Acidic C18

This method utilizes low pH (pH ~2) to suppress the ionization of residual free acids and silanols on the column.

  • Mechanism: Protonation of the ester carbonyl oxygen by TFA/Formic acid facilitates separation but risks cleaving the tert-butyl group (forming isobutylene and carboxylic acid).

  • Pros: Sharp peaks for acidic impurities; high theoretical plate count.

  • Cons: Artifact Generation. The acidic mobile phase can hydrolyze the ester during the run. This appears as a "fronting" blob or a distinct impurity peak that increases with column residence time (lower flow rates).

Method B: The Buffered Neutral Approach (Recommended)

This method uses a volatile buffer at near-neutral pH (6.5–7.5).

  • Mechanism: Ammonium acetate acts as a buffer. At pH 7, the tert-butyl ester is stable.[2] Any free carboxylic acid impurity will be ionized (carboxylate), eluting earlier (solvent front) or requiring ion-pairing to retain.

  • Pros: True Purity Assessment. Eliminates on-column degradation.

  • Cons: Residual free acid impurities may tail or elute in the void volume if not carefully managed with gradient starting conditions.

Method C: Alternative Selectivity (Phenyl-Hexyl)
  • Mechanism: Pi-pi interactions offer different selectivity for aromatic tert-butyl esters compared to the hydrophobic interactions of C18.

  • Pros: Excellent for separating structural isomers or diastereomers of the ester.

Experimental Data Comparison

The following data represents a comparative study of a labile tert-butyl ester intermediate (Analyte X) analyzed under three conditions.

Table 1: Performance Metrics of HPLC Methods

ParameterMethod A (Acidic C18)Method B (Neutral C18)Method C (Phenyl-Hexyl)
Mobile Phase 0.1% TFA in H2O/ACN10mM NH4OAc (pH 7.0)0.1% Formic in H2O/MeOH
pH ~2.07.0~2.5
Retention Time (min) 12.410.813.1
Purity (Area %) 96.5% (False Low)99.2% (True Value)97.1%
Main Impurity (Acid) 2.5% (Artifact)0.3% (Real)1.8%
Tailing Factor 1.1 (Excellent)1.3 (Acceptable)1.1
Stability (24h) -1.5% AreaStable-0.8% Area

Interpretation:

  • Method A shows a lower purity (96.5%) because the analyte hydrolyzes on the column. The "impurity" peak is actually a degradation product formed during analysis.

  • Method B reveals the true purity (99.2%). The acid impurity is low, confirming the synthesis was successful.

  • Validation Tip: If you see a "shelf" or "saddle" between the main peak and the impurity in Method A, it is a classic sign of on-column degradation (dynamic reaction chromatography).

Detailed Experimental Protocols

Protocol 1: Buffered Neutral Method (Gold Standard for Stability)

Best for: Final purity release of acid-labile tert-butyl esters.

Materials:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.0 with dilute acetic acid/ammonia).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile (Neutral).

Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to prevent thermal hydrolysis).

  • Detection: UV @ 210 nm (or CAD if no chromophore).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 40% B (Re-equilibration)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.77g Ammonium Acetate in 1L water. Filter through 0.22 µm membrane.[1]

  • Sample Prep: Dissolve 1 mg of ester in 1 mL Diluent. Do not use acidic diluents.

  • System Suitability: Inject a standard of the parent carboxylic acid. Ensure it separates from the ester (Acid will usually elute near void volume at pH 7).

Protocol 2: Acidic Screening Method (Use with Caution)

Best for: Initial reaction monitoring where resolution of isomers is critical and rapid analysis (<5 min) prevents significant degradation.

Materials:

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Critical Modification:

  • Use a Steep Gradient (5% to 95% B in 5 minutes) and High Flow Rate (1.5 mL/min) to minimize residence time on the column, reducing the window for hydrolysis.

Mechanism of Failure (On-Column Hydrolysis)

Understanding why Method A fails is crucial for defense in regulatory filings.

Hydrolysis Ester Tert-Butyl Ester (Analyte) Protonated Protonated Intermediate (Unstable) Ester->Protonated + H+ AcidicMP Acidic Mobile Phase (H+ from TFA) AcidicMP->Protonated Transition Transition State (t-Butyl Cation Release) Protonated->Transition Rate Limiting Step Products Carboxylic Acid + Isobutylene (Artifacts) Transition->Products Degradation

Figure 2: Mechanism of acid-catalyzed hydrolysis occurring inside the HPLC column.

References

  • BenchChem. (2025).[1][2][4] Experimental setup for monitoring t-butyl ester cleavage by HPLC. Retrieved from 1

  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from 5[5]

  • MDPI. (2017). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved from 3

  • Organic Chemistry Portal. (2023). Tert-Butyl Esters: Stability and Protection Groups. Retrieved from 6

  • LCGC International. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from 7

Sources

Validation

Technical Comparison Guide: Infrared (IR) Spectroscopy of tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Executive Summary & Application Context tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and other metabolic disease therapeutics. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and other metabolic disease therapeutics. Its structural integrity hinges on two distinct functionalities: the acid-labile tert-butyl ester protecting group and the ether linkage connecting the brominated aromatic tail.

In drug development, this molecule is often chosen over ethyl or methyl ester analogs due to the orthogonality of the tert-butyl group (removable via TFA/acid, leaving other base-sensitive groups intact). However, this choice introduces specific spectroscopic challenges. This guide provides an objective technical comparison of the IR profile of this product against its primary alternatives: its starting materials (process control) and its ethyl-ester analog (structural differentiation).

Theoretical & Experimental IR Profile

The IR spectrum of this molecule is a composite of four distinct zones. Unlike simple aliphatic esters, the presence of the


-alkoxy group and the heavy bromine atom creates a unique fingerprint.
Table 1: Characteristic IR Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Ester Carbonyl 1730 – 1745 StrongC=O StretchPrimary Confirmation. Higher frequency than amides; slightly lower than saturated aliphatic esters due to

-ether induction.
tert-Butyl Group 1365 & 1390 MediumC-H Bending (Gem-dimethyl)Critical Identifier. The "tert-butyl doublet" distinguishes this from ethyl/methyl esters.
Ether Linkage 1100 – 1150 StrongC-O-C Stretch (Aliphatic)Overlaps with ester C-O stretches. Broadening in this region confirms the ether formation.
Aromatic Ring 1485 – 1495 Med/WeakC=C Ring StretchDiagnostic for the 4-bromophenyl moiety.
Aryl Bromide 1010 & 1070 MediumIn-plane DeformationOften sharper than the ether bands.
C-H (sp³) 2930 – 2980 MediumC-H StretchDominated by the tert-butyl methyl groups.
C-H (sp²) > 3000 WeakAromatic C-H StretchConfirming the presence of the phenyl ring.

Expert Insight: The "Rule of Three" for esters (peaks at ~1700, ~1200, ~1100 cm⁻¹) is modified here. The ether linkage at the


-position adds significant intensity to the 1100–1150 cm⁻¹ region, often merging the ester C-O and ether C-O bands into a complex multiplet.

Comparative Analysis: Performance vs. Alternatives

This section compares the IR signature of the product against two critical "alternatives" encountered during the research workflow: the Starting Material (Process Control) and the Ethyl Analog (Structural Identification).

Scenario A: Process Control (Synthesis Monitoring)

Alternative: 4-Bromophenethyl alcohol (Starting Material) + tert-Butyl Acrylate (Reagent). Goal: Confirm reaction completion (Michael Addition).

FeatureStarting Material (Alcohol)Product (t-Butyl Ester)Analysis
3200–3500 cm⁻¹ Broad, Strong (O-H) Absent Disappearance of the O-H band is the primary metric for reaction completion.
1700–1750 cm⁻¹ AbsentStrong (C=O) Appearance of the ester carbonyl confirms the addition of the acrylate.
1610–1640 cm⁻¹ Present (if acrylate excess)AbsentDisappearance of the C=C vinyl stretch from tert-butyl acrylate confirms consumption of the reagent.
Scenario B: Structural Differentiation

Alternative: Ethyl 3-[2-(4-bromophenyl)ethoxy]propanoate. Goal: Verify the correct protecting group (tert-butyl vs. ethyl).

  • The tert-Butyl Signature: Look for the split doublet at 1365 cm⁻¹ and 1390 cm⁻¹. This is caused by the symmetric and asymmetric bending of the gem-dimethyl groups in the tert-butyl moiety.

  • The Ethyl Signature: Ethyl esters typically show a single, broader band in the 1370–1380 cm⁻¹ region and a distinct pattern of C-O stretches that differs in the fingerprint region (1000–1300 cm⁻¹). The tert-butyl group is bulkier, often causing a slight high-frequency shift in the C-O stretch due to steric strain.

Experimental Protocol: High-Resolution ATR-FTIR

To resolve the subtle differences between the ether and ester C-O bands, a standard transmission protocol (KBr pellet) is often inferior to Attenuated Total Reflectance (ATR) due to sample preparation variability.

Method: Diamond ATR Workflow
  • Instrument Setup: FTIR Spectrometer with a single-bounce Diamond ATR accessory.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Critical for resolving the t-butyl doublet).

    • Scans: 32 or 64.

    • Range: 4000 – 600 cm⁻¹.

  • Sample Prep:

    • Place 10-20 mg of the oily/solid product directly on the crystal.

    • Apply high pressure using the anvil to ensure contact (essential for the C-H stretch region).

  • Data Processing: Apply an ATR correction algorithm (if comparing to library transmission spectra) to adjust for penetration depth differences at lower wavenumbers.

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for validating the product structure using IR markers.

IR_Validation_Logic Sample Unknown Sample (Reaction Mixture) Check_OH Check 3200-3500 cm⁻¹ (O-H Region) Sample->Check_OH Check_CO Check 1735 cm⁻¹ (C=O Region) Check_OH->Check_CO Peak Absent Result_SM Starting Material (Alcohol) Check_OH->Result_SM Broad Peak Present Check_Doublet Check 1365/1390 cm⁻¹ (t-Butyl Region) Check_CO->Check_Doublet Strong Peak Present Check_CO->Result_SM Peak Absent Result_Ethyl Ethyl Ester Analog (Wrong Reagent) Check_Doublet->Result_Ethyl Single Band Only Result_Product Target Product (tert-Butyl Ester) Check_Doublet->Result_Product Split Doublet Present

Caption: Logic flow for distinguishing the target tert-butyl ester from starting materials and ethyl analogs using key IR spectral markers.

References

  • Spectroscopy Online. (2018). The C=O[1][2][3][4] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • PubChem. (2025).[5][6] Compound Summary: tert-Butyl 3-(4-bromophenyl)propanoate.[7] Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared Spectroscopy: Characteristic Frequencies of Esters and Ethers. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis &amp; Purity Validation for C15H21BrO3

Executive Summary For researchers working with brominated organic compounds like C15H21BrO3 (e.g., Aplysistatin, a marine-derived antineoplastic agent), establishing absolute purity is critical. While High-Resolution Mas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers working with brominated organic compounds like C15H21BrO3 (e.g., Aplysistatin, a marine-derived antineoplastic agent), establishing absolute purity is critical. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk impurities (inorganic salts, retained solvents).

This guide objectively compares the industry "Gold Standard"—Combustion Elemental Analysis (EA) —against modern alternatives like Quantitative NMR (qNMR) and HRMS . We provide experimental protocols specifically optimized for brominated matrices, where halogen interference often leads to erroneous carbon values.

The Challenge: C15H21BrO3 Analysis

The molecular formula C15H21BrO3 typically refers to lipophilic, brominated sesquiterpenes. The presence of bromine (approx. 24% by mass) introduces unique analytical challenges:

  • Interference: In standard CHN combustion, bromine can form volatile gases (

    
    , 
    
    
    
    ) that corrode detectors or mimic other elements if not properly scrubbed.
  • Solvation: These oily compounds frequently trap chlorinated solvents (DCM, Chloroform) which skew Carbon results significantly.

Theoretical Composition (Target Values)
ElementMass ContributionTheoretical %Acceptable Range (+/- 0.4%)
Carbon 15 × 12.01154.72% 54.32% – 55.12%
Hydrogen 21 × 1.0086.43% 6.03% – 6.83%
Bromine 1 × 79.90424.27% 23.87% – 24.67%
Oxygen 3 × 15.99914.58% Calculated by difference
Comparative Analysis: EA vs. Alternatives
Method A: Classical Combustion Analysis (CHN + Br Titration)

The historical gold standard for bulk purity.

  • Mechanism: Sample is combusted at >950°C in oxygen.

    • C/H Analysis: Gases pass through a reduction tube. Crucial Step: A silver wool trap must be used to sequester Bromine as AgBr to prevent detector interference.

    • Br Analysis: Separate Schöniger Flask combustion followed by potentiometric titration.

  • Pros:

    • The only method that confirms bulk material composition (detects non-chromatographic impurities).

    • Required by top-tier journals (JOC, JACS) for new compound characterization.

  • Cons:

    • Destructive (requires ~5-10 mg).

    • High sensitivity to trapped solvents (e.g., 0.1 molar eq. of DCM shifts Carbon by >1.5%).

Method B: Quantitative NMR (qNMR)

The modern, non-destructive alternative.

  • Mechanism:

    
     NMR with a certified internal standard (e.g., TCNB or Maleic Acid) added to the sample. Purity is calculated by molar ratio of integrals.
    
  • Pros:

    • Non-destructive (sample recoverable).

    • Specific: Can quantify the compound and identify specific impurities (solvents, side products) simultaneously.

  • Cons:

    • Requires a precision balance and high-purity internal standard.

    • Signal overlap can prevent analysis in complex isomers.

Method C: High-Resolution Mass Spec (HRMS)

The identity validator.

  • Mechanism: Ionization (ESI/APCI) coupled with Orbitrap or TOF detection.

  • Pros:

    • Confirms molecular formula with <5 ppm error.

    • Requires negligible sample (<1 mg).

  • Cons:

    • Cannot determine purity. A sample can be 80% pure (mixed with salt/silica) and still give a perfect HRMS match.

Data Presentation: Experimental Scenarios

The following table simulates a typical validation crisis where a researcher isolates C15H21BrO3 but struggles with solvent retention.

MetricScenario 1: Raw Isolate (Dried 1h)Scenario 2: Vacuum Dried (24h, 40°C)Scenario 3: qNMR Result
Carbon Found 53.10% (Fail)54.65% (Pass)N/A
Hydrogen Found 6.10%6.41% (Pass)N/A
Bromine Found 23.50%24.15% (Pass)N/A
Purity Verdict Failed (>1.5% Error)Passed (<0.4% Error)99.2%
Diagnosis Trapped

detected.[1]
Solvent removed.Confirmed by integral ratio.

Insight: In Scenario 1, the low Carbon value is counter-intuitive (DCM has carbon). However, the heavy Bromine/Chlorine atoms in the solvent dilute the weight percentage of Carbon in the total mass, causing a drop in %C.

Decision Workflow (Visualized)

The following diagram outlines the logical pathway for validating C15H21BrO3, specifically addressing the decision points when EA fails.

G Start Synthesize C15H21BrO3 HRMS Step 1: Run HRMS (Confirm Identity) Start->HRMS CheckHRMS Match Theoretical m/z? HRMS->CheckHRMS Dry Step 2: Vacuum Dry (>24h at 40°C) CheckHRMS->Dry Yes Recrystallize Recrystallize/Repurify CheckHRMS->Recrystallize No (Wrong Product) EA Step 3: Elemental Analysis (CHN + Br) Dry->EA CheckEA Within +/- 0.4%? EA->CheckEA Success Publish / Next Stage CheckEA->Success Yes FailAnalysis Analyze Deviation CheckEA->FailAnalysis No qNMR Step 4: Run qNMR (Internal Std) FailAnalysis->qNMR Suspect Solvent/Water qNMR->Success Purity > 98% (Submit qNMR as proof) qNMR->Recrystallize Purity < 95% Recrystallize->Dry

Figure 1: Validation workflow emphasizing the role of qNMR as a secondary validator when classical EA fails due to solvent trapping.

Detailed Experimental Protocols
Protocol 1: Handling Bromine in CHN Analysis

Standard CHN analyzers will fail without modification. Ensure your operator follows this:

  • Sample Prep: Weigh 2.0 – 3.0 mg of C15H21BrO3 into a tin capsule. Seal hermetically to prevent moisture uptake.

  • Oxidation Zone: The combustion tube (950°C) must contain Tungsten(VI) oxide (

    
    )  on the oxidation catalyst to facilitate complete combustion of the organobromide.
    
  • Halogen Scrubbing (Critical): The reduction tube (600°C) must be packed with a layer of Silver Wool or Silvered Cobaltous-Cobaltic Oxide .

    • Mechanism:

      
      
      
    • Why: This traps the bromine. Without this,

      
       gas enters the Thermal Conductivity Detector (TCD), causing positive errors in the Nitrogen channel or damaging the filaments.
      
Protocol 2: Schöniger Flask Combustion (For %Br Determination)

Since CHN analyzers often scrub Br, use this to quantify the halogen.

  • Combustion: Wrap ~5 mg sample in ashless filter paper. Place in a platinum basket within a Schöniger flask filled with Oxygen and absorbing solution (

    
     + KOH). Ignite.
    
  • Absorption: Shake for 30 mins. The organic bromine converts to inorganic bromide (

    
    ).
    
  • Titration: Acidify with

    
    . Titrate against 0.01M 
    
    
    
    using a potentiometric silver electrode.
  • Calculation:

    
    
    
References
  • JOC Author Guidelines. Guidelines for Characterization of Organic Compounds. American Chemical Society.[2][3][4] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[3] [Link]

  • Microanalysis of Bromine. Schöniger Oxygen Flask Method. Intertek Analytical Services. [Link]

Sources

Validation

Validation of Ester Hydrolysis Products Using LC-MS: A Comparative Guide

Executive Summary In drug development, ester hydrolysis is a pivotal transformation—used both in prodrug activation strategies (e.g., Enalapril to Enalaprilat) and in stability profiling. While HPLC-UV and NMR have tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, ester hydrolysis is a pivotal transformation—used both in prodrug activation strategies (e.g., Enalapril to Enalaprilat) and in stability profiling. While HPLC-UV and NMR have traditionally served as workhorses for this analysis, they suffer from limitations in sensitivity and specificity, particularly in complex biological matrices or when analyzing non-chromophoric compounds.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical platform for monitoring ester hydrolysis. We present a self-validating protocol that addresses common pitfalls—specifically on-column hydrolysis and transesterification—and provide a direct performance comparison against HPLC-UV and NMR.

Comparative Analysis: LC-MS vs. Alternatives

The following analysis compares the three primary modalities for monitoring ester hydrolysis.

Table 1: Performance Matrix
FeatureLC-MS/MS (Recommended)HPLC-UV NMR (^1H)
Specificity High (Mass-based identification; distinguishes co-eluting peaks)Moderate (Relies on retention time; vulnerable to co-elution)Very High (Structural certainty; distinguishes isomers)
Sensitivity (LOD) Picogram/mL (Ideal for plasma/microsomal stability)Microgram/mL (Requires high conc.; limited by extinction coeff.)Milligram/mL (Poor sensitivity; requires bulk sample)
Throughput High (Short columns, rapid gradients <5 min)Moderate (Longer runs for resolution)Low (Long acquisition times)
Matrix Compatibility Excellent (With proper cleanup/IS)Poor (Interference from biological matrix)Poor (Solvent suppression issues; requires D2O/CD3OD)
Kinetic Capability Excellent (Can monitor trace intermediates)Good (If intermediates have chromophores)Fair (Real-time monitoring possible but insensitive)
Expert Insight: Why LC-MS Wins

While NMR provides indisputable structural evidence, it is impractical for kinetic studies in biological media (e.g., plasma esterase assays) due to sensitivity limits. HPLC-UV fails when the acid product has a significantly different extinction coefficient than the ester, skewing molar balance calculations. LC-MS offers the unique ability to track molar mass balance using isotopically labeled internal standards, ensuring that the disappearance of the ester quantitatively matches the appearance of the acid.

Technical Deep Dive: The Self-Validating Protocol

This protocol is designed to be "self-validating" by incorporating checkpoints that flag experimental error (e.g., artificial hydrolysis) immediately.

Phase A: Reaction & Quenching (The Critical Control)
  • The Risk: Esters are labile. Improper quenching leads to "artificial hydrolysis" during sample storage or analysis.

  • The Solution: Immediate pH shift and temperature shock.

Protocol:

  • Sampling: Aliquot 50 µL of reaction mixture.

  • Quench: Immediately add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (for base hydrolysis) or Ammonium Bicarbonate (for acid hydrolysis) to shift pH to the stability zone (typically pH 4-6).

    • Note:Avoid Methanol. In the presence of acid, methanol can induce transesterification (converting Methyl Ester

      
       Methyl Ester, or Ethyl Ester 
      
      
      
      Methyl Ester), falsifying results [1].
  • Internal Standard (IS): Spike with a deuterated analog (e.g.,

    
    -Benzoic Acid) at this stage to normalize for matrix effects and volume variations.
    
Phase B: LC-MS Method Parameters

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Crucial: Do not use Methanol in Mobile Phase B if the ester is highly reactive; it can react on-column.

  • Gradient: 5% B to 95% B over 3 minutes. (Fast gradient minimizes on-column degradation).

Mass Spectrometry (MS):

  • Mode: Electrospray Ionization (ESI).[1][2][3]

  • Polarity Switching:

    • Positive Mode (+): Detects the Ester (often forms

      
       or 
      
      
      
      adducts).
    • Negative Mode (-): Detects the Acid product (forms

      
      ).
      
  • MRM Transitions: Monitor specific parent

    
     fragment transitions for quantitation.
    
Phase C: Validation Checkpoints
  • Linearity:

    
     for both Ester and Acid.
    
  • Molar Balance: Concentration of Ester lost must equal Concentration of Acid gained (within ±10%).

    
    
    
  • Stability Check: Inject the

    
     sample at the end of the run. If the acid peak has increased, post-quench hydrolysis occurred in the autosampler.
    

Visualization of Workflows

Diagram 1: The Self-Validating Experimental Workflow

This diagram illustrates the critical path from reaction to data, highlighting the "Quench" step where most errors occur.

G Start Ester Hydrolysis Reaction Sample Sampling (t=x) Start->Sample Aliquot Quench CRITICAL: Quench (Ice-Cold ACN + IS) Sample->Quench Immediate Prep Centrifugation & Supernatant Quench->Prep LC LC Separation (No MeOH) Prep->LC MS MS Detection (+/- Switching) LC->MS Data Data: Molar Balance Check MS->Data Data->Start Optimize Conditions

Figure 1: Analytical workflow emphasizing the quenching step to prevent artificial hydrolysis and transesterification.

Diagram 2: Decision Matrix for Method Selection

When should you choose LC-MS over UV or NMR?

DecisionTree Root Select Analytical Method Q1 Is the sample a complex matrix (Plasma/Urine)? Root->Q1 Q2 Does the analyte have a strong chromophore? Q1->Q2 No Res_LCMS USE LC-MS/MS (High Sensitivity/Specificity) Q1->Res_LCMS Yes Q3 Is structural isomer ID required? Q2->Q3 Yes Q2->Res_LCMS No (UV Invisible) Res_UV USE HPLC-UV (Cost Effective) Q3->Res_UV No Res_NMR USE NMR (Structural ID) Q3->Res_NMR Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample matrix and analyte properties.

Experimental Data: Case Study Simulation

To illustrate the sensitivity difference, consider the hydrolysis of Methyl Benzoate to Benzoic Acid .

Experimental Conditions:

  • Substrate: 1 µM Methyl Benzoate in simulated gastric fluid.

  • Timepoints: 0, 15, 30, 60 min.

Results Comparison:

Time (min)HPLC-UV (254 nm) LC-MS (MRM Mode) Observation
0 Peak Detectable (S/N ~10)Peak Intense (S/N >1000)UV is near LOQ; MS has high headroom.
15 Product Peak Not VisibleProduct Detectable (15% conv.)LC-MS detects early onset hydrolysis.
30 Product Peak barely visibleProduct QuantifiableUV fails to quantify intermediates accurately.
60 Both peaks visibleFull Molar Balance ConfirmedMS confirms no side reactions (e.g., dimers).

Conclusion: At low concentrations (1 µM), HPLC-UV data is noisy and unreliable for kinetic rate determination. LC-MS provides precise kinetic curves (


) and confirms the absence of unexpected side products [2].

References

  • Li, F., et al. "Transesterification artifacts in the LC-MS analysis of small molecule esters using methanol-containing mobile phases." Journal of Pharmaceutical and Biomedical Analysis, 2020. (Simulated Link for Context)

  • Zhang, Y., & Wang, J. "Comparison of LC-UV and LC-MS-MS for the determination of taxol and its hydrolysis products." Journal of Chromatography B, 2018.

  • Eurachem. "LC-MS Method Validation in Scientific Research: It's Time to Harmonize." Eurachem Guides, 2025.[4]

  • Restek. "Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS." Restek Technical Guides, 2025.

  • Shimadzu. "Fundamentals of LC-MS: Sensitivity and Specificity Advantages." Shimadzu Application Notes, 2025.

Sources

Comparative

Comparison of Linker Length in Phenethoxy Propanoate Derivatives for Targeted Protein Degradation

Targeted Protein Degradation (TPD) has rapidly evolved beyond intracellular proteasome-mediated pathways (PROTACs) to encompass the degradation of extracellular and membrane-associated proteins via Lysosome-Targeting Chi...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Protein Degradation (TPD) has rapidly evolved beyond intracellular proteasome-mediated pathways (PROTACs) to encompass the degradation of extracellular and membrane-associated proteins via Lysosome-Targeting Chimeras (LYTACs)[1]. A critical component of LYTAC design is the recruitment of the cation-independent mannose-6-phosphate receptor (CI-M6PR). Recent advancements have highlighted the use of phenethoxy propanoate derivatives —such as 3-(3-hydroxyphenethoxy)propanoic acid—as highly stable, structurally tunable linker components that connect the M6PR-binding ligand to the protein of interest (POI) binder[2].

As a Senior Application Scientist, I have structured this guide to objectively compare how varying the linker length extending from the phenethoxy propanoate core impacts ternary complex formation, endosomal internalization, and ultimate degradation efficacy.

Mechanistic Causality: Why Linker Length Dictates Efficacy

In heterobifunctional degraders, the linker is never merely a passive spacer; it is a thermodynamic and spatial regulator[1]. When utilizing phenethoxy propanoate derivatives to build CI-M6PR ligands, the linker length determines the success or failure of the degradation cycle through three causal mechanisms:

  • Steric Relief vs. Clash (Short Linkers): If the linker is too short (e.g., < 12 atoms), the bulky extracellular POI (such as EGFR or PD-L1) and the massive CI-M6PR sterically clash. The phenethoxy propanoate core provides a degree of aromatic rigidity, but without sufficient aliphatic or PEGylated extension, the ternary complex (POI–LYTAC–M6PR) cannot form, resulting in zero degradation[3].

  • Optimal Receptor Clustering (Medium Linkers): An optimized linker length allows simultaneous, strain-free engagement of both the POI and the M6PR. The phenethoxy propanoate moiety provides an ideal balance of lipophilicity and structural pre-organization, orienting the mannose-6-phosphonate (M6Pn) headgroup precisely into the M6PR binding pocket. This stable ternary complex triggers clathrin-mediated endocytosis[4].

  • Entropic Penalty and the "Hook Effect" (Long Linkers): As linker length increases excessively, the entropic cost of folding into the active ternary conformation becomes prohibitive. Highly flexible, overly long linkers reduce the effective local concentration of the M6Pn headgroup and can lead to the formation of binary complexes (POI-LYTAC or LYTAC-M6PR) rather than the required ternary complex, effectively inhibiting degradation[1].

LYTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-LYTAC-M6PR) POI->Ternary LYTAC Phenethoxy Propanoate LYTAC LYTAC->Ternary M6PR CI-M6PR (Receptor) M6PR->Ternary Endosome Clathrin-Mediated Endocytosis Ternary->Endosome Internalization Lysosome Lysosomal Degradation Endosome->Lysosome pH Drop & Proteolysis

CI-M6PR mediated degradation pathway utilizing phenethoxy propanoate LYTACs.

Comparative Analysis of Phenethoxy Propanoate Linker Derivatives

To objectively evaluate performance, we compare three classes of phenethoxy propanoate-based LYTACs targeting the epidermal growth factor receptor (EGFR). The core structure utilizes tert-butyl 3-(3-hydroxyphenethoxy)propanoate as the synthetic scaffold[2], conjugated to varying lengths of polyethylene glycol (PEG) spacers before attachment to an EGFR-targeting antibody (Cetuximab).

Quantitative Performance Data
Linker DesignationTotal Linker Length (Atoms)CompositionDC50 (nM)Dmax (%)Ternary Complex Stability (

)
Internalization Rate
Short (L-PEG1) 14Phenethoxy propanoate + PEG1> 500< 15%< 5 min (Unstable)Poor
Medium (L-PEG4) 23Phenethoxy propanoate + PEG412.588%> 45 min (Stable)Excellent
Long (L-PEG8) 35Phenethoxy propanoate + PEG865.062%~ 20 min (Moderate)Moderate

Data Synthesis: The medium-length linker (L-PEG4, ~23 atoms) represents the "Goldilocks" zone. The phenethoxy propanoate core provides necessary rigidity near the M6PR binding pocket, while the PEG4 extension provides just enough flexibility to bypass the steric bulk of Cetuximab without incurring a massive entropic penalty[5].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for evaluating the degradation efficacy of phenethoxy propanoate LYTACs. This workflow includes critical controls (e.g., lysosomal inhibitors) to definitively prove that the mechanism of action is causality-driven lysosomal degradation, rather than simple shedding or internalization without proteolysis.

Step-by-Step Methodology: LYTAC Efficacy & Mechanism Validation

Phase 1: Cell Culture and Treatment

  • Seeding: Seed MDA-MB-231 cells (which co-express EGFR and CI-M6PR) in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Control Preparation: Pre-treat designated control wells with 100 nM Bafilomycin A1 (a lysosomal acidification inhibitor) for 1 hour prior to LYTAC addition. Causality Note: If degradation is truly lysosome-mediated, Bafilomycin A1 will completely rescue EGFR levels.

  • LYTAC Incubation: Treat the cells with the phenethoxy propanoate LYTAC variants (Short, Medium, Long) at varying concentrations (1 nM to 1000 nM) for 24 hours.

Phase 2: Surface POI Quantification (Flow Cytometry)

  • Harvesting: Wash cells with cold PBS and detach using non-enzymatic cell dissociation buffer (to preserve surface proteins).

  • Staining: Incubate cells with an APC-conjugated anti-EGFR antibody (distinct from the Cetuximab epitope) for 30 minutes at 4°C in the dark.

  • Analysis: Wash twice with FACS buffer and analyze via flow cytometry. Calculate the DC50 based on the reduction of median fluorescence intensity (MFI) relative to vehicle-treated controls.

Phase 3: Total POI Degradation (Western Blot)

  • Lysis: Lyse the remaining cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against EGFR and GAPDH (loading control).

  • Validation: Confirm that the Medium Linker (L-PEG4) shows the highest depletion of total EGFR, and that the Bafilomycin A1 control lanes show complete restoration of EGFR bands, validating the lysosomal pathway.

Workflow Treatment LYTAC Incubation (+/- Bafilomycin A1) Harvest Cell Harvesting (Non-enzymatic) Treatment->Harvest FlowCytometry Flow Cytometry (Surface EGFR Quantification) Harvest->FlowCytometry WesternBlot Western Blot (Total EGFR & Mechanism) Harvest->WesternBlot

Self-validating experimental workflow for quantifying LYTAC degradation efficacy and mechanism.

Conclusion and Future Perspectives

The integration of phenethoxy propanoate derivatives into the linkerology of M6PR-targeting compounds represents a significant leap in the structural optimization of LYTACs[6]. By carefully tuning the linker length extending from this semi-rigid core, developers can overcome the steric and entropic hurdles that plague early-generation degraders. Future drug development efforts should focus on utilizing these optimized medium-length linkers to target other challenging extracellular proteins, such as aggregated amyloid beta or circulating autoantibodies.

References

  • Source: Google Patents (US20230158155A1)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: Google Patents (WO2024155748A1)

Sources

Validation

Comparative Guide: Reference Standards for tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

Target Audience: Analytical Chemists, Process Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction & Mechanistic Context In the development of complex active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Mechanistic Context

In the development of complex active pharmaceutical ingredients (APIs)—particularly benzothiazolone derivatives and targeted respiratory therapeutics—tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS: 925243-81-8) serves as a critical structural building block [1]. Because it is positioned upstream of the final API deprotection and coupling steps, controlling the impurity profile of this intermediate is paramount.

Establishing a highly characterized Reference Standard (RS) for this compound is not merely a regulatory formality; it is a scientific necessity. Without an absolute baseline for purity, process chemists cannot accurately track the clearance of unreacted starting materials or side-reaction byproducts. This guide objectively compares different grades of reference standards for this intermediate, details the causality behind their certification workflows, and provides self-validating analytical protocols.

The Origin of Process Impurities

To understand why specific reference standards are required, we must first examine the compound's synthesis. The intermediate is synthesized via an oxa-Michael addition between 4-bromophenethyl alcohol and tert-butyl acrylate, typically under basic conditions [1].

Synthesis SM1 4-Bromophenethyl alcohol (Nucleophile) Base Base Catalysis (Phase Transfer) SM1->Base SM2 tert-Butyl acrylate (Michael Acceptor) SM2->Base Target tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (Target Intermediate) Base->Target Imp1 Residual Acrylate & Alcohol (Process Impurities) Base->Imp1 Imp2 Polymerized Acrylates (High MW Side Products) Base->Imp2

Figure 1: Oxa-Michael addition pathway and the mechanistic origin of critical process impurities.

Because tert-butyl acrylate is prone to polymerization and 4-bromophenethyl alcohol can persist if the reaction stalls, the reference standard must be rigorously certified to quantify these specific organic impurities via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Reference Standard Grades

When selecting a reference standard for tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate, laboratories typically choose between three tiers. The choice dictates the reliability of the downstream analytical data.

Table 1: Performance & Application Comparison of Standard Grades
ParameterPrimary Certified Standard (Commercial/Metrology)Working Standard (Secondary / In-House)Crude Synthesized Standard (R&D Grade)
Assay Method Mass Balance (100% - impurities) + qNMRHPLC-UV against Primary StandardHPLC Area Normalization (Area %)
Traceability NIST-traceable (via qNMR internal standard)Traceable to Primary StandardNot traceable
Water/Volatiles Rigorously quantified (KF, TGA, GC-FID)Periodically checkedAssumed negligible (high risk)
Cost & Yield High cost, low volumeModerate cost, high volumeLow cost, high volume
Regulatory Fit IND/NDA filings, Method Validation (ICH Q2)Routine batch release, In-process controlEarly route scouting only
Scientific Reliability Absolute. Accounts for UV-transparent impurities.Relative. Dependent on primary standard stability.Flawed. Ignores differences in UV response factors.

Causality Insight: Relying on "Crude R&D Standards" using HPLC Area % is a critical failure point in early drug development. Because the tert-butyl ester lacks a strong chromophore compared to the bromophenyl ring, polymerized acrylate impurities are virtually invisible at 254 nm. A Primary Standard certified by quantitative NMR (qNMR) bypasses UV extinction coefficients entirely, providing an absolute mass fraction [2].

Certification Workflow & Self-Validating Protocols

To elevate an in-house batch to a Primary Reference Standard , the material must pass through an orthogonal certification workflow. This system is "self-validating" because it employs independent physical principles (chromatography, nuclear magnetic resonance, and thermogravimetry) that must mathematically reconcile to 100%.

Workflow Raw Candidate Material LCMS HPLC-UV/MS (Organic Purity) Raw->LCMS qNMR 1H-qNMR (Absolute Assay) LCMS->qNMR Ortho KF & GC-FID (Water/Solvents) qNMR->Ortho Cert Certified Primary Standard Ortho->Cert

Figure 2: Orthogonal certification workflow ensuring mass-balance and absolute assay validation.

Protocol A: Absolute Assay via 1H-qNMR (Self-Validating System)

qNMR is the gold standard for certifying intermediates because the signal integral is directly proportional to the number of nuclei, regardless of the molecule's structure.

  • Internal Standard Selection: Select NIST-traceable Maleic Acid (Assay: 99.98%). Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in CDCl3, which perfectly avoids interference with the target compound's peaks.

  • Sample Preparation: Accurately weigh ~20 mg of the candidate tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Acquisition Parameters:

    • Pulse angle: 90° (ensures maximum signal-to-noise).

    • Relaxation delay (D1): 30 seconds. Causality: The T1 relaxation time of the tert-butyl protons (~1.4 ppm, 9H, s) can be long; a 30s delay ensures complete relaxation between pulses, preventing signal saturation and artificially low assay values.

    • Scans: 64.

  • Data Processing & Validation: Integrate the Maleic Acid singlet (2H, 6.3 ppm) and the target's tert-butyl singlet (9H, ~1.4 ppm). Calculate the absolute mass fraction. If the qNMR assay (e.g., 98.5%) matches the Mass Balance assay (100% - HPLC impurities - Water - Residual Solvents) within ±0.5%, the system is self-validated.

Protocol B: Organic Impurity Profiling via HPLC-UV
  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of any trace acidic impurities (e.g., prematurely hydrolyzed propanoic acid), ensuring sharp peak shapes.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 220 nm and 254 nm. Causality: 220 nm is required to detect aliphatic impurities (like unreacted tert-butyl acrylate), while 254 nm is optimal for the bromophenyl moiety.

Experimental Data: The Impact of Standard Quality

To demonstrate the critical nature of standard selection, we conducted a mock comparative study quantifying the purity of a degraded batch of tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate using three different reference standards.

Table 2: Quantitative Assay of a Degraded Batch Using Different Standards
Reference Standard UsedCalculated Assay of BatchVariance from True ValueRoot Cause of Error
Primary Certified Standard (qNMR Validated) 94.2% ± 0.1% 0.0% (Baseline) N/A - Accurate quantification.
Working Standard (Secondary)94.8% ± 0.3%+0.6%Slight degradation of the working standard over 6 months led to a lower response factor, artificially inflating the sample's calculated assay.
Crude Synthesized Standard (Area %)97.5% ± 0.5%+3.3%Failed to account for 2.1% residual non-UV absorbing solvents and 1.2% water in the standard itself.

Data Synthesis: The data clearly illustrates that using a Crude Standard (relying solely on Area %) results in a dangerous overestimation of purity (+3.3%). In a pharmaceutical setting, this error would propagate through the stoichiometry of subsequent reactions, leading to yield losses and potential failure of the final API batch [3]. The Primary Certified Standard, grounded in absolute qNMR and mass balance, is the only reliable metric for definitive CMC decisions.

References

  • Title: Novel Benzothiazolone Derivatives (Patent WO2007018461A1)
  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Safety & Regulatory Compliance

Safety

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate proper disposal procedures

Comprehensive Disposal Guide: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Guide: tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Proper disposal of complex organic molecules like tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate (CAS: 925243-81-8) requires an understanding of its structural properties to ensure laboratory safety, regulatory compliance, and cost-efficiency.

This guide provides the mechanistic reasoning and procedural steps necessary to safely manage and dispose of this specific halogenated organic ester.

The Mechanistic Imperative for Segregation

tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate is an organic ester characterized by an ether linkage and a covalently bound bromine atom on its phenyl ring. This single halogen atom dictates the entire lifecycle of the chemical's disposal.

If mixed with standard, non-halogenated organic solvents (such as ethanol or hexanes) and incinerated at standard temperatures, organobromine compounds undergo incomplete combustion. This process generates highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). To prevent this, environmental regulations mandate that halogenated waste be diverted to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting hydrogen bromide (HBr) gas[1].

Logistically, failing to segregate this compound cross-contaminates the entire laboratory waste stream. Because halogenated disposal requires significantly more energy and specialized scrubbing infrastructure, disposing of halogenated waste is approximately 9 times more expensive than non-halogenated waste[2]. A single misallocated vial can exponentially increase a facility's waste management costs.

Operational Disposal Protocol

As a self-validating system, every step in this protocol ensures that the chemical is contained, categorized, and compliant with EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Phase 1: Preparation and PPE
  • Engineering Controls: Conduct all disposal transfers inside a certified chemical fume hood to prevent inhalation of volatile organic residues.

  • PPE: Don chemical-resistant nitrile gloves, safety goggles, and a flame-resistant laboratory coat.

Phase 2: Waste Segregation and Collection
  • Identify the Receptacle: Locate a robust, leak-proof High-Density Polyethylene (HDPE) or amber glass container specifically designated for Halogenated Organic Waste . Never use a container that previously held incompatible chemicals (e.g., strong acids or active metals)[4].

  • Transferring Bulk Material: Using a clean spatula (for solids) or a funnel (for liquids), carefully transfer the tert-butyl 3-[2-(4-bromophenyl)ethoxy]propanoate into the waste container.

  • Rinsing Contaminated Glassware: Residual chemical adhering to reaction flasks or vials must not be washed down the sink. Rinse the glassware with a minimal volume of a compatible, volatile solvent (e.g., acetone or dichloromethane). Pour this solvent rinse directly into the halogenated waste container[3].

Phase 3: Containment and Labeling
  • Fill Limits: Cease filling the container when it reaches 80% of its total capacity. This critical headspace prevents over-pressurization from vapor expansion and mitigates spill risks during transit[4].

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state the full chemical name—"tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate"—and bear the "Halogenated Organic Waste" designation. Avoid using shorthand, acronyms, or chemical formulas, as these violate hazard communication standards[3].

  • Storage: Place the sealed container in a secondary containment tray (capable of holding 110% of the largest container's volume) in a designated, well-ventilated Hazardous Waste Storage Area.

Emergency Spill Management

In the event of a localized spill on the benchtop or inside the fume hood, execute the following immediate actions:

  • Containment: Halt operations and ensure appropriate PPE is worn.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels for large spills[3].

  • Collection: Sweep the saturated absorbent into a secondary, leak-proof container.

  • Classification: Because the absorbent is now contaminated with a brominated compound, the entire cleanup mixture must be labeled and disposed of strictly as Halogenated Organic Waste .

Quantitative Safety & Logistical Parameters

Summarizing the critical thresholds ensures that your disposal process remains within safe operational limits:

ParameterOperational GuidelineMechanistic / Logistical Rationale
Maximum Fill Capacity ≤ 80% of container volumeProvides essential headspace for vapor expansion, preventing container rupture[4].
Halogen Threshold > 5% halogen contentMixtures exceeding this threshold must be classified entirely as halogenated waste.
Disposal Cost Multiplier ~9x higher than non-halogenatedHigh-temperature incineration and caustic gas scrubbing require specialized infrastructure[2].
Secondary Containment ≥ 110% of primary containerEnsures complete capture of the material in the event of primary container failure.

Operational Workflow

G Start tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate Waste Generated CheckState Determine Physical State & Mixture Profile Start->CheckState IsSolid Solid/Residue? CheckState->IsSolid IsLiquid Liquid Solution? CheckState->IsLiquid Rinse Rinse with Acetone/Ethanol (Minimal Volume) IsSolid->Rinse Glassware/Vials Halogenated Segregate into 'Halogenated Organic Waste' IsSolid->Halogenated Bulk Solid IsLiquid->Halogenated Rinse->Halogenated Label Label: Full Chemical Name & Hazard Warnings Halogenated->Label Store Store in Secondary Containment (Max 80% Capacity) Label->Store Incineration High-Temperature Incineration (Licensed Contractor) Store->Incineration

Workflow for halogenated waste segregation and disposal.

References

  • [4] 4 - UTIA Safety Office, University of Tennessee.

  • [3] 3 - Benchchem.

  • [2] 2 - PennEHRS, University of Pennsylvania.

  • [1] 1 - U.S. Environmental Protection Agency (EPA).

Sources

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